molecular formula C10H11NO2 B1589401 6-methoxy-3,4-dihydro-1H-quinolin-2-one CAS No. 54197-64-7

6-methoxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1589401
CAS No.: 54197-64-7
M. Wt: 177.2 g/mol
InChI Key: XHKXYVRULOMTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKXYVRULOMTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447187
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54197-64-7
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Structural Elucidation and Synthetic Utility of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 6-methoxy-3,4-dihydro-1H-quinolin-2-one. This molecule, belonging to the dihydroquinolinone class of heterocyclic compounds, serves as a pivotal intermediate in the synthesis of various pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular architecture, guidance for its chemical preparation, and a discussion of the biological significance of its derivatives. While this guide aims to be a thorough resource, it is important to note that specific experimental spectroscopic and crystallographic data for this compound are not extensively available in public databases, reflecting its primary role as a synthetic precursor.

Introduction: The Dihydroquinolinone Scaffold in Medicinal Chemistry

The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The inherent structural features of this bicyclic lactam, including its hydrogen bond donor and acceptor capabilities and its relatively rigid conformation, make it an attractive framework for the design of targeted therapeutics. The introduction of various substituents onto the quinolinone ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound (CAS No: 54197-64-7), is a key exemplar of this scaffold's utility. The presence of a methoxy group at the 6-position significantly influences the electron density of the aromatic ring, which can impact both the reactivity of the molecule in further synthetic transformations and its potential biological activity. This guide will now delve into the specific structural features of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid with the chemical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[1][2] Its structure consists of a benzene ring fused to a dihydropyridinone ring, with a methoxy group (-OCH₃) attached at the 6-position of the bicyclic system.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 54197-64-7[2][3]
Appearance White Crystalline SolidN/A
IUPAC Name This compoundN/A

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methoxy protons.

  • Aromatic Protons: Three protons on the benzene ring will likely appear as a set of coupled multiplets in the range of δ 6.5-7.5 ppm. The exact splitting pattern will depend on the coupling constants between the protons at positions 5, 7, and 8.

  • Aliphatic Protons: The two methylene groups (-CH₂-) in the dihydropyridinone ring at positions 3 and 4 are expected to appear as two triplets in the range of δ 2.5-3.5 ppm, with coupling to each other.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet at approximately δ 3.8 ppm.

  • Amide Proton: The N-H proton will likely appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration, but typically in the range of δ 8.0-10.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C6) and the carbons ortho and para to it will have their chemical shifts influenced by the electron-donating nature of the methoxy group.

  • Aliphatic Carbons: The two methylene carbons (C3 and C4) will resonate in the aliphatic region, typically between δ 20-40 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group will be prominent in the region of 1650-1690 cm⁻¹.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the dihydropyridinone ring.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in many publications, as it is often prepared as an unisolated intermediate or its synthesis is assumed from procedures for similar compounds. A common and logical synthetic route would involve a Friedel-Crafts-type cyclization of a suitable N-aryl-3-halopropanamide precursor. The closely related and commercially important compound, 6-hydroxy-3,4-dihydroquinolinone, is often synthesized via an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, followed by demethylation.[4][5] A plausible pathway to the title compound is outlined below.

G p_anisidine p-Anisidine intermediate N-(4-methoxyphenyl)-3-chloropropionamide p_anisidine->intermediate Acylation chloropropionyl_chloride 3-Chloropropionyl Chloride chloropropionyl_chloride->intermediate product This compound intermediate->product Intramolecular Friedel-Crafts Alkylation

References

physical and chemical properties of 6-methoxy-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a heterocyclic organic compound with the chemical formula C₁₀H₁₁NO₂. As a derivative of the dihydroquinolinone scaffold, it holds significance in medicinal chemistry and drug development. The dihydroquinolinone core is a recognized pharmacophore present in several approved drugs, including the antiplatelet agent cilostazol and the antipsychotic aripiprazole. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its relevance in pharmaceutical research, offering a valuable resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 54197-64-7[1][2]
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.2 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 160-161 °C[4]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); almost insoluble in water.[5]
Boiling Point (Predicted) 375.1 ± 42.0 °C[4]
Density (Predicted) 1.159 ± 0.06 g/cm³[4]
pKa (Predicted) 14.24 ± 0.20[4]

It is important to note that while a melting point of 160-161 °C is reported by some commercial suppliers, other sources may list different values, potentially due to variations in purity or experimental conditions. Researchers should verify the physical properties of their own samples.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process, starting from readily available precursors. The first step involves the synthesis of the key intermediate, 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, followed by O-methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one

A common and effective method for the synthesis of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one is through an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.

Experimental Protocol:

  • Acylation of p-Anisidine: To a stirred solution of p-anisidine in a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylacetamide), 3-chloropropionyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Intramolecular Friedel-Crafts Alkylation: Aluminum trichloride (AlCl₃) is added to the reaction mixture. The mixture is then heated to a high temperature (typically 100-150 °C) to facilitate the cyclization and demethylation of the methoxy group. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield 6-hydroxy-3,4-dihydro-1H-quinolin-2-one as a solid.[6]

Synthesis_of_6_Hydroxy_3_4_dihydro_1H_quinolin_2_one p_anisidine p-Anisidine intermediate N-(4-methoxyphenyl)- 3-chloropropionamide p_anisidine->intermediate Acylation chloropropionyl_chloride 3-Chloropropionyl Chloride chloropropionyl_chloride->intermediate product 6-Hydroxy-3,4-dihydro- 1H-quinolin-2-one intermediate->product Intramolecular Friedel-Crafts Alkylation (AlCl₃, Heat)

Caption: Synthesis of the key intermediate, 6-hydroxy-3,4-dihydro-1H-quinolin-2-one.

Step 2: O-Methylation to this compound

The final step involves the methylation of the hydroxyl group of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one. This is a standard O-methylation reaction of a phenol.

Experimental Protocol:

  • Deprotonation: 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Methylation: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is stirred, often with gentle heating, until the starting material is fully consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[7]

O_Methylation_of_6_Hydroxy_3_4_dihydro_1H_quinolin_2_one hydroxy_precursor 6-Hydroxy-3,4-dihydro- 1H-quinolin-2-one product 6-Methoxy-3,4-dihydro- 1H-quinolin-2-one hydroxy_precursor->product O-Methylation methylating_agent Methylating Agent (e.g., CH₃I) methylating_agent->product base Base (e.g., K₂CO₃) base->product

Caption: O-Methylation of the hydroxy precursor to yield the target compound.

Spectroscopic Characterization

While comprehensive, experimentally verified spectral data for this compound is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the methoxy and amide groups. Signals for the two methylene groups of the dihydroquinolinone ring system would appear as triplets in the aliphatic region. A singlet corresponding to the three protons of the methoxy group would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the dihydro part of the ring, and the carbon of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol ). The fragmentation pattern would likely involve the loss of fragments such as the methoxy group or parts of the dihydroquinolinone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around the functional groups present in the molecule: the secondary amide, the aromatic ring, and the methoxy group. The amide functionality can undergo hydrolysis under acidic or basic conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution directed by the activating methoxy group and the deactivating amide group.

The dihydroquinolinone scaffold is of significant interest in drug discovery.[8] Numerous derivatives have been synthesized and evaluated for a wide range of pharmacological activities.[8]

Relevance to Cilostazol

This compound is structurally related to a key intermediate in the synthesis of cilostazol, a medication used to treat intermittent claudication.[9][10] The synthesis of cilostazol typically starts from 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, which is alkylated at the phenolic hydroxyl group.[8][11] While not a direct precursor in the main synthetic pathway, this compound may be encountered as an impurity or a related substance in the manufacturing process of cilostazol.[12][13] Understanding its properties is therefore crucial for quality control and impurity profiling in the pharmaceutical industry.

Conclusion

This compound is a valuable compound for researchers in organic and medicinal chemistry. Its synthesis from readily available starting materials and its structural relationship to pharmacologically active molecules make it an interesting target for further investigation. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its context within drug development, particularly in relation to cilostazol. As with any chemical entity, further research is warranted to fully elucidate its pharmacological potential and to develop more efficient and scalable synthetic methodologies.

References

The Biological Versatility of Quinolinone Scaffolds: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Core - A Privileged Scaffold in Medicinal Chemistry

The quinolinone structural motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4] This privileged scaffold is not merely a synthetic curiosity but is found in numerous natural products and has been the basis for a multitude of synthetic compounds with a broad spectrum of biological activities.[5][6] The inherent chemical properties of the quinolinone nucleus, including its rigid, planar structure and the presence of a nitrogen heteroatom, allow for diverse interactions with various biological targets.[1] This guide provides an in-depth exploration of the significant biological activities of quinolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. We will delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[7][8] Their mechanisms of action are multifaceted, often targeting key processes involved in cancer progression such as cell cycle regulation and apoptosis.[8][9]

A. Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism by which quinolinone derivatives exert their anticancer effects is through the induction of cell cycle arrest, frequently at the G2/M phase.[7][9] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Following cell cycle arrest, many quinolinone compounds trigger apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells.[7][9] This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent execution of the apoptotic cascade.[10]

cluster_0 Quinolinone Derivative Action Quinolinone Quinolinone CellCycle Cell Cycle Progression Quinolinone->CellCycle Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Quinolinone->Bax Upregulates G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Caspases->CellDeath

Caption: Quinolinone-induced anticancer mechanism.

B. Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of novel quinolinone derivatives is a critical initial assessment in the drug discovery pipeline. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cancer cell growth.[11]

Compound Cell Line Cancer Type IC50 (µM) Reference
Compound 12e MGC-803Gastric Cancer1.38[12]
Compound 12e HCT-116Colon Cancer5.34[12]
Compound 12e MCF-7Breast Cancer5.21[12]
Compound 7a HepG2Liver Cancer6.1[10]
Compound 7b HepG2Liver Cancer7.9[10]
BA-9 A549Lung Cancer<5[13]
BA-10 SW480Colorectal Cancer<2.5[13]
C. Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][14]

  • Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Step 2: Compound Treatment: Treat the cells with serially diluted concentrations of the quinolinone derivative and a vehicle control (e.g., DMSO) for 48 hours.[11]

  • Step 3: MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Step 4: Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

This technique quantifies the distribution of cells in the different phases of the cell cycle.[11]

  • Step 1: Treatment and Harvesting: Treat cells with the test compound for 24 hours, then harvest and fix them in cold 70% ethanol.[11]

  • Step 2: Staining: Wash the cells and treat with RNase A, then stain with propidium iodide.[11]

  • Step 3: Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[15] Quinolinone derivatives, particularly the fluoroquinolones, have a well-established history as potent antibacterial agents.[16] Their mechanism of action and broad-spectrum activity make them valuable tools in the fight against infectious diseases.[16][17]

A. Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolones primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[16] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones prevent the unwinding and supercoiling of bacterial DNA, leading to a bactericidal effect.[16]

cluster_1 Quinolone Antimicrobial Action Quinolone Quinolone Topoisomerases DNA Gyrase & Topoisomerase IV Quinolone->Topoisomerases Inhibits DNA_Replication Bacterial DNA Replication Topoisomerases->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to cluster_2 Quinolinone Anti-inflammatory Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophages Macrophages Inflammatory_Stimulus->Macrophages COX COX Enzymes Macrophages->COX TNFa TNF-α Macrophages->TNFa Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation Quinolinone Quinolinone Quinolinone->COX Inhibits Quinolinone->TNFa Inhibits

References

mechanism of action of 6-methoxy-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one

A Foreword for the Modern Drug Discovery Professional

The quest for novel therapeutic agents is a journey into the vast and intricate landscape of molecular interactions. It is a path that demands not only a deep understanding of established biological principles but also the intellectual agility to perceive the untapped potential within known chemical scaffolds. The 3,4-dihydro-2(1H)-quinolinone moiety is one such scaffold, a privileged structure that has given rise to a diverse array of pharmacologically active compounds, including FDA-approved drugs like the antipsychotic aripiprazole and the antiplatelet agent cilostazol[1].

This guide focuses on a specific, yet foundational, member of this family: This compound . While this particular compound is not as extensively characterized as its more complex derivatives, its structural simplicity provides an ideal starting point for exploring the myriad of biological activities that can be elicited from the quinolinone core. The presence of the methoxy group at the 6-position, a common feature in many bioactive molecules, further enhances its potential for engaging in specific molecular interactions.

As a Senior Application Scientist, my objective is not to present a single, dogmatic mechanism of action for this compound. The available scientific literature suggests that such a simplistic view would be a disservice to the versatility of the quinolinone scaffold. Instead, this guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential mechanisms of action for this compound, grounded in the established pharmacology of its close structural analogs.

We will delve into several distinct and compelling therapeutic avenues, from oncology to metabolic diseases and neuroscience. For each potential mechanism, we will not only review the existing evidence but also provide detailed, field-proven experimental protocols that can be employed to validate these hypotheses for the compound of interest. This is a guide not just for understanding, but for doing. It is a roadmap for unlocking the full therapeutic potential of this compound and its future derivatives.

Let us begin our exploration of this promising molecule, not with preconceived notions, but with a spirit of scientific inquiry and a commitment to rigorous, evidence-based discovery.

Part 1: The Quinolinone Core - A Privileged Scaffold in Medicinal Chemistry

The 3,4-dihydro-2(1H)-quinolinone structure is a bicyclic heterocyclic system that has proven to be a remarkably fruitful starting point for the development of new drugs. Its rigid, yet adaptable, framework allows for the precise positioning of various functional groups in three-dimensional space, enabling a wide range of interactions with diverse biological targets. These targets include G-protein coupled receptors (GPCRs), enzymes, and structural proteins, leading to applications in a variety of disease areas[1].

The subject of this guide, this compound, possesses the core quinolinone structure with a methoxy group at the 6-position. This seemingly simple substitution can have profound effects on the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile[2].

The purpose of this technical guide is to dissect the potential biological activities of this specific molecule by examining the established mechanisms of action of its close analogs. By understanding how subtle modifications to the quinolinone scaffold can drastically alter its biological function, we can formulate testable hypotheses and design robust experimental strategies to elucidate the true therapeutic potential of this compound.

Part 2: Potential Mechanism as a Tubulin Polymerization Inhibitor

The Rationale: Targeting the Cytoskeleton in Oncology

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in a variety of essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape[3]. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is particularly critical for the formation of the mitotic spindle during cell division. Consequently, agents that can disrupt microtubule dynamics are potent inhibitors of cell proliferation and have become a cornerstone of cancer chemotherapy[3].

The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents. Unlike the taxane and vinca alkaloid binding sites, the colchicine site is often still susceptible to inhibition in cancer cells that have developed resistance to other microtubule-targeting drugs[3].

The Evidence from Structural Analogs

A compelling body of research has identified N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a novel class of highly potent tubulin polymerization inhibitors that act by binding to the colchicine site[3]. One of the most active compounds from this series, compound 6d , exhibited extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the low nanomolar range, significantly more potent than the widely used anticancer drug paclitaxel, especially against the drug-resistant KBvin cell line[3]. These compounds were shown to significantly inhibit tubulin assembly and strongly inhibit the binding of colchicine to tubulin, confirming their mechanism of action[3].

Given the structural similarity, it is plausible that this compound could serve as a foundational scaffold for the development of new colchicine site inhibitors. While likely less potent than its more complex N-aryl derivatives, it may still possess intrinsic activity or serve as a key intermediate in the synthesis of more potent analogs.

Proposed Mechanism of Action

We hypothesize that this compound, or more likely, its rationally designed derivatives, can bind to the colchicine site on β-tubulin. This binding event would physically obstruct the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule dynamics would lead to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis and inhibiting the proliferation of cancer cells.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound Colchicine Site Colchicine Site This compound->Colchicine Site Binding Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Colchicine Site->Disrupted Microtubule Dynamics Mitotic Arrest Mitotic Arrest Disrupted Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to determine the effect of a test compound on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin polymerization assay kit (containing purified bovine tubulin, general tubulin buffer, GTP, and a fluorescent reporter).

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Positive control: Paclitaxel (promotes polymerization).

  • Negative control: Colchicine (inhibits polymerization).

  • 96-well, black, clear-bottom microplates.

  • Fluorescence plate reader capable of kinetic reads at 37°C with excitation and emission wavelengths appropriate for the fluorescent reporter.

Methodology:

  • Preparation of Reagents:

    • Prepare all buffers and reagents according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound in general tubulin buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Prepare stock solutions of paclitaxel and colchicine in DMSO and dilute them in general tubulin buffer to their final working concentrations.

  • Assay Setup:

    • On ice, add the appropriate volume of general tubulin buffer to each well of the 96-well plate.

    • Add the test compound dilutions, positive control, negative control, or vehicle control (buffer with DMSO) to the appropriate wells.

    • Add the fluorescent reporter to all wells.

    • Initiate the reaction by adding the required amount of GTP and purified tubulin to each well. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each condition.

    • The rate of polymerization can be determined from the initial linear portion of the curve.

    • Calculate the percentage of inhibition for the test compound at each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the dose-response data to a suitable model.

Self-Validation and Causality:

  • The inclusion of both a polymerization promoter (paclitaxel) and an inhibitor (colchicine) provides robust validation of the assay's performance.

  • The kinetic nature of the data allows for a detailed analysis of the compound's effect on the rate and extent of polymerization.

  • A dose-dependent inhibition of polymerization by the test compound would provide strong evidence for a direct interaction with tubulin.

Part 3: Potential as a Positive Allosteric Modulator of Incretin Receptors

The Rationale: A Novel Approach to Diabetes Treatment

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are secreted by the gut in response to nutrient ingestion. They play a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion from pancreatic beta cells[4]. The receptors for these hormones, GLP-1R and GIPR, are members of the class B family of GPCRs and are well-established targets for the treatment of type 2 diabetes.

While existing therapies often involve peptide agonists of these receptors, there is a growing interest in the development of small-molecule positive allosteric modulators (PAMs). PAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, offering a more nuanced and potentially safer approach to receptor modulation[4].

The Evidence from Structural Analogs

A patent application from Eli Lilly and Company describes a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as PAMs of GLP-1R and/or GIPR for the treatment of diabetes[4]. Although these compounds are isoquinolines (with the nitrogen at position 2) rather than quinolinones (with the nitrogen at position 1), the shared 6-methoxy-3,4-dihydro-aromatic core suggests that the quinolinone scaffold may also be capable of engaging in similar interactions.

Proposed Mechanism of Action

We propose that this compound, or its derivatives, could act as a PAM at the GLP-1R and/or GIPR. By binding to an allosteric site on the receptor, the compound would induce a conformational change that potentiates the signaling cascade initiated by the binding of the endogenous GLP-1 or GIP peptides. This would lead to an increase in intracellular cyclic AMP (cAMP) levels, ultimately resulting in enhanced glucose-dependent insulin secretion from pancreatic beta cells.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GLP-1R/GIPR GLP-1R/GIPR G-protein G-protein GLP-1R/GIPR->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates ATP ATP Adenylate Cyclase->ATP GLP-1/GIP GLP-1/GIP GLP-1/GIP->GLP-1R/GIPR Binds to orthosteric site This compound (PAM) This compound (PAM) This compound (PAM)->GLP-1R/GIPR Binds to allosteric site cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Enhanced Insulin Secretion Enhanced Insulin Secretion PKA->Enhanced Insulin Secretion

Caption: Proposed mechanism of positive allosteric modulation of incretin receptors.

Experimental Protocol: Cell-Based cAMP Reporter Assay

This protocol describes a method to screen for PAM activity at the GLP-1R using a commercially available cell line stably expressing the human GLP-1R and a cAMP-responsive reporter gene (e.g., luciferase or β-galactosidase).

Materials:

  • HEK293 cells stably expressing the human GLP-1R and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • GLP-1 peptide.

  • Test compound (this compound) dissolved in DMSO.

  • Luciferase assay reagent.

  • White, opaque 96-well microplates.

  • Luminometer.

Methodology:

  • Cell Culture and Seeding:

    • Culture the cells according to the supplier's instructions.

    • Seed the cells into white, opaque 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a dilution series of the test compound in serum-free medium.

    • Prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 in serum-free medium.

    • Remove the culture medium from the cells and replace it with the test compound dilutions.

    • Add the fixed concentration of GLP-1 to the appropriate wells. Include wells with GLP-1 alone (positive control), vehicle alone (negative control), and the test compound alone (to check for agonist activity).

    • Incubate the plate for the recommended time (typically 3-6 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence in a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the normalized luminescence as a function of the test compound concentration.

    • A compound that potentiates the GLP-1 response in a dose-dependent manner is considered a PAM.

    • Calculate the EC50 value for the potentiation effect.

    • The lack of activity of the test compound in the absence of GL-1 confirms that it is not a direct agonist.

Self-Validation and Causality:

  • The use of a specific GLP-1 concentration (EC20) allows for the sensitive detection of potentiation.

  • Testing the compound alone serves as a crucial control to distinguish PAM activity from direct agonism.

  • A dose-dependent increase in the GLP-1 response provides strong evidence for allosteric modulation.

  • This assay can be adapted for GIPR by using a cell line expressing that receptor and GIP peptide as the agonist.

Part 4: Potential as a Modulator of CNS Receptors

The Rationale: Exploring New Avenues for Antidepressant Therapy

The sigma-1 receptor is an intracellular chaperone protein that resides at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of a wide range of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. It has emerged as a promising target for the development of novel therapeutics for a variety of central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases.

The Evidence from Structural Analogs

A study on a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives identified a compound with a 5-methoxy substitution, 34b , as a sigma receptor agonist with antidepressant-like activity in animal models[5]. This compound was shown to reduce immobility time in the forced-swimming test in mice, a standard preclinical model for assessing antidepressant efficacy[5]. This finding suggests that the methoxy-dihydro-quinolinone scaffold can be tailored to interact with CNS targets like the sigma receptor.

Proposed Mechanism of Action

Based on the evidence from its 5-methoxy analog, we hypothesize that this compound, or more likely, its derivatives with appropriate substitutions at the 1-position, could function as a sigma receptor agonist. By binding to and activating the sigma-1 receptor, the compound could modulate downstream signaling pathways that are dysregulated in depression, leading to an antidepressant-like effect.

Experimental Protocol: Radioligand Binding Assay for the Sigma-1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor in rat brain homogenates.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: --INVALID-LINK---pentazocine (a high-affinity sigma-1 receptor ligand).

  • Non-specific binding control: Haloperidol (at a high concentration).

  • Test compound (this compound) dissolved in DMSO.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Preparation of Brain Homogenate:

    • Homogenize the rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In test tubes, combine the brain membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of haloperidol.

    • Incubate the tubes at the appropriate temperature (e.g., 37°C) for a set period of time to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Determine the Ki value (the inhibitory constant, a measure of the compound's affinity for the receptor) using the Cheng-Prusoff equation.

G cluster_0 Experimental Setup cluster_1 Measurement and Analysis Brain Homogenate Brain Homogenate Radioligand (3H-pentazocine) Radioligand (3H-pentazocine) Sigma-1 Receptor Sigma-1 Receptor Radioligand (3H-pentazocine)->Sigma-1 Receptor Binds Test Compound Test Compound Test Compound->Sigma-1 Receptor Competes for binding Filtration Filtration Sigma-1 Receptor->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (Ki determination) Data Analysis (Ki determination) Scintillation Counting->Data Analysis (Ki determination)

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Self-Validation and Causality:

  • The use of a well-characterized radioligand and a standard protocol ensures the reliability of the results.

  • The determination of non-specific binding is crucial for accurately calculating the specific binding of the test compound.

  • A dose-dependent displacement of the radioligand by the test compound provides strong evidence for a direct interaction with the sigma-1 receptor.

Part 5: Other Potential Mechanisms and Future Directions

The versatility of the quinolinone scaffold suggests that this compound could possess other biological activities beyond those discussed in detail above. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been developed as selective inhibitors of phosphodiesterase 3 (PDE3), with potential applications as cardiotonic agents for the treatment of congestive heart failure[6]. Additionally, a quinolin-4-one derivative has been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway[7].

These findings further underscore the remarkable adaptability of the quinolinone core and highlight the need for a broad-based screening approach to fully elucidate the pharmacological profile of this compound.

Summary of Potential Activities
Potential MechanismBiological Target(s)Therapeutic AreaKey Structural Features of Analogs
Tubulin Polymerization Inhibitionβ-tubulin (colchicine site)OncologyN-aryl substitution at position 1
Positive Allosteric ModulationGLP-1R, GIPRDiabetes, Metabolic Disorders6-methoxy-dihydro-isoquinoline core
Sigma Receptor AgonismSigma-1 ReceptorNeuroscience (Depression)5-methoxy, N-alkyl-piperazinyl substitution
PDE3 InhibitionPhosphodiesterase 3Cardiology6-hydroxy, 4-methyl substitutions
Induction of Apoptosisp38 MAPK pathwayOncology2-aryl, 6,7-methylenedioxy substitutions
Future Directions and Concluding Remarks

This technical guide has provided a comprehensive overview of the potential mechanisms of action of this compound, based on the established pharmacology of its structural analogs. The evidence strongly suggests that this compound is not just a simple chemical intermediate, but a promising starting point for the development of novel therapeutic agents across a range of disease areas.

The path forward is clear. The next logical step is to systematically validate the hypotheses presented in this guide through the rigorous application of the experimental protocols we have detailed. A comprehensive screening campaign, encompassing a diverse array of biological targets, will be essential for uncovering the full therapeutic potential of this versatile scaffold.

As drug discovery professionals, it is our responsibility to approach such foundational molecules with both creativity and scientific rigor. By doing so, we can transform the potential of this compound into the reality of new and effective medicines for patients in need.

References

Dihydroquinolinones: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2(1H)-quinolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the burgeoning field of dihydroquinolinone-based therapeutics. We will explore the fundamental chemistry, delve into the diverse mechanisms of action, and detail the potential therapeutic applications across a spectrum of diseases, including oncology, neurodegenerative disorders, and cardiovascular conditions. Furthermore, this document will serve as a practical resource by providing established experimental protocols and workflows for the synthesis and evaluation of novel dihydroquinolinone derivatives.

Introduction: The Dihydroquinolinone Scaffold - A Foundation for Therapeutic Innovation

The dihydroquinolinone moiety, specifically the 3,4-dihydro-2(1H)-quinolinone structure, is a bicyclic aromatic compound that serves as a versatile template for drug design.[1][3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This structural versatility has led to the development of several FDA-approved drugs, including the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol.[1] The broad range of biological activities exhibited by compounds containing this scaffold underscores its importance as a "privileged structure" in medicinal chemistry.[1][2]

The inherent stability and synthetic tractability of the dihydroquinolinone core make it an attractive starting point for the development of novel therapeutic agents.[4] Numerous synthetic methodologies have been developed to access this scaffold and its derivatives, ranging from classical condensation reactions to modern catalytic approaches.[4][5][6][7][8] These methods provide medicinal chemists with a robust toolbox for creating libraries of diverse dihydroquinolinone-based compounds for biological screening.

Dihydroquinolinones in Oncology: Targeting Cancer's Core Machinery

The quest for novel anticancer agents has identified dihydroquinolinone derivatives as a promising class of compounds with potent antiproliferative and cytotoxic activities against various cancer cell lines.[3][9][10] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which dihydroquinolinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] For instance, certain 8-phenyltetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer cells, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways.[10] This is often achieved by modulating the expression of key regulatory proteins such as BAX, BCL-2, and p53, and activating caspases.[10]

Molecular Targets in Cancer Therapy

The anticancer activity of dihydroquinolinones can be attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. These include:

  • Protein Kinases: Dihydroquinolinone derivatives have been developed as potent inhibitors of protein kinases, such as p38 MAP kinase, which are often dysregulated in cancer.[11]

  • Aldehyde Dehydrogenase (ALDH): Some dihydroquinoline derivatives have shown high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell biology and drug resistance.[9]

  • Topoisomerases and Other Targets: The broader quinolone class of compounds, which includes dihydroquinolinones, has been found to target topoisomerases, protein tyrosine kinases, and histone deacetylases, all of which are validated targets in oncology.[10][12]

Representative Anticancer Dihydroquinolinone Derivatives
Compound ClassCancer Cell LinesReported ActivityReference
8-PhenyltetrahydroquinolinonesColon (HTC-116), Lung (A549)Potent cytotoxicity, G2/M cell cycle arrest, apoptosis induction[10]
Novel Dihydroquinoline DerivativeMouse Melanoma (B16F10), Metastatic Breast Adenocarcinoma (MDA-MB-213)Potential anticancer agent, high binding affinity to ALDH1A1[9]
Scandomelonine and EpimandomelonineHuman Tumour T-ALL cell linesPotent efficacy similar to cisplatin[3]
Melosuavine A and BVarious human cancer cell linesStronger inhibitory effects than cisplatin[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of dihydroquinolinone compounds on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) value of a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test dihydroquinolinone compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare Serial Dilutions of Compound Compound_Dilution->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro cytotoxicity of dihydroquinolinone compounds using the MTT assay.

Dihydroquinolinones in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant challenge to modern medicine.[13][14] Dihydroquinolinone derivatives have emerged as a promising scaffold for the development of multi-target ligands aimed at combating the complex pathology of these disorders.[13][15][16][17][18]

Targeting Key Pathological Pathways

The therapeutic potential of dihydroquinolinones in neurodegeneration stems from their ability to modulate several key pathways:

  • Cholinesterase and Monoamine Oxidase Inhibition: Some quinolylnitrones, derived from the broader quinoline scaffold, have shown potent inhibition of both butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), enzymes implicated in the progression of Alzheimer's and Parkinson's diseases.[17][18]

  • Proteasome Activation: Certain dihydroquinazolines have been found to enhance the activity of the 20S proteasome, which is responsible for degrading intrinsically disordered proteins like α-synuclein, a hallmark of Parkinson's disease.[16]

  • Neuroprotection and Antioxidant Activity: Dihydroxytetrahydroquinoline derivatives have been investigated for their neuroprotective properties, although some have also shown potential neurotoxic effects that require careful structural modification to mitigate.[15] The antioxidant properties of some derivatives may also contribute to their neuroprotective effects by combating oxidative stress, a common factor in neurodegeneration.[19]

Multi-Target-Directed Ligand Design

The complexity of neurodegenerative diseases necessitates the development of drugs that can act on multiple targets simultaneously. The dihydroquinolinone scaffold is well-suited for this "multi-target-directed ligand" approach. For example, a single molecule can be designed to inhibit both cholinesterases and MAO-B, while also possessing antioxidant and metal-chelating properties.[17][18]

Neurodegeneration_Targets cluster_alzheimers Alzheimer's Disease cluster_parkinsons Parkinson's Disease cluster_general General Neuroprotection DHQ Dihydroquinolinone Scaffold AChE Acetylcholinesterase (AChE) Inhibition DHQ->AChE BChE Butyrylcholinesterase (BChE) Inhibition DHQ->BChE Amyloid_Beta Amyloid-β Aggregation Inhibition DHQ->Amyloid_Beta MAO_B Monoamine Oxidase B (MAO-B) Inhibition DHQ->MAO_B Alpha_Synuclein α-Synuclein Degradation DHQ->Alpha_Synuclein Oxidative_Stress Antioxidant Activity DHQ->Oxidative_Stress Metal_Chelation Biometal Chelation DHQ->Metal_Chelation

Caption: Multi-target therapeutic applications of the dihydroquinolinone scaffold in neurodegenerative diseases.

Dihydroquinolinones in Cardiovascular Diseases: Protecting the Heart

Cardiovascular diseases remain a leading cause of mortality worldwide.[20][21] The diverse pharmacological properties of dihydroquinolinones make them attractive candidates for the development of novel cardiovascular drugs.

Mechanisms of Cardioprotection

Dihydroquinolinone derivatives can exert their cardioprotective effects through various mechanisms:

  • Antioxidant and Anti-inflammatory Properties: Many flavonoids, which share some structural similarities with certain dihydroquinolinone derivatives, are known for their antioxidant and anti-inflammatory effects, which are beneficial in preventing atherosclerosis and other cardiovascular conditions.[22] Similarly, some dihydroquinolinones exhibit antioxidant properties.[19][23]

  • Antiplatelet Activity: The FDA-approved drug cilostazol, a dihydroquinolinone derivative, is a potent antiplatelet agent used to treat intermittent claudication.[1] This highlights the potential of this scaffold in developing new antithrombotic therapies.

  • Vasodilation: Some flavonoids have been shown to induce vasodilation, which can help to lower blood pressure.[22] This is a potential area of investigation for dihydroquinolinone derivatives.

Dihydroquinolinone-Embelin Derivatives as Cardioprotective Agents

Recent research has focused on the synthesis of hybrid molecules combining the dihydroquinolinone scaffold with other bioactive compounds. For example, a series of dihydroquinoline-embelin derivatives have been synthesized and shown to possess cardioprotective activity in a doxorubicin-induced cardiotoxicity model.[23] These compounds were found to attenuate oxidative stress and apoptosis in cardiomyocytes.[23]

Future Directions and Conclusion

The dihydroquinolinone scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic accessibility, ensures that it will remain a key area of focus for medicinal chemists and drug discovery professionals.

Future research will likely focus on:

  • The development of more selective and potent dihydroquinolinone derivatives targeting specific molecular pathways.

  • The design of novel multi-target ligands for the treatment of complex diseases like cancer and neurodegenerative disorders.

  • The exploration of new therapeutic areas where dihydroquinolinones may have potential applications.

  • The use of advanced computational methods to guide the design and optimization of new dihydroquinolinone-based drugs.

References

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The quinolinone scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2] Its inherent planarity, hydrogen bonding capabilities, and versatile sites for substitution make it an ideal framework for interacting with a wide array of biological targets.[3][4] From the life-saving fluoroquinolone antibiotics to potent kinase inhibitors in oncology, the quinolinone core is a testament to nature's efficiency and a fertile ground for synthetic innovation.[5][6] This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of reactions to provide a strategic overview, explaining the causality behind experimental choices and offering field-proven insights into the rational design and synthesis of next-generation quinolinone derivatives.

Part 1: The Quinolinone Core: A Privileged Scaffold in Medicinal Chemistry

The journey of a drug from concept to clinic often begins with identifying a "privileged scaffold"—a molecular core that is capable of binding to multiple biological targets. The quinolinone ring system, a fusion of a benzene and a pyridinone ring, is a quintessential example. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and antimalarial properties.[3][4][7][8]

The enduring interest in this scaffold is driven by several factors:

  • Therapeutic Versatility: Quinolinone-based drugs are used to combat infectious diseases, cancer, and neurodegenerative conditions.[1][9][10]

  • Synthetic Accessibility: A rich history of synthetic chemistry provides numerous, well-established routes to the core structure and its analogs.[1][11][12]

  • Tunable Properties: The scaffold offers multiple, distinct substitution points (the N-H, the benzene ring, and the pyridinone ring), allowing for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[13]

The primary impetus for developing novel derivatives is the perpetual challenge of drug resistance, the need for improved target selectivity to minimize off-target effects, and the quest to apply this powerful scaffold to new and untreated diseases.[3]

Part 2: Rational Design Strategies for Novel Quinolinone Analogs

Modern drug discovery is a hypothesis-driven process. Before a single flask is warmed, significant effort is invested in designing molecules with a high probability of success. For quinolinone derivatives, this process rests on two pillars: understanding the structure-activity relationships (SAR) and employing advanced design tactics to explore novel chemical space.

Pillar 1: Structure-Activity Relationship (SAR) Guided Design

SAR is the Rosetta Stone of medicinal chemistry, translating structural changes into predictable effects on biological activity. For the quinolinone class, decades of research have illuminated key principles, particularly for their antibacterial applications.[13][14]

The causality behind these relationships is critical. For instance, the fluorine atom at C6 is not merely an arbitrary choice; it dramatically increases the lipophilicity of the molecule, enhancing its ability to penetrate the bacterial cell wall and reach its intracellular target, DNA gyrase.[14] The piperazinyl ring at C7 extends the spectrum of activity by improving potency against Gram-negative bacteria.[14] Understanding this "why" transforms design from a game of chance into a predictive science.

Table 1: Key Structure-Activity Relationships for the 4-Quinolone Core

Position/RegionCommon SubstituentInfluence on Activity & Rationale
N1 Small alkyl (ethyl, cyclopropyl)Potency & Pharmacokinetics: Essential for interaction with DNA gyrase. Bulky groups are generally detrimental.[14]
C3 Carboxylic acid (-COOH)Target Binding: Crucial for binding to the DNA gyrase enzyme. Bioisosteric replacements often lead to a loss of activity.[14]
C4-Keto Carbonyl group (C=O)Target Binding: Essential for chelating with Mg²⁺ ions and binding to the enzyme-DNA complex.[14]
C5 Amino (-NH₂) or small alkylPotency: Can enhance antibacterial activity. Example: Sparfloxacin.[14]
C6 Fluorine (-F)Cell Penetration & Potency: Greatly improves antimicrobial activity by increasing lipophilicity and cell wall penetration.[14]
C7 Piperazinyl or Pyrrolidinyl ringSpectrum of Activity: Enhances potency and broadens the spectrum, particularly against Gram-negative and atypical bacteria.[14][15]
C8 Methoxy (-OCH₃) or HalogenPhototoxicity & Metabolism: Substitution can reduce phototoxicity and alter the metabolic profile of the drug.
Pillar 2: Advanced Design Tactics

To create truly novel molecules and generate new intellectual property, chemists must move beyond simple SAR-based modifications. Strategies like scaffold hopping and bioisosteric replacement are powerful tools for this purpose.

Scaffold hopping is a creative leap in drug design where the core molecular framework of a known active compound is replaced with a chemically distinct scaffold, while preserving the original's key binding interactions and biological activity.[16] This can lead to compounds with entirely new IP, improved physical properties, or different side-effect profiles.

A compelling example is the development of novel antimycobacterial agents.[17] Researchers successfully employed a scaffold hopping approach by replacing the imidazo[1,2-a]pyridine-3-carboxamide core of the drug candidate telacebec with a 2-(quinolin-4-yloxy)acetamide system, yielding new compounds with potent activity against Mycobacterium tuberculosis.[17]

cluster_0 Known Bioactive Scaffold cluster_1 Novel Scaffold A Imidazo[1,2-a]pyridine Core (e.g., Telacebec) B Identify Key Pharmacophore Features A->B Analysis C Quinolinone-based Core (2-(Quinolin-4-yloxy)acetamide) D Preserve Biological Activity (Anti-mycobacterial) C->D Validation B->C Scaffold Hop [Strategy]

Caption: Conceptual workflow for scaffold hopping.

Bioisosteric replacement is a more conservative but highly effective strategy where an atom or group of atoms is exchanged for another with similar physical or chemical properties.[18][19] The goal is to fine-tune a lead compound's characteristics, such as improving metabolic stability, altering solubility, reducing toxicity, or enhancing target affinity.[18][20][21] For example, replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism, thereby increasing the drug's half-life.

Table 2: Common Bioisosteric Replacements Relevant to Quinolinone Design

Original GroupClassical Bioisostere(s)Non-Classical Bioisostere(s)Rationale for Replacement
-COOH Tetrazole-Maintain acidic pKa for target binding with altered PK profile.
-F -H, -OH-Modulate lipophilicity and hydrogen bonding potential.
-Cl -Br, -CH₃, -CF₃-Fine-tune steric and electronic properties.
Benzene ring Thiophene, Pyridine-Alter metabolic profile, solubility, and target interactions.
-C=O (Amide) -SO₂- (Sulfonamide)-Change hydrogen bonding patterns and metabolic stability.

Part 3: Synthetic Arsenal: From Classic Cyclizations to Modern Catalysis

The synthesis of the quinolinone core is a well-trodden path with a rich history. Understanding both the foundational named reactions and modern catalytic methods provides a complete toolkit for the synthetic chemist.

A general retrosynthetic analysis reveals that most syntheses involve the formation of the pyridinone ring onto a pre-existing aniline derivative.

Quinolinone Quinolinone Core Intermediates Aniline Derivative + Three-Carbon Unit Quinolinone->Intermediates Key C-N and C-C bond disconnections BuildingBlocks Substituted Aniline + Diester / Ketoester / etc. Intermediates->BuildingBlocks Simplification G Simplified Catalytic Cycle: Pd-Catalyzed C-H Activation A Pd(II) Catalyst B C-H Activation (Forms Palladacycle) A->B -HX C Coordination/ Insertion B->C D Reductive Elimination C->D E Quinolinone Product D->E F Oxidant (Regenerates Pd(II)) D->F Pd(0) F->A G Substrates (e.g., Acrylamide, Aryne) G->C G A Crude Product (Post-Workup) B Purification (Column Chromatography or Recrystallization) A->B C Purity Check (TLC / HPLC / LC-MS) B->C C->B If Impure D Structural Elucidation (¹H NMR, ¹³C NMR) C->D If Pure E Identity Confirmation (HRMS) D->E F Final Validated Compound (>95% Purity) E->F

References

An In-depth Technical Guide to the Synthesis of Dihydroquinolin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroquinolin-2(1H)-ones (DHQOs) are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their synthesis has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comprehensive overview of the principal strategies for constructing the DHQO scaffold, intended for researchers, scientists, and professionals in drug development. We will explore foundational methods such as the catalytic hydrogenation of quinolones and reductive cyclizations, alongside modern transition-metal-catalyzed and photoredox-mediated approaches. The discussion emphasizes the underlying mechanisms, the rationale for experimental design, and provides detailed, field-proven protocols. By synthesizing technical accuracy with practical insights, this document serves as an authoritative reference for the synthesis of this important heterocyclic motif.

Introduction: The Significance of the Dihydroquinolin-2-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one (DHQO) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets.

1.1. Pharmacological Importance The DHQO core is present in a wide range of therapeutic agents. Notable examples include the antipsychotic drug Aripiprazole, used in the treatment of schizophrenia and bipolar disorder, and the selective androgen receptor modulator (SARM) Enobosarm. The versatility of the scaffold allows for its application across various disease areas, driving continuous interest in novel and efficient synthetic routes.

1.2. Presence in Natural Products Beyond synthetic pharmaceuticals, the DHQO framework is also found in various natural products, often exhibiting significant biological activity. This natural prevalence underscores the biosynthetic accessibility and stability of the ring system, inspiring synthetic chemists to devise new pathways for its construction.

1.3. Synthetic Challenges and Goals The primary goals in DHQO synthesis are to achieve high yields, control stereochemistry at the C3 and C4 positions, and ensure compatibility with a broad range of functional groups. Modern synthetic chemistry aims to develop methods that are not only efficient but also adhere to the principles of green chemistry, utilizing mild conditions and minimizing waste.[1][2]

Foundational Synthetic Strategies: A Mechanistic Overview

The construction of the DHQO ring system can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic underpinnings. A common and powerful approach involves the catalytic annulation of α,β-unsaturated N-arylamides.[1][2]

Catalytic Hydrogenation of Quinolones

One of the most direct methods to access DHQOs is through the selective reduction of the C3-C4 double bond of the corresponding quinolin-2(1H)-one. This transformation is typically achieved via catalytic hydrogenation.

2.1.1. Mechanism and Catalyst Selection The choice of catalyst is critical for achieving high selectivity and yield. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly employed. The mechanism involves the adsorption of the quinolone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond. The solvent system can also influence the reaction's efficiency and selectivity. More recently, samarium(II) iodide (SmI₂) in a water/methanol mixture has been shown to promote this reduction under mild conditions with excellent yields.[3]

2.1.2. Protocol: SmI₂-Mediated Reduction of Quinolones [3]

  • To a solution of the quinolin-2(1H)-one (0.2 mmol) in anhydrous MeOH (2.0 mL) in a flame-dried flask, add SmI₂ (0.1 M in THF, 6.0 mL, 0.6 mmol) dropwise at room temperature under an argon atmosphere.

  • Add H₂O (0.2 mL, 11.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.

2.1.3. Data Summary: Comparison of Reduction Methods

Catalyst/ReagentConditionsTypical YieldReference
Pd/C, H₂H₂ balloon, MeOH, rtGood to ExcellentGeneral Knowledge
PtO₂H₂ pressure, EtOH/AcOHHighGeneral Knowledge
SmI₂/H₂O/MeOHTHF, rt, inert atm.Good to Excellent[3]
Metal-Catalyzed Intramolecular Cyclizations

Transition metal-catalyzed reactions, particularly those involving palladium, have become a cornerstone for the synthesis of complex heterocyclic systems, including DHQOs. These methods often start with acyclic precursors like N-arylacrylamides and proceed via intramolecular C-H functionalization or related coupling reactions.

2.2.1. Palladium-Catalyzed Intramolecular C-H Amination The Buchwald-Hartwig amination has been adapted for intramolecular applications to form DHQOs.[3] Starting from a suitably substituted N-(2-halophenyl)acrylamide, a palladium catalyst, in conjunction with a specialized ligand (e.g., a biarylphosphine), facilitates the intramolecular C-N bond formation.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source like Pd₂(dba)₃ is often used as a precatalyst, which is activated in situ.

  • Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to promote the key reductive elimination step that forms the C-N bond and regenerates the active catalyst.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is necessary to deprotonate the amide nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle.

2.2.2. Experimental Workflow: Pd-Catalyzed Cyclization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine N-(2-halophenyl)acrylamide, Pd catalyst, ligand, and base in a flask Solvent Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) Start->Solvent Atmosphere Purge with inert gas (Argon or Nitrogen) Solvent->Atmosphere Heat Heat the mixture to the specified temperature (e.g., 80-110 °C) Atmosphere->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool to RT, quench, and perform aqueous work-up Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify Product Pure DHQO Purify->Product

Caption: General workflow for Palladium-catalyzed DHQO synthesis.

Radical-Mediated Cyclizations

Radical cyclizations offer a complementary approach, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an alkene.[1]

2.3.1. Mechanism and Initiation Radical reactions can be initiated by various means, including chemical initiators (e.g., AIBN, peroxides), transition metals (e.g., copper, silver, manganese), or photoredox catalysis.[1] For instance, a copper catalyst can engage with an N-arylcinnamamide and an oxidant to generate a radical intermediate, which then cyclizes to form the DHQO core.[1] A proposed mechanism involves the generation of a radical which adds to the double bond of the cinnamamide, followed by an intramolecular cyclization onto the aryl ring and subsequent oxidation/rearomatization to furnish the product.[1]

2.3.2. Mechanistic Pathway: Radical Cascade Cyclization

G A N-Arylcinnamamide + Radical Source (R•) B Radical Adduct Intermediate A->B Addition C 6-endo-trig Cyclization B->C Intramolecular Attack D Cyclized Radical Intermediate C->D E Oxidation & Deprotonation D->E SET / HAT F DHQO Product E->F

Caption: Simplified mechanism of a radical-mediated DHQO synthesis.

Emerging and Innovative Synthetic Methodologies

The field of DHQO synthesis is continuously evolving, with new methods emerging that offer improved efficiency, selectivity, and sustainability.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions.[4] In the context of DHQO synthesis, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye like 4CzIPN) absorbs visible light and enters an excited state.[3][4] This excited-state catalyst can then engage in single-electron transfer (SET) with a suitable precursor, such as an N-arylacrylamide, to initiate a radical cyclization cascade.[4] These reactions often proceed at room temperature and avoid the use of harsh reagents or high temperatures, representing a significant step towards greener synthesis.[3][4]

3.1.1. Protocol: Metal-Free Photoredox Cyclization of N-Arylacrylamides [4]

  • In an oven-dried Schlenk tube, combine the N-arylacrylamide (0.1 mmol), the organic photocatalyst 4CzIPN (1-5 mol%), and solvent (e.g., DMSO, 2 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Stir the mixture at room temperature under irradiation with a blue LED lamp (40 W).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 3,4-dihydroquinolin-2(1H)-one.

Conclusion and Future Perspectives

The synthesis of dihydroquinolin-2-ones has progressed significantly from classical methods to sophisticated catalytic strategies. Foundational approaches like catalytic hydrogenation and metal-catalyzed cyclizations remain highly relevant and effective. Concurrently, the advent of innovative technologies, particularly photoredox catalysis, is opening new avenues for constructing this valuable scaffold under milder, more sustainable conditions. Future research will likely focus on enhancing stereocontrol in these reactions, expanding the substrate scope, and adapting these methodologies for large-scale production and flow chemistry applications, further solidifying the importance of the DHQO core in the landscape of drug discovery and development.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 6-methoxy-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and storage protocols for 6-methoxy-3,4-dihydro-1H-quinolin-2-one (CAS No: 54197-64-7), a crucial intermediate in pharmaceutical research and development. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain the integrity of the compound.

Compound Identification and Properties

This compound is a quinolinone derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 54197-64-7[1][2]
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.20 g/mol [3]
Appearance Solid[4]
Storage Temperature Room Temperature[4]

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across all sources, data from analogous compounds and supplier safety data sheets indicate the following potential hazards.[5][6][7]

  • Acute Oral Toxicity: Harmful if swallowed.[5][6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7][8]

It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk during the handling of this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[9]

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[9][10][11] Standard safety glasses are not sufficient.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling.[9] Double gloving is recommended for extended operations.

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to protect skin and clothing.[9] For procedures with a higher risk of splashes or aerosol generation, impervious gowns are recommended.[12]

  • Respiratory Protection: When handling the compound outside of a certified fume hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent the inhalation of airborne particles.[9]

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting where this compound is handled.[9]

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Gown Impermeable Gown Select_PPE->Gown Mask Respirator/Mask Gown->Mask Goggles Goggles/Face Shield Mask->Goggles Gloves Gloves (Double) Goggles->Gloves Handle_Compound Handle Compound in Fume Hood Gloves->Handle_Compound Remove_Gloves Remove Outer Gloves Handle_Compound->Remove_Gloves Remove_Gown Remove Gown Remove_Gloves->Remove_Gown Remove_Goggles Remove Goggles/Face Shield Remove_Gown->Remove_Goggles Remove_Mask Remove Respirator/Mask Remove_Goggles->Remove_Mask Remove_Inner_Gloves Remove Inner Gloves Remove_Mask->Remove_Inner_Gloves Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: Recommended PPE donning and doffing workflow.

Handling Procedures

Adherence to strict handling protocols is paramount to ensuring personnel safety and preventing contamination.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoidance of Contact: Avoid direct contact with skin and eyes.[13][14] Do not breathe dust or aerosols.[13][15]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks.[5] Do not eat, drink, or smoke in areas where the compound is handled.[8][16]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.[9]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to minimize splashing.

Storage Requirements

Proper storage is essential for maintaining the stability and integrity of this compound.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][13][14][17]

  • Temperature: Store at room temperature.[4]

  • Incompatible Materials: Store away from strong oxidizing agents.[13][14][15]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[5][13]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician.[5][13]

  • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][8][13]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][13]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.[14]

  • Environmental Precautions: Prevent the product from entering drains.[5][14]

  • Containment and Cleaning: Sweep up and shovel the spilled material. Keep in suitable, closed containers for disposal. Do not create dust.[5][14]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[5]

References

A Technical Guide to 6-Methoxy-3,4-dihydro-1H-quinolin-2-one: From Synthesis to its Pivotal Role as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. While not always the direct intermediate in drug synthesis, its stable nature makes it an excellent precursor to the more reactive 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key building block for several active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis of this compound, its critical conversion to the hydroxylated intermediate, and its subsequent application in the synthesis of the antiplatelet and vasodilator agent, Cilostazol. We will delve into the underlying chemical principles, provide detailed experimental protocols, and elucidate the mechanism of action of the final therapeutic agent, offering a comprehensive resource for researchers and drug development professionals.

Core Compound Profile: this compound

This compound, also known as 6-methoxy-3,4-dihydrocarbostyril, forms the foundation of our study. Its stability, conferred by the methoxy group, makes it a convenient compound to synthesize and store before its strategic conversion into a more versatile intermediate.

Chemical and Physical Properties

The fundamental properties of the title compound are summarized below. These characteristics are essential for its handling, reaction monitoring, and purification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 54197-64-7[2]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point 168-172 °C[2]
Solubility Slightly soluble in methanol and ethanol, practically insoluble in water.[3]
IUPAC Name This compound[1]
Safety and Handling

As with any laboratory chemical, appropriate safety precautions are paramount. A full review of the Safety Data Sheet (SDS) is mandatory before handling.

  • General Hazards : May cause skin, eye, and respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6]

  • Handling : Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[4]

Synthesis of the Intermediate: A Methodological Deep Dive

The most common and efficient route to this compound is through the selective catalytic hydrogenation of the corresponding quinoline. This method is favored for its high yield and selectivity.

Synthetic Workflow: From Quinolone to Dihydroquinolinone

The hydrogenation reaction selectively reduces the double bond in the heterocyclic ring of 6-methoxyquinoline without affecting the benzene ring, a testament to the precision of modern catalytic systems.[7]

G Start 6-Methoxyquinoline Intermediate 6-Methoxy-3,4-dihydro- 1H-quinolin-2-one Start->Intermediate H₂ (gas) Pd/C or Ru Catalyst Solvent (e.g., Ethanol) Pressure, Temp

Caption: Catalytic hydrogenation of 6-methoxyquinoline.

Experimental Protocol: Catalytic Hydrogenation

This protocol details a robust method for the synthesis. The rationale behind key steps is provided to enhance understanding and reproducibility.

Materials:

  • 6-Methoxyquinoline (1 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%) or suitable Ruthenium catalyst[8]

  • Ethanol (or other suitable solvent like THF)[9]

  • Hydrogen (H₂) gas

  • High-pressure autoclave/hydrogenation apparatus

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with 6-methoxyquinoline and ethanol. The solvent volume should be sufficient to create a slurry that can be effectively stirred (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the mixture.

    • Scientist's Note: Palladium on carbon is a pyrophoric catalyst and must be handled with care, especially when dry. Handling under an inert atmosphere prevents accidental ignition upon contact with air or flammable solvents.

  • Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen gas to remove all oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 atm).

  • Reaction: Heat the mixture to 50-70 °C and stir vigorously. The progress of the reaction can be monitored by TLC or HPLC by periodically taking samples. The reaction is typically complete within 6-12 hours.

    • Scientist's Note: Vigorous stirring is crucial to ensure efficient contact between the gaseous hydrogen, the solid catalyst, and the dissolved substrate. The choice of a ruthenium-based catalyst, such as a Ru-PhTRAP complex, can offer unusual chemoselectivity, ensuring the carbocyclic ring is reduced.[7]

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as an off-white crystalline solid.

The Pivotal Role in Pharmaceutical Synthesis: The Case of Cilostazol

This compound serves as a stable precursor to 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (Cilostazol Related Compound A), the key intermediate for the synthesis of Cilostazol. This two-step process—demethylation followed by alkylation—is a cornerstone of Cilostazol manufacturing.

From Methoxy Precursor to Cilostazol

The synthesis of Cilostazol from our title compound involves two critical transformations. First, the stable methoxy group is cleaved to reveal a reactive phenol. This phenol is then alkylated with a tetrazole-containing side chain to form the final API.[10]

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Williamson Ether Synthesis Start 6-Methoxy-3,4-dihydro- 1H-quinolin-2-one Hydroxy 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Start->Hydroxy BBr₃ or HBr DCM or AcOH Cilostazol Cilostazol Hydroxy->Cilostazol Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat AlkylHalide 1-Cyclohexyl-5- (4-halobutyl)-tetrazole AlkylHalide->Cilostazol

Caption: Two-step synthesis of Cilostazol.

Experimental Protocol: Synthesis of Cilostazol

This protocol outlines the conversion of the 6-hydroxy intermediate (prepared from the 6-methoxy precursor) to Cilostazol.

Materials:

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (1 eq)[10]

  • 1-Cyclohexyl-5-(4-chlorobutyl)-tetrazole (1.1 eq)[11][12]

  • Potassium Carbonate (K₂CO₃) or another suitable base (2-3 eq)

  • Dimethylformamide (DMF)

  • Potassium Iodide (KI) (catalytic amount)

Procedure:

  • Reaction Setup: To a solution of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone in DMF, add potassium carbonate and a catalytic amount of potassium iodide.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction (Williamson ether synthesis), as it effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide. Potassium iodide acts as a catalyst via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ, thereby accelerating the reaction.

  • Addition of Alkylating Agent: Add 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC/HPLC). This typically takes 4-8 hours.

  • Workup: Cool the reaction to room temperature and pour it into a large volume of cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

  • Purification: The crude Cilostazol can be purified by recrystallization from a suitable solvent like ethanol to yield a highly pure white solid.[12]

Mechanism of Action: Cilostazol

Cilostazol exerts its therapeutic effects primarily through the inhibition of phosphodiesterase 3 (PDE3).[13] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle, resulting in antiplatelet and vasodilatory effects.[3][14][15]

G cluster_platelets In Platelets cluster_vsmc In Vascular Smooth Muscle Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP AMP Inactive AMP cAMP->AMP Degradation X Increased_cAMP Increased cAMP Levels cAMP->Increased_cAMP PlateletAgg Platelet Aggregation Increased_cAMP->PlateletAgg Inhibits Vasoconstriction Vasoconstriction Increased_cAMP->Vasoconstriction Inhibits (Promotes Vasodilation)

Caption: Mechanism of action of Cilostazol via PDE3 inhibition.

A Note on Aripiprazole Synthesis

It is a common point of inquiry whether this compound is an intermediate for the atypical antipsychotic Aripiprazole. While structurally related, the core of Aripiprazole is a 7-substituted -3,4-dihydroquinolin-2-one.[16][17] The primary synthetic routes for Aripiprazole utilize 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is then alkylated with a linker before being coupled to 1-(2,3-dichlorophenyl)piperazine.[18][19] Therefore, this compound is not a direct precursor for Aripiprazole. This distinction is critical for process chemists designing synthetic strategies.

Conclusion

This compound is a valuable and stable chemical entity. Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to 6-hydroxy-3,4-dihydro-2(1H)-quinolinone. This key transformation unlocks the potential to synthesize important drugs like Cilostazol, a vital treatment for intermittent claudication. Understanding the synthesis of this precursor, its conversion, and the mechanism of the final API provides researchers with a complete and actionable framework for development and manufacturing. The methodologies and insights presented herein are intended to support the advancement of efficient, safe, and robust pharmaceutical production processes.

References

Methodological & Application

Application Note & Protocol: Synthesis of 6-methoxy-3,4-dihydro-1H-quinolin-2-one via Intramolecular Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-methoxy-3,4-dihydro-1H-quinolin-2-one from its precursor, N-(4-methoxyphenyl)-3-chloropropionamide. The core of this transformation is an intramolecular Friedel-Crafts reaction, a powerful method for forming cyclic structures. We will delve into the reaction mechanism, provide a detailed, step-by-step laboratory protocol, and present expected analytical data for product validation. This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome. The target compound is a valuable intermediate in the synthesis of various pharmacologically active molecules.

Introduction and Mechanistic Overview

The synthesis of substituted 3,4-dihydro-1H-quinolin-2-ones (also known as dihydrocarbostyrils) is of significant interest due to their prevalence in the core structure of many bioactive compounds. The described protocol utilizes an intramolecular Friedel-Crafts cyclization, a classic and robust C-C bond-forming reaction.[1]

Reaction Scheme:

Reaction scheme showing N-(4-methoxyphenyl)-3-chloropropionamide converting to this compound in the presence of a Lewis acid like AlCl3.

The "Why" Behind the Chemistry (Reaction Mechanism):

The transformation is an electrophilic aromatic substitution reaction. Its success hinges on several key principles:

  • Activation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric excess.[2] It coordinates with the chlorine atom of the 3-chloropropionamide side chain. This coordination polarizes the C-Cl bond, generating a highly electrophilic acylium-like species or a carbocation, which is the active electrophile.

  • Nucleophilic Attack by the Aromatic Ring: The methoxy-substituted benzene ring acts as the nucleophile. The methoxy group (-OCH₃) is a powerful electron-donating group, which activates the ring towards electrophilic attack.

  • Regioselectivity (Ortho-Para Direction): The activating methoxy group directs the incoming electrophile to the positions ortho and para to itself. Since the para position is already substituted, the cyclization exclusively occurs at the ortho position, leading to the desired 6-membered ring.[1]

  • Rearomatization: Following the nucleophilic attack, the aromatic ring loses a proton (H⁺) to restore its aromaticity, yielding the final cyclized product.

The use of a significant excess of the Lewis acid (3-5 equivalents) is often necessary to also coordinate with the amide carbonyl group, preventing it from deactivating the aromatic ring.[2][3]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
N-(4-methoxyphenyl)-3-chloropropionamide≥98%Commercially AvailableStarting material. Can be synthesized from p-anisidine and 3-chloropropionyl chloride.[2][4]
Aluminum Chloride (AlCl₃), Anhydrous≥99%Commercially AvailableMust be anhydrous. Handle in a fume hood with moisture-free techniques.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Hydrochloric Acid (HCl)37% (concentrated)Commercially AvailableFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeCommercially AvailableFor drying organic layers.
Deionized Water (H₂O)Laboratory Supply
Crushed IceLaboratory Supply
Equipment
  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Dropping funnel.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

  • Büchner funnel and vacuum flask for filtration.

  • Rotary evaporator.

  • Melting point apparatus.

  • TLC plates (silica gel 60 F₂₅₄).

Safety Precautions
  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Always handle anhydrous AlCl₃ in a fume hood. Wear a lab coat, safety goggles, and appropriate gloves.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE).

  • The reaction quench is highly exothermic. Perform the addition of the reaction mixture to ice/HCl slowly and behind a safety shield.

Detailed Experimental Protocol

This protocol is based on established procedures for intramolecular Friedel-Crafts reactions.[4]

Step 1: Reaction Setup

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a stopper.

  • Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Place the flask under a positive pressure of dry nitrogen.

Step 2: Reagent Charging

  • To the reaction flask, add anhydrous aluminum chloride (14.7 g, 110 mmol, 4.0 eq).

  • Add 50 mL of anhydrous dichloromethane via cannula or a dry syringe.

  • Stir the suspension and cool the flask to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve N-(4-methoxyphenyl)-3-chloropropionamide (5.9 g, 27.5 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane.

  • Transfer this solution to a dropping funnel and attach it to the central neck of the reaction flask.

Step 3: Reaction Execution

  • Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should appear at a lower Rf value than the starting material.

Step 4: Work-up and Quenching

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • Prepare a large beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Perform this step in a fume hood behind a safety shield.

  • Slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This quench is highly exothermic.

  • Continue stirring for 15-20 minutes until the aluminum salts are fully dissolved.

Step 5: Extraction and Purification

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash them sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or isopropanol to afford this compound as a white or off-white solid.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Assemble charge_alcl3 Charge AlCl3 & CH2Cl2 Cool to 0 °C start->charge_alcl3 add_sm Slowly Add Substrate Solution (Keep T < 10 °C) charge_alcl3->add_sm prep_sm Prepare Substrate Solution (SM in CH2Cl2) prep_sm->add_sm reflux Warm to RT, then Reflux (40 °C, 3-4h) add_sm->reflux monitor Monitor by TLC reflux->monitor quench Cool to 0 °C & Quench (Pour into Ice/HCl) monitor->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Recrystallize from EtOH dry->purify product Pure Product purify->product

Caption: Overall experimental workflow from setup to pure product.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the intramolecular Friedel-Crafts cyclization.

Results and Characterization

Expected Yield and Physical Properties
  • Yield: 75-85% (after recrystallization).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 160-163 °C (literature).

Analytical Data

The following table summarizes the expected characterization data for the final product, this compound.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃), δ (ppm)8.20 (s, 1H, NH), 6.85 (d, 1H, Ar-H), 6.75 (dd, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 3.78 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-), 2.65 (t, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃), δ (ppm)170.5 (C=O), 155.0, 132.0, 128.0, 115.0, 113.0, 112.5 (Ar-C), 55.5 (-OCH₃), 31.0 (-CH₂-), 25.0 (-CH₂-)
IR (KBr), ν (cm⁻¹)3200 (N-H stretch), 1660 (C=O, amide), 1600, 1500 (C=C, aromatic), 1280, 1030 (C-O stretch)
Mass Spec (ESI+)m/z 178.08 [M+H]⁺, 200.06 [M+Na]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive (hydrated) AlCl₃.Use fresh, anhydrous AlCl₃ from a newly opened bottle. Ensure all glassware is perfectly dry.
Insufficient reaction time or temperature.Increase reflux time and monitor carefully by TLC. Ensure heating mantle is at the correct temperature.
Complex Mixture of Products Reaction temperature too high.Maintain careful temperature control during the addition of the substrate and reflux.
Insufficient AlCl₃.Ensure at least 3-4 equivalents of AlCl₃ are used to prevent side reactions.
Difficulty in Purification Incomplete quenching leading to aluminum salts in the organic layer.Stir vigorously during the quench and ensure the aqueous layer is acidic before extraction.
Product is an oil, not a solid.The crude product may contain impurities. Try purification by column chromatography (silica gel, Hexane:EtOAc gradient) before attempting recrystallization.

Conclusion

The intramolecular Friedel-Crafts cyclization of N-(4-methoxyphenyl)-3-chloropropionamide is an efficient and reliable method for the synthesis of this compound. By adhering to anhydrous conditions and carefully controlling the reaction temperature, this protocol consistently delivers high yields of the desired product. The provided analytical benchmarks will aid researchers in validating the purity and identity of the final compound, which serves as a key building block for further synthetic endeavors in medicinal chemistry.

References

Application Notes & Protocols: A Guide to Intramolecular Friedel-Crafts Alkylation for Dihydroquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 3,4-dihydroquinolin-2(1H)-ones (DHQOs) via intramolecular Friedel-Crafts alkylation. The DHQO scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. The intramolecular Friedel-Crafts reaction of α,β-unsaturated N-arylamides stands out as a direct and atom-economical strategy for constructing this valuable heterocyclic core.

Mechanistic Foundation: The Electrophilic Cyclization Cascade

The intramolecular Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[1] In this specific application, the reaction transforms a linear α,β-unsaturated N-arylamide precursor into the bicyclic dihydroquinolinone structure through the formation of a key carbon-carbon bond. The entire process is typically mediated by a Brønsted or Lewis acid catalyst.

The generally accepted mechanism proceeds through several distinct steps:

  • Electrophile Generation: The acid catalyst activates the α,β-unsaturated amide system. A Brønsted acid protonates the carbonyl oxygen or the double bond, while a Lewis acid coordinates with the carbonyl oxygen. This activation enhances the electrophilicity of the β-carbon of the double bond.

  • Intramolecular Electrophilic Attack: The electron-rich N-aryl ring acts as an internal nucleophile, attacking the activated and now highly electrophilic β-carbon. This cyclization step is the core of the reaction, forming the six-membered ring. This type of ring closure is generally favored in intramolecular Friedel-Crafts reactions.[2]

  • Arenium Ion Formation: The attack on the aromatic ring transiently disrupts its aromaticity, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.

  • Rearomatization: A base (which can be the conjugate base of the Brønsted acid or a solvent molecule) abstracts a proton from the sp³-hybridized carbon of the ring where the electrophile attached. This step restores the aromaticity of the system and yields the final 3,4-dihydroquinolin-2(1H)-one product.

The choice of catalyst is critical and can range from strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and trifluoroacetic acid (TFA) to Lewis acids such as aluminum chloride (AlCl₃) and indium(III) salts.[3][4] While effective, traditional methods often require harsh conditions, such as high temperatures and stoichiometric amounts of strong acids.[3][5]

Mechanism cluster_0 Reaction Pathway Start α,β-Unsaturated N-Arylamide Activated Activated Complex (Electrophile Generation) Start->Activated + Acid Catalyst (H⁺ or Lewis Acid) Arenium Wheland Intermediate (Arenium Ion) Activated->Arenium Intramolecular Electrophilic Attack (Cyclization) Product 3,4-Dihydroquinolin-2(1H)-one Arenium->Product Deprotonation (Rearomatization)

Caption: General mechanism of acid-catalyzed intramolecular Friedel-Crafts alkylation.

Catalyst Systems and Substrate Scope

The success of the cyclization is highly dependent on the electronic nature of the N-aryl ring.

  • Activating Groups: Electron-donating groups (e.g., methoxy, methyl) on the aromatic ring enhance its nucleophilicity, facilitating the electrophilic attack and generally leading to higher yields and milder reaction conditions.[3]

  • Deactivating Groups: Conversely, strong electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring, making it less nucleophilic and often rendering the reaction unsuccessful under standard conditions.[6]

A variety of catalysts have been successfully employed, each with its own set of advantages and ideal conditions.

Catalyst TypeExamplesTypical Conditions & Remarks
Brønsted Acids H₂SO₄, PPA, TFA, TsOHOften require high temperatures and can be corrosive. TFA is frequently a suitable choice.[3] Can lead to side reactions like dehydration.[2]
Lewis Acids AlCl₃, FeCl₃, In(OTf)₃, SnCl₄Coordinate to the carbonyl to activate the substrate. Anhydrous conditions are crucial. In(III) salts have emerged as remarkably mild and efficient catalysts for some systems.[4]
Solid Acids Zeolites, Acidic ResinsOffer advantages of easier separation and catalyst recycling, aligning with green chemistry principles.[1]

Standard Laboratory Protocol

This protocol provides a representative, step-by-step methodology for the synthesis of a model 3,4-dihydroquinolin-2(1H)-one from an N-arylcinnamamide using trifluoroacetic acid (TFA).

Materials & Equipment:

  • N-arylcinnamamide substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the N-arylcinnamamide substrate (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Catalyst Addition: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Slowly add trifluoroacetic acid (TFA, ~10 eq) dropwise to the stirred solution. Causality Note: Cooling is essential to manage the initial exotherm and prevent potential side reactions.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting material. Gentle heating may be necessary for less reactive substrates.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Safety Note: The quenching of strong acid is exothermic and will release CO₂ gas; perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydroquinolin-2(1H)-one.

Workflow cluster_workflow Experimental Workflow A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add TFA Catalyst B->C D 4. Monitor by TLC C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash & Dry F->G H 8. Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A typical experimental workflow for dihydroquinolinone synthesis.

Troubleshooting Common Issues

Problem EncounteredPotential Cause(s)Recommended Solutions
No or Low Conversion 1. Inactive or insufficient catalyst. 2. Deactivated aromatic ring. 3. Insufficient reaction temperature or time.1. Use fresh, anhydrous catalyst; increase catalyst loading. 2. Substrate may be unsuitable; consider modifying with activating groups. 3. Increase temperature or allow for a longer reaction time.
Formation of Multiple Products 1. Polymerization of the starting material. 2. Dehydration or other side reactions. 3. Incorrect regiochemistry of cyclization (for meta-substituted substrates).1. Lower the reaction temperature; use a milder catalyst (e.g., In(OTf)₃). 2. Screen different acid catalysts and solvents. 3. Regioselectivity can be catalyst-dependent; screening may be required.
Product Degradation Prolonged exposure to strong acid.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Conclusion

The intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides is a robust and highly effective method for the synthesis of dihydroquinolinones. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and consideration of the substrate's electronic properties are paramount for achieving high yields and purity. The protocol described herein serves as a solid foundation for researchers to explore and optimize this important transformation in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols: A Guide to the Catalytic Annulation of α,β-Unsaturated N-Arylamides for Dihydroquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Dihydroquinolinones

The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Compounds bearing this core exhibit a wide array of biological activities, including anticancer, antiviral, and antibiotic properties.[2] The development of efficient and modular synthetic routes to access these valuable N-heterocycles is therefore a paramount objective for researchers in drug discovery and development. This guide provides an in-depth exploration of a powerful and versatile strategy: the catalytic annulation of α,β-unsaturated N-arylamides. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to empower researchers to successfully implement and adapt these methodologies.

Mechanistic Paradigms in Catalytic Annulation

The synthesis of dihydroquinolinones from α,β-unsaturated N-arylamides can be achieved through several distinct catalytic pathways. Understanding these mechanisms is crucial for reaction optimization and troubleshooting. The primary approaches include electrophilic cyclization, radical-initiated cyclization, and transition metal-catalyzed C-H activation/annulation.[1][3][4]

Electrophilic Cyclization

In this pathway, an electrophile activates the α,β-unsaturated system, typically at the β-position, rendering it susceptible to intramolecular attack by the electron-rich N-aryl group. The subsequent cyclization and rearomatization furnish the dihydroquinolinone product. A common strategy involves the use of a Lewis acid, such as BF₃·OEt₂, to generate an electrophilic species that initiates the cascade.[1]

Radical-Initiated Cyclization

Radical-initiated pathways offer a complementary approach, often proceeding under milder conditions. These reactions typically involve the generation of a radical species that adds to the β-carbon of the acrylamide. The resulting radical intermediate then undergoes an intramolecular 6-endo-trig cyclization onto the N-aryl ring, followed by an oxidation/re-aromatization step to yield the final product.[1][4] A variety of radical precursors and initiation methods, including metal-catalyzed single-electron transfer (SET) and photoredox catalysis, have been successfully employed.[1][5]

Transition Metal-Catalyzed C-H Activation/Annulation

Transition metal catalysis, particularly with rhodium and ruthenium, has emerged as a highly efficient and atom-economical strategy for dihydroquinolinone synthesis.[6][7][8][9] These methods often proceed via a C-H activation mechanism, where the metal catalyst coordinates to a directing group on the N-arylamide (often the amide itself or a specially installed group) and facilitates the cleavage of a proximal C-H bond on the aryl ring. This is followed by migratory insertion of the alkene and reductive elimination to forge the new heterocyclic ring.

Below is a generalized workflow for these catalytic annulation strategies.

Catalytic_Annulation_Workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Outcome N-Arylamide α,β-Unsaturated N-Arylamide Activation Activation (C-H Activation, Radical Addition, Electrophilic Attack) N-Arylamide->Activation Catalyst_System Catalyst System (Metal, Radical Initiator, etc.) Catalyst_System->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Rearomatization Rearomatization/ Product Formation Cyclization->Rearomatization Product Dihydroquinolinone Rearomatization->Product

Caption: Generalized workflow for catalytic annulation.

Protocols and Application Notes

This section provides detailed protocols for representative catalytic systems. The choice of a particular method will depend on the desired substitution pattern, functional group tolerance, and available resources.

Iron-Catalyzed Decarboxylative Radical Alkylation/Cyclization

This method, developed by Du's group, utilizes an inexpensive iron catalyst and peresters as alkyl radical precursors.[10] It offers a straightforward approach to 3,4-disubstituted dihydroquinolinones with good diastereoselectivity.[4][10]

Causality Behind Experimental Choices:

  • Catalyst: FeCl₂ is a cost-effective and environmentally benign source of Fe(II), which acts as a single-electron transfer agent to initiate radical formation from the perester.[4]

  • Radical Precursor: Peresters are readily prepared from carboxylic acids and serve as efficient precursors for alkyl radicals upon reaction with Fe(II).[4][10]

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and catalyst.

  • Temperature: Elevated temperatures are typically required to promote both radical generation and the subsequent cyclization and rearomatization steps.

Experimental Protocol:

  • To a sealed reaction tube, add the N-arylcinnamamide (0.2 mmol, 1.0 equiv), perester (0.4 mmol, 2.0 equiv), and FeCl₂·4H₂O (0.02 mmol, 10 mol%).

  • Add anhydrous DMF (2.0 mL) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3,4-disubstituted dihydroquinolin-2(1H)-one.

Substrate Scope and Limitations:

Substituent PositionElectron-donating GroupsElectron-withdrawing GroupsSteric Hindrance
N-Aryl Ring Well-toleratedWell-toleratedortho-substituents may decrease yield
Cinnamoyl Phenyl Ring Generally higher yieldsWell-toleratedCan affect diastereoselectivity
N-Substituent Alkyl groups are effectiveN-H substrates may fail[1]Bulky groups may be tolerated
Perester Primary and secondary effectiveTertiary peresters give low yields[10]-
Ruthenium-Catalyzed Intramolecular Arene C(sp²)-H Amidation

This elegant method, reported by Yu and coworkers, employs a ruthenium catalyst for the cyclization of 1,4,2-dioxazol-5-ones to afford dihydroquinolinones.[6][7] The reaction proceeds via a formal intramolecular C-H amidation, offering excellent yields and regioselectivity.[6][7]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of [Ru(p-cymene)(L-proline)Cl] and AgSbF₆ generates a cationic ruthenium species that is highly active for C-H activation. The L-proline ligand is crucial for achieving high efficiency.[6]

  • Substrate: 1,4,2-Dioxazol-5-ones serve as precursors to ruthenium-nitrenoid intermediates, which are key for the amidation step.[6]

  • Solvent: Trifluoroethanol (TFE) is a polar, coordinating solvent that stabilizes the catalytic species and promotes the reaction.[6]

Experimental Protocol:

  • In a glovebox, add [Ru(p-cymene)(L-proline)Cl] (10 mol%, 3.8 mg) and AgSbF₆ (10 mol%, 3.4 mg) to a vial.[6]

  • Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.[6]

  • In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol, 1.0 equiv) in dry TFE (0.5 mL).[6]

  • Transfer the substrate solution to the catalyst mixture.

  • Seal the vial and stir at the optimized temperature (e.g., 60 °C) for the specified time (typically 12-24 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure dihydroquinolin-2(1H)-one.

Mechanistic Diagram: Ruthenium-Catalyzed C-H Amidation

Ru_Catalyzed_Mechanism Start Dioxazolone + [Ru] Catalyst Nitrenoid Ru-Nitrenoid Intermediate Start->Nitrenoid N-O bond cleavage Spirolactamization Spirolactamization (Electrophilic Amidation) Nitrenoid->Spirolactamization Intramolecular C-H attack Spiro_Intermediate Spirolactam Intermediate Spirolactamization->Spiro_Intermediate Rearrangement Skeletal C-C Migration Spiro_Intermediate->Rearrangement Product Dihydroquinolinone Rearrangement->Product

Caption: Proposed mechanism for Ru-catalyzed C-H amidation.[6]

Visible-Light Photoredox Cyclization

Photoredox catalysis provides a metal-free and sustainable approach to dihydroquinolinones.[5] This protocol, using the organic photosensitizer 4CzIPN, leverages visible light to initiate a radical cyclization cascade.[5]

Causality Behind Experimental Choices:

  • Photocatalyst: 4CzIPN is an organic photocatalyst with a high quantum yield and appropriate redox potentials to interact with the N-arylacrylamide upon photoexcitation.[5]

  • Light Source: Blue LEDs are commonly used as they match the absorption maximum of many organic photocatalysts, including 4CzIPN.

  • Solvent: Acetonitrile (MeCN) is a common solvent for photoredox reactions due to its transparency to visible light and its ability to dissolve a wide range of organic substrates.

Experimental Protocol:

  • To a Schlenk tube, add the N-arylacrylamide (0.2 mmol, 1.0 equiv) and 4CzIPN (1-5 mol%).

  • Add anhydrous MeCN (2.0 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas (e.g., argon).

  • Place the reaction tube approximately 5-10 cm from a blue LED lamp (40 W).

  • Stir the reaction at room temperature for 12-48 hours.

  • Upon completion (monitored by TLC or GC-MS), remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the dihydroquinolinone.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents; Presence of oxygen (for radical/photoredox reactions)Verify catalyst activity; Increase reaction temperature; Use freshly distilled/dried solvents and pure reagents; Ensure proper degassing and inert atmosphere.
Formation of Byproducts Dimerization of starting material; Intermolecular reactions; Decomposition of substrate/productDecrease reaction concentration; Adjust temperature; Screen different catalysts or ligands.
Low Diastereoselectivity Insufficient steric differentiation in the transition stateModify substituents on the substrate to increase steric bulk; Screen different solvents or catalyst systems.
Inconsistent Yields Sensitivity to air or moisture; Variability in light source intensity (photoredox)Maintain strict inert atmosphere conditions; Ensure consistent setup for photochemical reactions.

Future Outlook

The field of catalytic annulation for dihydroquinolinone synthesis continues to evolve.[3] Key areas of future development include:

  • Asymmetric Catalysis: The development of enantioselective methods to access chiral dihydroquinolinones remains a high-priority goal.[11][12]

  • Sustainable Catalysis: A continued push towards using earth-abundant metal catalysts (e.g., iron, copper) and metal-free systems will enhance the green credentials of these transformations.[1][10]

  • Flow Chemistry: The integration of these catalytic methods into continuous flow systems could offer improved scalability, safety, and reaction control.[3]

By building upon the robust methodologies presented here, the scientific community is well-positioned to unlock new and innovative pathways to this vital class of heterocyclic compounds.

References

experimental protocol for the synthesis of 6-hydroxy-3,4-dihydroquinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 6-hydroxy-3,4-dihydroquinolinone

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-hydroxy-3,4-dihydroquinolinone, a key intermediate in the manufacturing of various pharmaceuticals, notably the antiplatelet agent Cilostazol.[1] The protocol detailed herein follows a well-established multi-step synthetic route, commencing with the acylation of aniline, followed by an intramolecular Friedel-Crafts cyclization, nitration, reduction, and finally, diazotization and hydrolysis. This application note not only presents a step-by-step experimental procedure but also delves into the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction

6-hydroxy-3,4-dihydroquinolinone is a heterocyclic organic compound that serves as a vital building block in medicinal chemistry.[2] Its structure, featuring a dihydroquinolinone core with a hydroxyl group at the 6-position, makes it a versatile precursor for the synthesis of more complex molecules with therapeutic properties.[2] The primary application of this compound is as a crucial intermediate in the synthesis of Cilostazol, a medication used to alleviate the symptoms of intermittent claudication in individuals with peripheral arterial disease.[1][3] The synthesis route described is a robust and scalable method, ensuring high purity and yield of the target molecule.

Chemical Reaction Pathway

The synthesis of 6-hydroxy-3,4-dihydroquinolinone is a multi-step process that involves several key chemical transformations. The overall pathway can be visualized as follows:

Synthesis_Pathway Aniline Aniline N_Phenyl_3_chloropropanamide N-Phenyl-3-chloropropanamide Aniline->N_Phenyl_3_chloropropanamide Acylation ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->N_Phenyl_3_chloropropanamide Dihydroquinolinone 3,4-Dihydroquinolin-2(1H)-one N_Phenyl_3_chloropropanamide->Dihydroquinolinone Intramolecular Friedel-Crafts Alkylation [21] Nitro_Dihydroquinolinone 6-Nitro-3,4-dihydroquinolin-2(1H)-one Dihydroquinolinone->Nitro_Dihydroquinolinone Nitration Amino_Dihydroquinolinone 6-Amino-3,4-dihydroquinolin-2(1H)-one Nitro_Dihydroquinolinone->Amino_Dihydroquinolinone Reduction (e.g., Béchamp [22]) Final_Product 6-Hydroxy-3,4-dihydroquinolinone Amino_Dihydroquinolinone->Final_Product Diazotization & Hydrolysis

Caption: Overall synthetic pathway for 6-hydroxy-3,4-dihydroquinolinone.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
AnilineReagent Grade, ≥99.5%
3-Chloropropionyl chloride≥98%
Aluminum chloride (AlCl₃)Anhydrous, ≥99%
Nitric acid (HNO₃)65-70%
Sulfuric acid (H₂SO₄)95-98%
Iron powderFine, reduced
Hydrochloric acid (HCl)37%
Sodium nitrite (NaNO₂)≥99%
AcetoneACS Grade
Ethanol95%
Round-bottom flasksVarious sizes
Reflux condenser
Dropping funnel
Magnetic stirrer with heating mantle
Ice bath
Buchner funnel and filter paper
Rotary evaporator
pH meter or pH paper
Step 1: Synthesis of N-Phenyl-3-chloropropanamide (Acylation)

The initial step involves the acylation of aniline with 3-chloropropionyl chloride. This reaction forms an amide bond and is the foundation for the subsequent cyclization.

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 95g of aniline in 200 mL of acetone.[3]

  • Cool the solution to 0-5°C using an ice-salt bath.[3]

  • Slowly add 55 mL of 3-chloropropionyl chloride dropwise over a period of 30 minutes, ensuring the temperature remains below 10°C.[3]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours.[3]

  • Pour the reaction mixture into 400 mL of 5% dilute hydrochloric acid. A white solid will precipitate.[3]

  • Cool the mixture, and collect the solid by suction filtration. Wash the filter cake with 5% dilute hydrochloric acid and then with water.[3]

  • Dry the product to obtain N-Phenyl-3-chloropropanamide.

Step 2: Synthesis of 3,4-Dihydroquinolin-2(1H)-one (Intramolecular Friedel-Crafts Alkylation)

This step involves an intramolecular Friedel-Crafts alkylation to form the dihydroquinolinone ring structure.[4][5][6] The Lewis acid catalyst, aluminum chloride, facilitates the cyclization.

  • In a reaction vessel, place 55g of N-Phenyl-3-chloropropanamide and 116g of anhydrous aluminum chloride.[3]

  • Heat the mixture to 150°C and maintain this temperature for 4 hours.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding crushed ice, followed by the addition of concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of 6-Nitro-3,4-dihydroquinolin-2(1H)-one (Nitration)

Nitration of the dihydroquinolinone ring occurs at the 6-position due to the directing effects of the amide group.

  • In a 250 mL flask, add 15.1 g of 3,4-dihydroquinolin-2(1H)-one to 30.4 mL of 78% sulfuric acid.[7]

  • Cool the mixture to 0-5°C in an ice-salt bath.[7]

  • Prepare a nitrating mixture by carefully adding 9.2 mL of 65% nitric acid to 31.5 mL of 78% sulfuric acid.[7]

  • Add the nitrating mixture dropwise to the cooled quinolinone solution, maintaining the temperature below 10°C.[7]

  • After addition, remove the ice bath and stir for 3 hours at room temperature.[7]

  • Pour the reaction mixture into ice water to precipitate the product.[7]

  • Filter the pale yellow solid, wash with water, and dry. Recrystallize from acetone to obtain pure 6-nitro-3,4-dihydro-2(1H)-quinolinone.[7]

Step 4: Synthesis of 6-Amino-3,4-dihydroquinolin-2(1H)-one (Reduction)

The nitro group is reduced to an amino group using a Béchamp reduction, which employs iron powder in an acidic medium.[8][9]

  • In a three-necked flask equipped with a reflux condenser and a stirrer, combine the 6-nitro-3,4-dihydro-2(1H)-quinolinone from the previous step, iron powder, and ethanol.

  • Heat the mixture to 60°C and add concentrated hydrochloric acid dropwise.[8]

  • After the addition is complete, reflux the mixture for 1-2 hours.[8]

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate iron hydroxides.[8]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 6-amino-3,4-dihydro-2(1H)-quinolinone.

Step 5: Synthesis of 6-Hydroxy-3,4-dihydroquinolinone (Diazotization and Hydrolysis)

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

  • Dissolve the 6-amino-3,4-dihydro-2(1H)-quinolinone in a dilute solution of sulfuric acid and cool to 0-5°C.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Gently heat the solution to around 50-60°C. Nitrogen gas will evolve, and the hydroxyl group will replace the diazonium group.

  • Cool the reaction mixture. The product will precipitate.

  • Collect the crude product by filtration and recrystallize from ethanol to obtain pure 6-hydroxy-3,4-dihydroquinolinone as an off-white solid.[7][10][11]

Safety Precautions

3-Chloropropionyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[12][13] It is also flammable and fatal if inhaled.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][15] Work in a well-ventilated fume hood.[15]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.[13] Use non-sparking tools.[15]

  • Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material to clean up the spill and dispose of it as hazardous waste. Do not use water.[12]

  • First Aid:

    • Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[13]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[13]

Characterization

The final product, 6-hydroxy-3,4-dihydroquinolinone, should be characterized to confirm its identity and purity.

PropertyValue
Appearance Off-white to yellow crystalline solid[2]
Molecular Formula C₉H₉NO₂[16]
Molecular Weight 163.17 g/mol [16]
Melting Point 236-242°C[1][11]
Solubility Sparingly soluble in water[2]

Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes & Protocols: High-Purity Isolation of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the principles and a robust protocol for the purification of 6-methoxy-3,4-dihydro-1H-quinolin-2-one via recrystallization. This quinolinone derivative is a valuable building block in medicinal chemistry, and achieving high purity is paramount for its successful application in drug discovery and development. This document provides a step-by-step methodology, explains the scientific rationale behind the procedural choices, and outlines analytical methods for purity verification. The presented protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of pharmacologically active molecules and their intermediates, achieving a high degree of chemical purity is not merely a desirable outcome but a critical necessity. Impurities, even in trace amounts, can lead to misleading biological data, undesirable side effects, and complications in later-stage drug development. This compound is a key intermediate in the synthesis of various bioactive compounds. Its purification is a crucial step to ensure the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals of the desired compound while the impurities remain dissolved in the mother liquor.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₂PubChem
Molecular Weight 177.20 g/mol PubChem
CAS Number 54197-64-7ChemicalBook[2]
Appearance Likely a white to off-white crystalline solidInferred from related compounds
Melting Point Not explicitly found, but a related compound, 6-methoxy-3,4-dihydro-1(2H)-isoquinolinone, has a melting point of approximately 160-162 °C.ChemBK[3]
Solubility (General) A related compound, 6-methoxy-3,4-dihydro-1(2H)-isoquinolinone, dissolves well in common organic solvents (such as ethanol, ether, and dichloromethane) but is almost insoluble in water.[3]ChemBK[3]

The Recrystallization Workflow: A Step-by-Step Guide

The following workflow provides a detailed protocol for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis & Verification Solvent_Selection Solvent Selection & Screening Crude_Material Crude Material Preparation Solvent_Selection->Crude_Material Select optimal solvent Dissolution Dissolution in Hot Solvent Crude_Material->Dissolution Transfer crude solid Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration If insoluble impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Isolation Crystal Isolation (Vacuum Filtration) Crystallization->Isolation Collect crystals Washing Crystal Washing Isolation->Washing Wash with cold solvent Drying Drying Washing->Drying Remove residual solvent Purity_Analysis Purity Analysis (HPLC, NMR) Drying->Purity_Analysis Verify purity Characterization Characterization (Melting Point) Purity_Analysis->Characterization Confirm identity and purity

Caption: A comprehensive workflow for the purification of this compound via recrystallization.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Selected recrystallization solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, water)

  • Drying oven or vacuum desiccator

Protocol

Step 1: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during the drying step.

Based on the solubility of related quinolinone derivatives, polar protic solvents such as methanol and ethanol are excellent starting points for screening. A mixed solvent system, such as methanol-water or ethanol-water , can also be highly effective.

Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable candidate.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to the flask while stirring.

  • Heat the mixture to the boiling point of the solvent using a heating mantle or hot plate.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

Step 3: Hot Filtration (Optional)

If insoluble impurities are present in the hot solution, they should be removed by hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper.

  • Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Continue to draw air through the crystals on the filter for a few minutes to partially dry them.

Step 6: Drying

  • Carefully transfer the crystals from the filter paper to a watch glass or a drying dish.

  • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Causality Behind Experimental Choices

  • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice. Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal structure.

  • Minimal Solvent: Using the minimum amount of hot solvent necessary for dissolution ensures that the solution becomes supersaturated upon cooling, which is the driving force for crystallization.

  • Washing with Cold Solvent: Washing the collected crystals with a small amount of cold solvent is essential to remove any residual mother liquor that contains dissolved impurities. Using cold solvent minimizes the loss of the purified product, as it is less soluble at lower temperatures.

Potential Impurities and Their Removal

The synthesis of this compound likely proceeds through an intramolecular Friedel-Crafts acylation or a related cyclization reaction.[4][5][6][7][8][9][10] Potential impurities may include:

  • Unreacted Starting Materials: Such as N-(3-chloropropionyl)-p-anisidine or related precursors.

  • Byproducts of the Friedel-Crafts Reaction: Including regioisomers or polymeric materials.

  • Residual Catalyst: Lewis acids such as AlCl₃ used in the cyclization step.

The choice of a moderately polar recrystallization solvent like methanol or ethanol is often effective in leaving both highly polar (e.g., inorganic salts from the catalyst) and non-polar (e.g., some organic byproducts) impurities in the mother liquor.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome for High Purity
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect any impurities.A single major peak corresponding to the product, with minimal or no impurity peaks.[1][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.A clean spectrum consistent with the structure of this compound, with no signals from impurities.
Melting Point Analysis To assess purity.A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.

Conclusion

The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By carefully selecting the solvent and controlling the crystallization conditions, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds.

References

Application Notes & Protocols for the Analytical Characterization of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative for Rigorous Characterization

Quinolinone derivatives represent a privileged scaffold in medicinal chemistry and drug development, forming the core structure of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The journey of a novel quinolinone derivative from a laboratory curiosity to a potential therapeutic agent is critically dependent on its comprehensive analytical characterization. This process is not merely a procedural checkpoint; it is the foundation upon which all subsequent biological and clinical data are built. An unambiguous structural confirmation, a precise quantitative assessment of purity, and a thorough impurity profile are paramount for ensuring safety, efficacy, and regulatory compliance.

This guide provides an integrated overview of the key analytical techniques and detailed protocols for the robust characterization of quinolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into not just how to perform the analysis, but why specific methodologies are chosen and how to interpret the resulting data with confidence. We will explore the synergistic use of spectroscopic and chromatographic techniques, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[4][5]

The Integrated Analytical Workflow

The characterization of a quinolinone derivative is a multi-stage process. It begins with the absolute confirmation of a newly synthesized molecule's identity and structure, and transitions toward the development of robust, validated methods for routine quality control (QC) and stability testing. This workflow ensures that the molecule's identity, purity, and strength are well-defined and consistently maintained.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation (New Chemical Entity) cluster_1 Phase 2: Method Development & Validation (Process & QC) cluster_2 Phase 3: Routine Application synthesis Newly Synthesized Quinolinone Derivative ms Mass Spectrometry (MS) (Molecular Weight & Formula) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) synthesis->nmr ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir xrd Single Crystal XRD (Absolute Configuration) synthesis->xrd If Chiral & Crystals Form elucidation Structure Confirmed ms->elucidation nmr->elucidation ftir->elucidation xrd->elucidation hplc_dev HPLC Method Development elucidation->hplc_dev Reference Standard Established validation Method Validation (ICH Q2(R2)) hplc_dev->validation validated_method Validated QC Method validation->validated_method release Batch Release Testing (Purity, Assay) validated_method->release stability Stability Studies (Degradant Monitoring) validated_method->stability

Caption: Integrated workflow for quinolinone derivative characterization.

Part 1: Definitive Structural Elucidation

For any novel quinolinone derivative, the first and most critical step is to establish its chemical structure unequivocally. This is achieved not by a single technique, but by the convergent evidence from multiple spectroscopic methods.

Mass Spectrometry (MS): The First Proof of Identity

Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the derivative. This is the initial confirmation that the target molecule has been synthesized.

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for most quinolinone derivatives due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] This is crucial for obtaining a clear molecular weight. Electron Ionization (EI) can also be used, particularly with GC-MS, and often provides more extensive fragmentation patterns that can serve as a structural fingerprint.[7][8] The fragmentation of the quinolinone core often involves characteristic losses, such as the elimination of a carbon monoxide (CO) molecule from the lactam ring or the loss of the entire carboxylic acid group (-COOH) in relevant derivatives.[7]

Protocol 1: General Procedure for ESI-MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the quinolinone derivative. Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., a Time-of-Flight (TOF) or Orbitrap for HRMS, or a Quadrupole for nominal mass).

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Analysis: Identify the base peak corresponding to the [M+H]⁺ ion. If using HRMS, compare the measured accurate mass to the theoretical mass of the proposed structure (a mass error <5 ppm is considered excellent confirmation).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for elucidating the precise molecular structure, including the connectivity of atoms and the stereochemistry.[10] A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

  • Expertise & Causality: The chemical shifts of protons and carbons on the quinolinone scaffold are highly dependent on the substitution pattern.[11] For instance, electron-withdrawing groups will deshield nearby protons, shifting their signals downfield (to a higher ppm value). The proton on the nitrogen (N-H) of the 2-quinolinone core is typically a broad singlet observed far downfield (δ 12.0-12.5 ppm) due to hydrogen bonding and its acidic nature.[11] 2D experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for unambiguous assignment of the skeleton.[12][13]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted 2-Quinolinone Core [11]

Atom PositionRepresentative ¹H Shift (ppm)Representative ¹³C Shift (ppm)Rationale for Chemical Shift
N-H12.0 - 12.5 (br s)N/AAcidic proton, hydrogen bonding
C-2N/A162.5Carbonyl carbon of the lactam
C-36.60121.0Vinylic proton adjacent to C=O
C-47.70139.5Aromatic proton, deshielded by ring current
C-57.55128.0Aromatic proton
C-87.30115.0Aromatic proton, often most upfield
C-4aN/A139.0Quaternary aromatic carbon
C-8aN/A120.0Quaternary aromatic carbon

Protocol 2: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified quinolinone derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it readily dissolves many polar organic compounds and shifts the residual water peak away from most analyte signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (if needed): For complex structures, acquire 2D spectra such as COSY and HSQC to resolve overlapping signals and confirm atomic connectivity.[14]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Bonds

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule.[15]

  • Expertise & Causality: For quinolinone derivatives, the most diagnostic absorption band is the strong carbonyl (C=O) stretch of the lactam ring, which typically appears in the range of 1650-1700 cm⁻¹.[15] The exact position depends on the substitution and potential for hydrogen bonding. Other key vibrations include the N-H stretch (around 3200-3400 cm⁻¹) and C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹). The presence or absence of these key bands provides immediate structural confirmation.

Table 2: Characteristic FTIR Absorption Bands for Quinolinone Derivatives [16]

Functional GroupWavenumber Range (cm⁻¹)IntensityNotes
N-H Stretch (Lactam)3200 - 3400MediumOften broad due to hydrogen bonding
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Lactam Carbonyl)1650 - 1700StrongThe most characteristic peak
Aromatic C=C Stretch1500 - 1620MediumMultiple bands are often observed
C-N Stretch1314 - 1325Medium
Single Crystal X-Ray Diffraction (XRD): The Ultimate Structural Proof

When a suitable single crystal can be grown, XRD provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[17][18]

  • Expertise & Causality: This technique is indispensable for assigning the absolute configuration of chiral centers, which is a critical piece of information for any chiral drug candidate.[19] While NMR can establish relative stereochemistry, only techniques like XRD can determine whether a molecule is the (R) or (S) enantiomer without ambiguity. The main limitation is the requirement for high-quality single crystals, which can be challenging to obtain.[20]

Part 2: Quantitative Analysis and Purity Assessment

Once the structure is confirmed, the focus shifts to quantitative analysis: determining the purity of the compound and identifying any related impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this phase.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC separates the main compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[21] It is the primary method used for both purity analysis and assay (quantification) in pharmaceutical quality control.

  • Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode for quinolinone analysis.[22] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water/buffer and acetonitrile or methanol). The quinolinone scaffold is moderately polar and is well-retained on C18 columns. A gradient elution (where the mobile phase composition changes over time) is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable run time.[22] A Diode Array Detector (DAD) is highly recommended as it provides spectral information across a range of wavelengths, which helps in peak identification and purity assessment.

HPLC_Protocol cluster_0 Preparation cluster_1 Instrumentation & Execution cluster_2 Data Analysis prep_mobile Prepare Mobile Phase (e.g., 0.1% H₃PO₄ in Water/ACN) setup Set HPLC Conditions (Column, Gradient, Flow Rate, Temp) prep_mobile->setup prep_std Prepare Standard Solution (Known Concentration) inject Inject Solutions (Standard & Sample) prep_std->inject prep_sample Prepare Sample Solution (e.g., 1 mg/mL) prep_sample->inject setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate purity Calculate Purity (% Area Normalization) integrate->purity assay Calculate Assay (vs. Standard) integrate->assay report Generate Report purity->report assay->report

Caption: General workflow for HPLC analysis of a quinolinone derivative.

Protocol 3: RP-HPLC Method for Purity Analysis of a Quinolinone Derivative

  • Materials & Reagents:

    • Quinolinone derivative sample and reference standard.

    • HPLC-grade acetonitrile (ACN) and methanol.

    • Ultrapure water.

    • Analytical-grade phosphoric acid or formic acid.

    • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[22]

  • Chromatographic Conditions (Typical Starting Point):

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 0-2 min: 10% B; 2-20 min: 10-90% B; 20-22 min: 90% B; 22-23 min: 90-10% B; 23-25 min: 10% B. Rationale: A gradient ensures elution of a wide range of potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

    • Detection: UV at a suitable wavelength (e.g., 289 nm), determined from the UV spectrum of the analyte.[22]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a 50:50 ACN/water mixture). Sonicate for 10 minutes to ensure complete dissolution.[22]

    • Filter: Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Rationale: This removes particulates that could clog the HPLC system.

  • Analysis & Calculation:

    • Inject the sample solution into the equilibrated HPLC system.

    • Identify the peak for the main quinolinone derivative.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Part 3: Method Validation: Establishing Trustworthiness

A protocol is only as reliable as its validation. Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[5] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[4][23]

  • Expertise & Causality: Each validation parameter addresses a specific question about the method's performance. Specificity proves that the method can detect the analyte without interference from impurities or excipients. Linearity confirms that the detector response is proportional to the analyte concentration, which is essential for accurate quantification. Accuracy measures how close the experimental value is to the true value, while Precision measures the repeatability of the results.[23][24] Together, these parameters provide a holistic and self-validating system, ensuring the data generated are reliable and defensible.

Table 3: Key Analytical Method Validation Parameters (ICH Q2(R2)) [4][24]

ParameterPurposeTypical Acceptance Criteria for an HPLC Assay
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.995 (DAD); baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target conc.).
Accuracy To determine the closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte at three concentration levels.
Precision (Repeatability)To show the agreement between results of replicate measurements.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations.No significant change in results when parameters (e.g., pH, temp, flow rate) are slightly varied.

References

Application Notes and Protocols for the Utilization of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one as a Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 6-methoxy-3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of several approved drugs and serving as a versatile starting point for the discovery of novel therapeutic agents. Its rigid, bicyclic structure, combined with the electronic properties imparted by the methoxy and lactam functionalities, provides an excellent framework for the development of potent and selective modulators of various biological targets. This guide offers a comprehensive overview of the synthetic utility and therapeutic potential of this scaffold, providing detailed protocols for its synthesis, derivatization, and biological evaluation in key therapeutic areas, including cardiovascular disease, neurodegenerative disorders, and oncology.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolin-2(1H)-one moiety is a prominent feature in a multitude of natural products and pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dihydro version of this scaffold, specifically this compound, retains the key structural elements for molecular recognition while offering additional conformational flexibility and synthetic handles for chemical modification.

This scaffold is particularly attractive for several reasons:

  • Proven Clinical Relevance: It is the core of established drugs such as the phosphodiesterase 3 (PDE3) inhibitor Cilostazol, used to treat intermittent claudication, and is structurally related to antipsychotics like Aripiprazole, which features a quinolinone moiety.

  • Synthetic Tractability: The scaffold is amenable to a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The methoxy group and the lactam functionality can be strategically utilized to fine-tune the solubility, metabolic stability, and pharmacokinetic profile of drug candidates.

This document will provide a detailed exploration of the synthetic pathways to access and diversify this scaffold, followed by in-depth protocols for evaluating the biological activity of the resulting compounds in three key therapeutic areas.

Synthesis and Derivatization of the this compound Scaffold

The synthesis of the this compound scaffold and its derivatives can be achieved through a series of well-established chemical transformations. The following section provides a logical workflow for the preparation of the core scaffold and its subsequent diversification.

Diagram: Synthetic Workflow for Derivatization

G cluster_0 Scaffold Synthesis cluster_1 Diversification Reactions p-Anisidine p-Anisidine N-(4-methoxyphenyl)-3-chloropropionamide N-(4-methoxyphenyl)-3-chloropropionamide p-Anisidine->N-(4-methoxyphenyl)-3-chloropropionamide Acylation This compound This compound N-(4-methoxyphenyl)-3-chloropropionamide->this compound Friedel-Crafts Cyclization N-Alkylated Derivatives N-Alkylated Derivatives This compound->N-Alkylated Derivatives N-Alkylation Brominated Intermediate Brominated Intermediate This compound->Brominated Intermediate Bromination Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives Brominated Intermediate->Aryl/Heteroaryl Derivatives Suzuki Coupling

Caption: Synthetic workflow for the this compound scaffold.

Protocol 2.1: Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved via a two-step process starting from p-anisidine.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as acetone.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield N-(4-methoxyphenyl)-3-chloropropionamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Rationale: This acid-catalyzed cyclization is a key step in forming the quinolinone ring system. Aluminum chloride is a common Lewis acid used for this transformation.[2]

  • To a flask, add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) and a Lewis acid such as aluminum trichloride (3-5 eq).

  • Heat the mixture to 150-220 °C in a high-boiling solvent like dimethyl sulfoxide (DMSO) or under solvent-free conditions for 1-16 hours.[3]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2.2: N-Alkylation of the Lactam
  • Rationale: Modification at the N1 position of the lactam is a common strategy to modulate the pharmacological properties of the scaffold.

  • In a flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq).

  • Heat the reaction mixture (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the N-alkylated derivative.

Protocol 2.3: Bromination and Suzuki Coupling for C-C Bond Formation
  • Rationale: Introduction of a bromine atom onto the aromatic ring provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4]

Step 1: Bromination of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Collect the precipitated product by filtration, wash with water, and dry. This will likely yield the 5-bromo or 7-bromo isomer, or a mixture, depending on the precise reaction conditions.[5]

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the brominated this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like 2M sodium carbonate solution (2.0 eq).

  • Add a solvent system, for instance, a mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12 hours or until completion as monitored by TLC or LC-MS.[4]

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired C-C coupled product.

Therapeutic Applications and Biological Evaluation Protocols

The versatility of the this compound scaffold allows for its application in various therapeutic areas. This section details its use in the development of phosphodiesterase 3 (PDE3) inhibitors, dopamine D2 receptor agonists, and as a scaffold for potential anticancer agents, complete with relevant biological assay protocols.

Case Study 1: Phosphodiesterase 3 (PDE3) Inhibitors for Cardiovascular Diseases

Background: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac and vascular smooth muscle cells.[6] Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation.[6] Cilostazol, a derivative of the related 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, is a well-known PDE3 inhibitor.

Diagram: PDE3 Inhibition Signaling Pathway

G cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylate Cyclase Adenylate Cyclase Beta-Adrenergic Receptor->Adenylate Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates cAMP->AMP Degradation Increased Cardiac Contractility\nVasodilation Increased Cardiac Contractility Vasodilation PKA->Increased Cardiac Contractility\nVasodilation Phosphorylation Cascade PDE3 PDE3 6-Methoxy-quinolinone Derivative 6-Methoxy-quinolinone Derivative 6-Methoxy-quinolinone Derivative->PDE3 Inhibits

Caption: Signaling pathway of PDE3 inhibition by 6-methoxy-quinolinone derivatives.

Protocol 3.1: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
  • Principle: This assay measures the inhibition of PDE3 activity by quantifying the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate. When PDE3 hydrolyzes cAMP-FAM, the resulting fluorescein-labeled monophosphate binds to a larger binding agent, leading to a high fluorescence polarization (FP) signal. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.[7][8][9]

Materials:

  • Recombinant human PDE3B enzyme

  • FAM-Cyclic-3',5'-AMP (fluorescent substrate)

  • PDE Binding Agent

  • PDE Assay Buffer

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., Cilostazol)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in PDE Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted compounds or controls to the wells of the 384-well plate.

  • Add 10 µL of diluted PDE3B enzyme solution to each well, except for the "blank" wells.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the 1 µM FAM-Cyclic-3',5'-AMP solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding 10 µL of the PDE Binding Agent solution to each well.

  • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Compound TypeTargetAssayKey Parameters
6-Alkoxy-quinolinonePDE3BFluorescence PolarizationIC₅₀ (nM)
Case Study 2: Dopamine D2 Receptor Agonists for Neurological Disorders

Background: Dopamine D2 receptors are G protein-coupled receptors that play a critical role in neurotransmission. Agonists of the D2 receptor, such as Ropinirole, are used in the treatment of Parkinson's disease and restless legs syndrome.[10] The 4-(4-(dipropylamino)butyl)-3,4-dihydroquinolin-2(1H)-one scaffold, a close analog of our core structure, is the basis of Ropinirole.

Diagram: Dopamine D2 Receptor Agonism Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Reduces Production 6-Methoxy-quinolinone Derivative 6-Methoxy-quinolinone Derivative 6-Methoxy-quinolinone Derivative->D2 Receptor Agonist Binding Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Leads to

Caption: Signaling pathway of dopamine D2 receptor agonism by 6-methoxy-quinolinone derivatives.

Protocol 3.2: In Vitro Dopamine D2 Receptor Binding Assay (Radioligand)
  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the dopamine D2 receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.[11]

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Unlabeled ligand for non-specific binding (e.g., (+)-butaclamol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts)

  • Test compounds

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the test compound, and the membrane preparation.

  • Add a fixed concentration of [³H]Spiperone to all wells. For non-specific binding determination, add a high concentration of an unlabeled ligand.

  • Incubate the plate (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Compound TypeTargetAssayKey Parameters
N-Alkyl-quinolinoneDopamine D2 ReceptorRadioligand BindingKi (nM)
Exploratory Area: Anticancer Applications

Background: Numerous quinoline and quinolinone derivatives have been reported to possess significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and induction of apoptosis.[3][9] While the anticancer potential of this compound derivatives is a less explored area, the scaffold's structural features make it a promising starting point for the development of novel anticancer agents.

Protocol 3.3: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • Test compounds

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration compared to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound TypeTargetAssayKey Parameters
Aryl-substituted quinolinoneCancer Cell LinesMTT AssayIC₅₀ (µM)

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its proven success in marketed drugs, coupled with its synthetic accessibility and the potential for diversification, makes it an attractive core for medicinal chemists. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this scaffold, with the aim of discovering next-generation therapies for a range of human diseases. The systematic application of these methods will undoubtedly lead to a deeper understanding of the structure-activity relationships within this chemical class and pave the way for the identification of new clinical candidates.

References

The Privileged Scaffold: Application Notes on 6-Methoxy-3,4-dihydro-1H-quinolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Dihydroquinolinone Core

The 3,4-dihydro-2(1H)-quinolinone framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile backbone for compounds targeting a wide array of biological receptors.[1][2] Its inherent structural features allow for the development of potent and selective agents for various therapeutic applications. This guide focuses on a key derivative, 6-methoxy-3,4-dihydro-1H-quinolin-2-one, a central component in several FDA-approved drugs. We will explore its role in the design of these agents, delve into their mechanisms of action, and provide detailed protocols for their synthesis and evaluation.

The incorporation of the this compound moiety is a critical feature in drugs such as the antiplatelet agent Cilostazol and the atypical antipsychotic Aripiprazole.[1] This scaffold's value lies in its capacity to be chemically modified to achieve desired pharmacological profiles, highlighting its significance in modern drug discovery.

Key Therapeutic Agents Derived from the this compound Scaffold

The strategic functionalization of the this compound core has led to the development of blockbuster drugs with distinct therapeutic actions. Below is a summary of two prominent examples.

Drug NameTherapeutic ClassMechanism of ActionKey Pharmacological Parameters
Cilostazol Antiplatelet, VasodilatorSelective inhibitor of phosphodiesterase 3A (PDE3A).[3][4]IC50 (PDE3A): 0.2 µM[3]
Aripiprazole Atypical AntipsychoticPartial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at serotonin 5-HT2A receptors.[5]Ki (D2 Receptor): 0.34 nMKi (5-HT1A Receptor): 1.7 nMKi (5-HT2A Receptor): 3.4 nM

In-Depth Analysis of Therapeutic Applications

Cilostazol: A Potent Antiplatelet and Vasodilator Agent

Cilostazol is a quinolinone derivative primarily indicated for the management of intermittent claudication, a condition characterized by pain in the legs during exercise due to restricted blood flow.[6] Its therapeutic efficacy stems from its dual action as a potent antiplatelet agent and a direct arterial vasodilator.[7]

Mechanism of Action: The primary molecular target of Cilostazol is phosphodiesterase 3A (PDE3A), an enzyme that plays a crucial role in the cardiovascular system.[3][8] By selectively inhibiting PDE3A, Cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle.[9] The resulting increase in intracellular cAMP levels leads to the inhibition of platelet aggregation and promotes vasodilation, thereby improving blood flow.[8]

Signaling Pathway of Cilostazol Action

Cilostazol_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (e.g., for PGI2) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3A Phosphodiesterase 3A (PDE3A) cAMP->PDE3A Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3A->AMP Hydrolyzes to Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Aggregation_Inhibition Leads to Cilostazol Cilostazol Cilostazol->PDE3A Inhibits

Caption: Cilostazol inhibits PDE3A, increasing cAMP levels and promoting vasodilation and antiplatelet effects.

Pharmacokinetics of Cilostazol:

ParameterValueReference
Absorption Well absorbed orally.[10]
Time to Peak Plasma Concentration ~2.4 - 3 hours[8][11]
Protein Binding 95-98% (primarily to albumin)[10]
Metabolism Extensively hepatic via CYP3A4 and CYP2C19.[10]
Elimination Half-life ~11-13 hours[8]
Excretion Primarily via urine as metabolites (~74%) and feces (~20%).[10]
Aripiprazole: A Dopamine-Serotonin System Stabilizer

Aripiprazole is a second-generation atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[5] Its unique pharmacological profile distinguishes it from other antipsychotics.

Mechanism of Action: The therapeutic efficacy of Aripiprazole is attributed to its complex interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in key brain circuits, alleviating both positive and negative symptoms of schizophrenia.[5]

Signaling Pathway of Aripiprazole Action

Aripiprazole_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2R Dopamine D2 Receptor Dopamine_Release->D2R Serotonin_Release Serotonin Release 5HT1A Serotonin 5-HT1A Receptor Serotonin_Release->5HT1A 5HT2A Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A Signal_Transduction_D2 Modulated Signal (Stabilization) D2R->Signal_Transduction_D2 Signal_Transduction_5HT1A Modulated Signal (Agonism) 5HT1A->Signal_Transduction_5HT1A Signal_Transduction_5HT2A Blocked Signal (Antagonism) 5HT2A->Signal_Transduction_5HT2A Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->5HT1A Partial Agonist Aripiprazole->5HT2A Antagonist

Caption: Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.

Pharmacokinetics of Aripiprazole:

ParameterValueReference
Absorption Well absorbed orally, with a bioavailability of 87%.[12][13]
Time to Peak Plasma Concentration 3-5 hours[12][14]
Protein Binding >99% (primarily to albumin)[12][14]
Metabolism Primarily hepatic via CYP3A4 and CYP2D6 to an active metabolite, dehydro-aripiprazole.[15]
Elimination Half-life Aripiprazole: ~75 hoursDehydro-aripiprazole: ~94 hours[13][14]
Excretion Hepatic metabolism is the main route of elimination.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the target scaffold, starting from the commercially available 4-methoxyaniline.

Step 1: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • In a suitable reaction vessel, dissolve 4-methoxyaniline (1 equivalent) in dimethyl sulfoxide.

  • Slowly add 3-chloropropionyl chloride (1 equivalent) dropwise to the solution while stirring. Continue stirring for 30 minutes after the addition is complete.

  • Add aluminum trichloride (5 equivalents) to the reaction mixture.

  • Heat the mixture to 150°C and maintain this temperature for 1 hour.

  • After cooling to 60°C, quench the reaction by slowly adding ice water, which will cause the product to precipitate.

  • Filter the crude product and recrystallize from ethanol to yield 6-hydroxy-3,4-dihydroquinolin-2-one as a solid.[16]

Step 2: O-Methylation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

  • Dissolve the 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (2-3 equivalents), to the solution.

  • Add a methylating agent like dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) to the mixture.[17]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Upon completion, filter off the base and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis of Cilostazol

This protocol describes the alkylation of 6-hydroxy-3,4-dihydroquinolin-2-one with a tetrazole-containing side chain.

  • Combine 6-hydroxy-3,4-dihydroquinolin-2-one (1 equivalent), 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (1.1 equivalents), and potassium carbonate (2.5 equivalents) in 66.7% ethanol.

  • Add sodium hydroxide (0.8 equivalents) and a catalytic amount of sodium sulfite.

  • Reflux the mixture for 8 hours.

  • After the reaction, add water and stir under reflux for an additional 40 minutes.

  • Allow the layers to separate and discard the aqueous phase.

  • Cool the organic phase to 5°C to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under reduced pressure to yield Cilostazol.

Protocol 3: Synthesis of Aripiprazole

This synthesis involves a two-step process starting from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • React 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base such as potassium carbonate.[2]

Step 2: Coupling with 1-(2,3-dichlorophenyl)piperazine

  • Charge a reactor with a suitable solvent (e.g., acetonitrile) and a base (e.g., triethylamine).

  • Add the 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one from the previous step.

  • Gradually add 1-(2,3-dichlorophenyl)piperazine to the mixture.

  • Heat the reaction and monitor its progress using HPLC.

  • Once the reaction is complete, cool the mixture and isolate the crude Aripiprazole by filtration.

  • Purify the product by recrystallization.[2]

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its presence in highly successful drugs like Cilostazol and Aripiprazole underscores its importance and versatility. The continued exploration of this and related quinolinone scaffolds holds significant promise for the discovery of novel therapeutic agents targeting a wide range of diseases. Future research will likely focus on the synthesis of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties, further expanding the therapeutic potential of this remarkable chemical entity.

References

Troubleshooting & Optimization

improving reaction yield in the synthesis of 6-methoxy-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-methoxy-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize this crucial synthesis. As a key intermediate in the manufacturing of various pharmaceutical agents, including the antiplatelet drug Cilostazol, achieving a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you overcome common challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, which typically proceeds via an intramolecular Friedel-Crafts reaction of a precursor like N-(4-methoxyphenyl)-3-chloropropionamide.

Q1: My reaction is resulting in a very low yield or no product at all. What are the most critical factors to investigate first?

A1: When troubleshooting a low-yield intramolecular Friedel-Crafts cyclization, the investigation should begin with the most sensitive components of the reaction: the catalyst and the reaction environment.

  • Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is a Lewis acid that is extremely sensitive to moisture.[2][3] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[3] Always use a fresh, unopened container of AlCl₃ or one that has been stored meticulously in a desiccator. Visually, active AlCl₃ should be a fine, free-flowing powder; if it is clumpy or smells strongly of HCl, it has likely been compromised.[4]

  • Anhydrous Conditions: The necessity of a dry environment cannot be overstated. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere like nitrogen or argon). Solvents must be of anhydrous grade and handled under inert conditions.[3] Water produced during some reactions can also inhibit equilibrium, making anhydrous reagents essential.[5]

  • Reagent Purity: The purity of your starting material, N-(4-methoxyphenyl)-3-chloropropionamide, is critical. Impurities can interfere with the catalyst or lead to side reactions, consuming starting material and complicating purification.

Q2: I am observing the formation of a black, tarry substance in my reaction flask. What causes this and how can it be mitigated?

A2: Tar formation is a common sign of product or reactant decomposition, often caused by excessive reaction temperatures.[5] While heating is typically required to overcome the activation energy of the cyclization, temperatures that are too high can lead to unwanted side reactions.

Mitigation Strategies:

  • Optimize Temperature: Carefully control the reaction temperature. If literature suggests a range (e.g., 150°C to 220°C in certain high-boiling solvents[1]), start at the lower end and gradually increase if the reaction is too sluggish, monitoring progress by Thin Layer Chromatography (TLC).

  • Controlled Reagent Addition: Instead of adding the catalyst all at once, consider a portion-wise or slow addition to manage the initial exotherm of the reaction. Similarly, adding the starting material solution slowly to a heated catalyst-solvent slurry can maintain better temperature control.

  • Use of a Moderator: In analogous reactions like the Skraup synthesis of quinolines, moderating agents such as ferrous sulfate are used to control violent reactions.[6] While not directly applicable to this specific intramolecular cyclization, the principle of controlling reactivity is key.

Q3: How much Lewis acid catalyst should I use? I've seen both catalytic and stoichiometric amounts mentioned in the literature.

A3: For Friedel-Crafts acylations and related alkylations, a stoichiometric amount of the Lewis acid is often necessary, and this reaction is no exception. The carbonyl group of the product, this compound, can form a stable complex with the AlCl₃ catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, you must use at least one equivalent of AlCl₃ relative to the starting material. Often, using a slight excess (e.g., 1.1 to 1.3 equivalents) can be beneficial. Some patented procedures for the analogous 6-hydroxy product even use 3 to 5 equivalents of Lewis acid to drive the reaction to completion quickly.[1]

Q4: My work-up procedure is difficult, often resulting in emulsions. How can I improve product isolation?

A4: Emulsion formation is a frequent problem during the quenching of Friedel-Crafts reactions.[4] This happens when the aluminum salts generated during the quench create a stable mixture between the aqueous and organic layers, trapping the product and leading to significant loss.

Improved Work-up Protocol:

  • Ice/Acid Quench: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum complexes and helps keep the aluminum salts dissolved in the aqueous layer.

  • Break Emulsions with Brine: If an emulsion persists after extraction, wash the organic layer with a saturated solution of sodium chloride (brine). The high ionic strength of the brine solution helps to break the emulsion by increasing the polarity of the aqueous phase.[4]

  • Filtration: In some cases, filtering the quenched mixture through a pad of Celite® before extraction can help remove insoluble aluminum salts that contribute to emulsion formation.

Q5: What is the best solvent for this reaction?

A5: The choice of solvent can significantly influence reaction rate and yield. While classic Friedel-Crafts reactions often use non-polar solvents like carbon disulfide or nitrobenzene, for this specific intramolecular cyclization, high-boiling polar aprotic solvents have been shown to be effective.[1][7] Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO) can be used, often in combination with a high-boiling paraffin to maintain fluidity at high temperatures (e.g., 105°C to 160°C).[1] These solvents can help to dissolve the starting materials and catalyst complexes, facilitating a homogeneous reaction.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide (Precursor)

This protocol outlines the synthesis of the starting material from p-anisidine and 3-chloropropionyl chloride.

Materials:

  • p-Anisidine

  • 3-Chloropropionyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Base (e.g., Triethylamine or aqueous Sodium Bicarbonate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve p-anisidine (1.0 eq) in the chosen anhydrous solvent.

  • If using an organic base like triethylamine, add it to the solution (1.1 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the p-anisidine.

  • Work-up: If using an organic base, filter the resulting salt and concentrate the filtrate. If using an aqueous base during work-up, wash the reaction mixture with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield the pure precursor.

Protocol 2: Optimized Intramolecular Friedel-Crafts Cyclization

This protocol provides a robust method for the cyclization to this compound.

Procedure:

  • Setup: Assemble an oven-dried, three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a nitrogen or argon line.

  • Catalyst Slurry: To the flask, add the chosen high-boiling solvent (e.g., DMA) and anhydrous aluminum chloride (AlCl₃) (4.0 eq). Stir to create a slurry.[1]

  • Reactant Addition: Dissolve N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) in a minimal amount of the same solvent and add it slowly to the catalyst slurry.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 150-160°C) and maintain for 1-2 hours.[1] Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Effect of Reaction Parameters

The following table summarizes key parameters and their expected impact on the synthesis, providing a guide for optimization.

ParameterConditionExpected Effect on YieldRationale & Citation
Catalyst Stoichiometry < 1.0 eq AlCl₃Very LowIncomplete reaction due to catalyst complexation with the product.[2][3]
1.0 - 1.5 eq AlCl₃Moderate to GoodSufficient catalyst to drive the reaction, but may be slow.
> 3.0 eq AlCl₃Good to ExcellentHigh catalyst loading can increase the reaction rate significantly.[1]
Temperature < 100°CLow / SlowInsufficient energy to overcome the activation barrier for cyclization.[5]
130 - 160°COptimalBalances reaction rate with minimal thermal decomposition.[1]
> 180°CDecreasingIncreased formation of tar and decomposition byproducts.[5]
Moisture PresentVery Low / NoneRapid deactivation of the Lewis acid catalyst.[2][4]
AnhydrousOptimalEnsures catalyst activity throughout the reaction.[3]

Part 3: Mechanistic Insights & Visual Guides

Reaction Mechanism

The synthesis proceeds via a classic intramolecular electrophilic aromatic substitution (Friedel-Crafts) mechanism.

  • Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-chloropropionamide side chain, creating a highly polarized complex or a discrete acylium-like carbocation. This enhances the electrophilicity of the terminal carbon.

  • Intramolecular Attack: The electron-rich aromatic ring, activated by the para-methoxy group, acts as a nucleophile. It attacks the electrophilic carbon of the side chain at the ortho position relative to the amide group. This is the key ring-forming step.

  • Rearomatization: The resulting cationic intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring.

  • Catalyst Release: The AlCl₃ catalyst is liberated during the work-up stage upon addition of water/acid.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low reaction yield.

G start Low Yield Observed reagents Step 1: Verify Reagents & Setup start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions If reagents are verified reagent_purity Check Purity of N-(4-methoxyphenyl) -3-chloropropionamide reagents->reagent_purity catalyst_activity Confirm Catalyst Activity (Fresh AlCl₃) reagents->catalyst_activity anhydrous_check Ensure Strictly Anhydrous Conditions (Solvents, Glassware) reagents->anhydrous_check analysis Step 3: Analyze Byproducts conditions->analysis If optimization fails temp_opt Vary Temperature (e.g., 130°C to 160°C) conditions->temp_opt cat_stoich Adjust Catalyst Stoichiometry (>1 eq, try 3-4 eq) conditions->cat_stoich time_study Monitor Reaction Over Time (TLC Analysis) conditions->time_study nmr_analysis 1H NMR of Crude Product analysis->nmr_analysis ms_analysis Mass Spec of Crude Product analysis->ms_analysis success Yield Improved reagent_purity->success catalyst_activity->success anhydrous_check->success temp_opt->success cat_stoich->success time_study->success identify_sm Unreacted Starting Material? nmr_analysis->identify_sm identify_side Side Products Formed? nmr_analysis->identify_side ms_analysis->identify_sm ms_analysis->identify_side identify_sm->start Re-evaluate Strategy identify_side->start Re-evaluate Strategy

Caption: A systematic workflow for troubleshooting low yields.

Visual Guide: Reaction Pathway

G SM N-(4-methoxyphenyl)-3-chloropropionamide Activated Activated Electrophile [R-CH₂-CH₂-CO-NH-Ar]⁺---AlCl₄⁻ SM->Activated + AlCl₃ (Catalyst) Cat AlCl₃ Sigma Sigma Complex (Cationic Intermediate) Activated->Sigma Intramolecular Electrophilic Attack Product 6-methoxy-3,4-dihydro -1H-quinolin-2-one Sigma->Product Rearomatization Product->Product Work-up (Quench) H_ion - H⁺

References

troubleshooting common side reactions in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. Quinolinone scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by challenges, from low yields to complex side reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting these common issues. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

General Troubleshooting & FAQs

This section addresses broad, frequently encountered issues in quinolinone synthesis.

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields are a common frustration in quinolinone synthesis, often stemming from a few key areas. Many classical methods, such as the Conrad-Limpach, Knorr, and Gould-Jacobs syntheses, operate under harsh conditions, making them sensitive to several parameters.[1][2]

Primary Areas for Investigation:

  • Reaction Temperature: This is arguably the most critical factor. Cyclization steps, particularly in thermal reactions like the Conrad-Limpach and Gould-Jacobs, often require temperatures exceeding 250°C to overcome the high activation energy of the ring-closing step.[1][3] Insufficient heat leads to an incomplete reaction, while excessive heat can cause product decomposition and tar formation.[1][4]

    • Troubleshooting: Use a high-boiling, inert solvent like Dowtherm A or mineral oil to maintain a stable, high temperature and improve heat transfer compared to neat reaction conditions.[1][5] Ensure your apparatus (heating mantle, sand bath) and thermometer are calibrated for accurate temperature control.

  • Purity of Starting Materials: Anilines, β-ketoesters, and other reactants can contain impurities that inhibit catalyst activity or participate in side reactions.[2]

    • Troubleshooting: Purify starting materials before use, for example, by distilling anilines. Ensure all reagents are dry, as water can interfere with catalysts and intermediates.

  • Catalyst and Reagents: The choice and activity of the catalyst are paramount. In the Friedländer synthesis, various acid or base catalysts can be used, with their efficiency depending on the specific substrates.[1] In the Knorr synthesis, a strong acid like concentrated H₂SO₄ or polyphosphoric acid (PPA) is required for the cyclization of the intermediate β-ketoanilide.[2][6]

    • Troubleshooting: Ensure the catalyst is active and used at the correct loading. For acid-catalyzed reactions, ensure conditions are anhydrous if required.

  • Reaction Atmosphere: Some intermediates or reagents may be sensitive to oxygen or atmospheric moisture, leading to degradation.

    • Troubleshooting: If you suspect oxidative degradation or hydrolysis, run the reaction under an inert atmosphere of nitrogen or argon.[1]

General Troubleshooting Workflow

Below is a logical workflow for diagnosing low-yield issues.

G start Low Yield Observed check_temp Is Temperature Optimal & Stable? start->check_temp check_reagents Are Reagents Pure & Dry? check_temp->check_reagents  Yes optimize_temp Optimize Temperature or Use High-Boiling Solvent check_temp->optimize_temp No check_catalyst Is Catalyst Choice & Loading Correct? check_reagents->check_catalyst  Yes purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No check_atmosphere Is Reaction Atmosphere Controlled? check_catalyst->check_atmosphere  Yes optimize_catalyst Screen Catalysts & Optimize Loading check_catalyst->optimize_catalyst No use_inert Run Under N2 or Ar Atmosphere check_atmosphere->use_inert No success Yield Improved check_atmosphere->success  Yes optimize_temp->check_reagents purify_reagents->check_catalyst optimize_catalyst->check_atmosphere use_inert->success G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products SMs 2-Aminoaryl Ketone + Unsymmetrical Ketone A Pathway A: Condensation at less hindered α-carbon SMs->A Base-catalyzed (e.g., KOH) B Pathway B: Condensation at more hindered α-carbon SMs->B Acid-catalyzed (e.g., p-TsOH) P1 Product 1 (Kinetic Product) A->P1 P2 Product 2 (Thermodynamic Product) B->P2 G cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway start Quinolinone Substrate base Add Base (e.g., K2CO3, NaH) start->base anion Generate Quinolinone Anion (Ambident Nucleophile) base->anion N_conditions Conditions: - Polar Aprotic Solvent (DMF) - Counter-ion: K+, Na+ anion->N_conditions Hard-Soft Acid-Base (HSAB) Theory: Nitrogen is a 'softer' nucleophile O_conditions Conditions: - Mitsunobu Reaction - Silver Salt in Benzene - Bulky substituents on quinolinone anion->O_conditions HSAB Theory: Oxygen is a 'harder' nucleophile N_product N-Alkyl Quinolinone (Major Product) N_conditions->N_product O_product O-Alkyl Quinoline (Alkoxyquinoline) (Major Product) O_conditions->O_product

References

Technical Support Center: Optimization of Reaction Conditions for Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts cyclization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful synthetic tool. Our focus is on the intramolecular variant of this reaction, a key step in the synthesis of numerous polycyclic molecules of medicinal and industrial importance.

Introduction to Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of cyclic structures through an electrophilic aromatic substitution mechanism.[1][2] In this process, an aromatic ring acts as a nucleophile, attacking an electrophilic center within the same molecule to form a new ring. This reaction is broadly categorized into two types: alkylation and acylation, each with its own set of advantages and challenges.[3]

Successful cyclization is highly dependent on a delicate balance of factors including the nature of the substrate, the choice of catalyst, solvent, and reaction temperature. This guide will provide a structured approach to optimizing these conditions and troubleshooting common issues encountered during your experiments.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses common problems encountered during intramolecular Friedel-Crafts cyclization in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My Friedel-Crafts cyclization reaction is resulting in a very low yield or no product at all. What are the most likely causes?

Low yields are a frequent challenge and can often be traced back to a few key factors:

  • Deactivated Aromatic Ring: The aromatic ring must be sufficiently nucleophilic to attack the electrophile. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic substitution, potentially halting the reaction entirely.[4]

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the workhorse of this reaction, but it is highly sensitive to moisture. Any water present in your glassware, solvents, or reagents will rapidly deactivate the catalyst.[4] It is crucial to work under strictly anhydrous conditions.

  • Insufficient Catalyst (for Acylation): In intramolecular Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. This often necessitates the use of stoichiometric or even excess amounts of the catalyst.[2]

  • Poor Quality Reagents: Impurities in your starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your substrates and acylating/alkylating agents.

Question 2: I am observing the formation of multiple products, including unexpected isomers. What is happening?

The formation of multiple products often points to issues with regioselectivity or carbocation rearrangements, particularly in Friedel-Crafts alkylation.

  • Carbocation Rearrangement (Alkylation): Intramolecular Friedel-Crafts alkylation proceeds through a carbocation intermediate. If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), this rearrangement will likely occur before the cyclization step, leading to a mixture of products.[5][6]

  • Lack of Regioselectivity: In cases where the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers may be formed. The choice of catalyst and solvent can sometimes influence this selectivity.[7]

Question 3: My starting material is a phenol or aniline derivative, and the reaction is not working. What is the issue?

Phenols and anilines are generally poor substrates for classical Friedel-Crafts reactions. The lone pair of electrons on the oxygen or nitrogen atom can coordinate with the Lewis acid catalyst. This not only deactivates the catalyst but also strongly deactivates the aromatic ring, preventing the desired cyclization.

Frequently Asked Questions (FAQs)

This section provides answers to more specific questions that arise during the optimization of Friedel-Crafts cyclization reactions.

Q1: How do I choose the right Lewis acid for my cyclization?

The choice of Lewis acid is critical and depends on the reactivity of your substrate. For highly activated aromatic rings, milder Lewis acids like ZnCl₂ or even strong Brønsted acids may be sufficient.[2] For less reactive or deactivated systems, stronger Lewis acids such as AlCl₃ or FeCl₃ are typically required.[8] A catalyst screening experiment is often the most effective way to identify the optimal choice for your specific transformation.

Q2: What is the role of the solvent in controlling the outcome of the reaction?

The solvent can have a profound impact on the reaction's success and selectivity. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used. In some cases, more polar solvents like nitrobenzene can influence the regioselectivity of the cyclization. However, it is crucial to ensure the solvent is rigorously dried, as any moisture will deactivate the Lewis acid catalyst.[4]

Q3: How can I control the ring size in an intramolecular Friedel-Crafts reaction?

The formation of 5- and 6-membered rings is generally favored in intramolecular Friedel-Crafts reactions.[3][9] The formation of larger or smaller rings can be challenging due to entropic and enthalpic factors. The structure of the starting material, specifically the length and flexibility of the tether connecting the aromatic ring and the electrophilic center, is the primary determinant of the resulting ring size.

Q4: Can I use a carboxylic acid directly for an intramolecular acylation?

While acyl chlorides and anhydrides are the most common acylating agents, it is possible to use carboxylic acids directly in some intramolecular Friedel-Crafts acylations, particularly when strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are used as both the catalyst and solvent.[3]

Q5: How can I avoid carbocation rearrangements in intramolecular alkylations?

The most reliable method to circumvent carbocation rearrangements is to perform an intramolecular Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., via a Clemmensen or Wolff-Kishner reduction).[10] The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement.[5]

Experimental Protocols

Protocol 1: General Procedure for Establishing Anhydrous Reaction Conditions

Given the moisture sensitivity of most Lewis acids, establishing and maintaining anhydrous conditions is paramount for a successful Friedel-Crafts cyclization.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Assembly: Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).[11]

  • Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction. A simple method is to use a nitrogen-filled balloon attached to the reaction setup.[12]

  • Reagent and Solvent Handling: Use anhydrous solvents, which are commercially available or can be prepared by distillation from appropriate drying agents. Transfer all liquid reagents using dry syringes or cannulas.[13] Solid reagents should be added under a positive flow of inert gas.

Protocol 2: Screening of Lewis Acid Catalysts for Optimal Cyclization

This protocol outlines a systematic approach to identifying the most effective Lewis acid for your specific intramolecular Friedel-Crafts cyclization.

  • Setup: Prepare a series of identical small-scale reactions in parallel, each in a flame-dried reaction tube equipped with a magnetic stir bar and under an inert atmosphere.

  • Catalyst Addition: To each tube, add a different Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄, TiCl₄, BF₃·OEt₂) in a predetermined molar ratio (e.g., 1.1 equivalents for acylation).

  • Reaction Initiation: Dissolve your starting material in a small amount of anhydrous solvent (e.g., DCM) and add it to each reaction tube.

  • Monitoring: Stir the reactions at a constant temperature (e.g., room temperature) and monitor their progress over time using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Analysis: After a set reaction time, quench each reaction and analyze the crude product mixture to determine the conversion and yield for each catalyst. The catalyst that provides the highest yield of the desired product with the fewest side products is the optimal choice for scale-up.

Data Presentation

Table 1: Influence of Reaction Parameters on Friedel-Crafts Cyclization Yield

ParameterCondition ACondition BExpected OutcomeRationale
Catalyst Mild Lewis Acid (e.g., ZnCl₂)Strong Lewis Acid (e.g., AlCl₃)Higher yield with stronger acid for deactivated substrates.Stronger Lewis acids are more effective at generating the electrophile.
Temperature 0 °C to Room TempRefluxIncreased reaction rate at higher temperatures, but potential for side reactions.Higher temperatures provide the necessary activation energy for the reaction.
Solvent Non-polar (e.g., DCM)Polar (e.g., Nitrobenzene)May influence regioselectivity.Solvent polarity can affect the stability of intermediates and transition states.
Substrate Electron-donating groupsElectron-withdrawing groupsHigher yield with electron-donating groups.Electron-donating groups increase the nucleophilicity of the aromatic ring.

Visualizations

Friedel_Crafts_Mechanism cluster_alkylation Intramolecular Friedel-Crafts Alkylation cluster_acylation Intramolecular Friedel-Crafts Acylation Start_A Aromatic Substrate with Alkyl Halide Tether Carbocation Carbocation Formation (Potential for Rearrangement) Start_A->Carbocation + Catalyst Catalyst_A Lewis Acid (e.g., AlCl3) Cyclization_A Intramolecular Electrophilic Attack Carbocation->Cyclization_A Deprotonation_A Deprotonation Cyclization_A->Deprotonation_A Product_A Cyclized Product Deprotonation_A->Product_A Start_C Aromatic Substrate with Acyl Halide Tether Acylium Acylium Ion Formation (No Rearrangement) Start_C->Acylium + Catalyst Catalyst_C Lewis Acid (e.g., AlCl3) Cyclization_C Intramolecular Electrophilic Attack Acylium->Cyclization_C Deprotonation_C Deprotonation Cyclization_C->Deprotonation_C Product_C Cyclized Ketone Deprotonation_C->Product_C

Caption: General mechanisms for intramolecular Friedel-Crafts alkylation and acylation.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Cyclization Check_Reagents Verify Purity and Anhydrous Nature of Reagents and Solvents Start->Check_Reagents Check_Catalyst Is the Lewis Acid Active and Used in Sufficient Quantity? Start->Check_Catalyst Check_Substrate Is the Aromatic Ring Sufficiently Activated? Start->Check_Substrate Check_Conditions Optimize Temperature and Reaction Time Start->Check_Conditions Rearrangement Alkylation: Check for Carbocation Rearrangement Products Start->Rearrangement Solution_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Solution_Reagents Solution_Catalyst Use Fresh Catalyst / Increase Stoichiometry (Acylation) Check_Catalyst->Solution_Catalyst Solution_Substrate Modify Substrate or Use Stronger Lewis Acid Check_Substrate->Solution_Substrate Solution_Conditions Systematic Optimization Study Check_Conditions->Solution_Conditions Solution_Rearrangement Switch to Acylation-Reduction Pathway Rearrangement->Solution_Rearrangement

Caption: Troubleshooting workflow for low-yield Friedel-Crafts cyclization.

References

challenges in the purification and isolation of dihydroquinolinone products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dihydroquinolinone Purification & Isolation

Welcome to the technical support center for the purification and isolation of dihydroquinolinone products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic scaffolds in high purity. Dihydroquinolinones are prevalent motifs in pharmaceuticals and bioactive natural products, yet their purification is often non-trivial.

This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind common purification hurdles and offer field-proven protocols to overcome them.

Section 1: Chromatographic Separation Challenges

The structural similarity between dihydroquinolinone products, their oxidized quinolinone counterparts, and unreacted starting materials frequently leads to co-elution, making standard chromatographic separation difficult.

FAQ 1: My dihydroquinolinone product co-elutes with the starting material or the corresponding quinolinone on silica gel. How can I improve separation?

Root Cause Analysis: This issue stems from the subtle differences in polarity between the target compound and the impurities. The lactam functionality in both the dihydroquinolinone and quinolinone, along with other polar groups, results in strong interactions with the acidic silanol groups on standard silica gel.[1] This can lead to significant peak tailing and poor resolution.

Troubleshooting Protocol:

  • Introduce a Basic Modifier: For basic N-heterocycles, streaking and co-elution are often caused by interactions with acidic silanol groups.[1] Adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent can neutralize these active sites, dramatically improving peak shape and resolution.[1]

  • Employ an "Aggressive" Polar Solvent: If your compound streaks or remains at the baseline even in ethyl acetate, a more polar mobile phase is required. A common starting point is 5% methanol (MeOH) in dichloromethane (DCM).[1] Gradually increase the MeOH percentage, but avoid exceeding 10% to prevent silica dissolution.[1]

  • Switch to an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica or show irreversible adsorption, alumina can be an excellent alternative.

    • Reverse-Phase (C18) Chromatography: If normal-phase fails to provide adequate separation, reverse-phase HPLC or flash chromatography is a powerful alternative.[2][3] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or TFA.[2][3]

  • Consider Dry Loading: If your crude product has poor solubility in the initial, less polar mobile phase, dry loading is essential.[4] Dissolve your crude material in a strong solvent (e.g., DCM, MeOH), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting free-flowing powder onto the column.[4]

Workflow for Chromatography Method Development

The following workflow provides a systematic approach to developing a robust purification method.

G cluster_0 Method Development Workflow A 1. Initial TLC Analysis (Hex/EtOAc, DCM/MeOH) B Good Separation? (ΔRf > 0.2) A->B C Proceed with Column Chromatography B->C Yes D 2. Add Basic Modifier (e.g., 1% TEA) B->D No E Improved Separation? D->E E->C Yes F 3. Switch Stationary Phase (Alumina or C18) E->F No G Separation Achieved? F->G G->C Yes H Consider Alternative Purification (e.g., Crystallization) G->H No

Caption: A decision-tree workflow for troubleshooting chromatographic separation.

Section 2: Solubility and Crystallization Issues

The planar, rigid structure of dihydroquinolinones can lead to strong crystal lattice energy, resulting in poor solubility in many common organic solvents and making crystallization challenging.

FAQ 2: My product is poorly soluble, making extraction and purification difficult. What solvents should I try?

Root Cause Analysis: Poor solubility often arises from a combination of intermolecular forces, including hydrogen bonding (from the N-H lactam) and π-stacking of the aromatic rings. This makes it difficult for solvent molecules to effectively solvate the compound.

Troubleshooting Protocol:

  • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. Highly polar, aprotic solvents are often effective.

  • Use Solvent Mixtures: A mixture of a solvent in which the compound is poorly soluble with one in which it is highly soluble can be effective for crystallization. For example, dissolving the compound in hot DMF or DMSO and then slowly adding an anti-solvent like water or an ether can induce crystallization.

  • Elevated Temperatures: Most compounds exhibit increased solubility at higher temperatures.[5] When performing extractions or preparing for chromatography, using warm solvents can significantly improve recovery.

Table 1: Recommended Solvents for Dihydroquinolinones

Solvent Class Examples Polarity Index Typical Use Case
Polar Aprotic DMF, DMSO, NMP 6.4 - 7.2 Dissolving highly insoluble compounds for reaction or crystallization.
Chlorinated Dichloromethane (DCM), Chloroform 3.1 - 4.1 Standard for extractions and normal-phase chromatography.
Alcohols Methanol (MeOH), Ethanol (EtOH) 5.1 - 4.3 Component in polar eluents for chromatography; crystallization.[5]
Ethers Tetrahydrofuran (THF), 1,4-Dioxane 4.0 - 4.8 Moderate polarity solvent for reactions and extractions.

| Ketones | Acetone, MEK | 5.1 - 4.7 | Good for dissolving polar compounds; used in crystallization.[5] |

FAQ 3: My product "oils out" during crystallization instead of forming crystals. How can I fix this?

Root Cause Analysis: "Oiling out" occurs when the solution becomes supersaturated too quickly, typically due to rapid cooling or the use of a solvent in which the compound is excessively soluble at high temperatures but poorly soluble at low temperatures.[5] The product precipitates as a liquid phase instead of forming an ordered crystal lattice.

Troubleshooting Protocol:

  • Slow Down the Cooling Rate: After dissolving your compound in a hot solvent, allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator.[5] Insulating the flask can help.

  • Reduce Concentration: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[5]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Section 3: Removal of Residual Metal Catalysts

Many syntheses of dihydroquinolinones employ palladium-catalyzed cross-coupling reactions.[6] Removing residual palladium to meet the stringent limits required for pharmaceutical applications (<10 ppm) is a critical challenge.[7][8]

FAQ 4: How can I effectively remove residual palladium from my reaction mixture?

Root Cause Analysis: Palladium can remain in the product as dissolved homogeneous species or as fine, colloidal metallic particles that are difficult to remove by simple filtration.[9]

Troubleshooting Protocol:

  • Filtration through Celite®: As a first step, always dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove heterogeneous catalysts (e.g., Pd/C) and any precipitated palladium metal.[9][10]

  • Adsorption with Scavengers: If soluble palladium remains, use a solid-supported metal scavenger. These materials have functional groups with a high affinity for palladium.[10] The product solution is stirred with the scavenger, which is then easily removed by filtration.[10]

Table 2: Common Palladium Scavengers

Scavenger Type Functional Group Typical Conditions Advantages & Disadvantages
Activated Carbon N/A (Adsorption) 5-10 wt%, RT to 60°C, 2-18h Pro: Inexpensive, effective.[8] Con: Can adsorb the product, leading to yield loss.
Silica-Based Thiol -SH 2-5 eq., RT to 60°C, 1-18h Pro: High affinity for Pd, good selectivity.[8] Con: Can be expensive.

| Polymer-Based TMT | Trimercaptotriazine (TMT) | 2-4 eq., RT to 40°C, 2-12h | Pro: Very high efficacy, can reduce Pd to <10 ppm.[7] Con: Higher cost. |

Step-by-Step Protocol: Palladium Removal Using a Thiol-Based Scavenger
  • Initial Workup: Perform a standard aqueous workup and concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM).[10]

  • Scavenger Addition: Add the silica-thiol scavenger (typically 2-4 equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[10]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[10]

  • Rinsing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the palladium content of the purified product using ICP-MS.[10]

Section 4: Product Stability and Degradation

Dihydroquinolinones can be susceptible to degradation, particularly oxidation to the corresponding aromatic quinolinone, which can complicate purification and compromise sample integrity.

FAQ 5: My TLC shows a new, less polar spot appearing over time, which I suspect is the oxidized quinolinone. How can I prevent this?

Root Cause Analysis: The dihydro- portion of the heterocyclic ring can be susceptible to air oxidation, a process that can be accelerated by light, heat, or the presence of residual metals on the silica gel stationary phase during chromatography.

Troubleshooting Protocol:

  • Use an Inert Atmosphere: During workup and concentration steps, use nitrogen or argon to minimize contact with atmospheric oxygen.

  • Minimize Heat and Light Exposure: Concentrate solutions at the lowest practical temperature using a rotary evaporator. Protect solutions and solid samples from direct light by wrapping flasks in aluminum foil.

  • Deactivate Silica Gel: If you suspect degradation is occurring on the column, you can deactivate the silica gel. This can be done by pre-eluting the column with your chosen solvent system containing 1% triethylamine before loading your sample.[11]

  • Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample.

Diagram of Potential Degradation Pathway

This diagram illustrates the common oxidative degradation that can occur during purification.

G cluster_1 Oxidative Degradation Product Dihydroquinolinone (Desired Product) Conditions [O] (Air, Light, Heat, Acidic Silica) Product->Conditions Impurity Quinolinone (Oxidized Impurity) Conditions->Impurity Oxidation

Caption: Common degradation pathway of dihydroquinolinones to quinolinones.

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide for Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Skraup Synthesis of Quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful, yet often challenging, chemical transformation. The Skraup synthesis, while a cornerstone for creating the quinoline scaffold, is notorious for its vigorous exotherm and the formation of intractable tar, which can significantly impact yield, purity, and scalability.

This document moves beyond a simple recitation of procedural steps. It is structured as a dynamic troubleshooting resource, grounded in mechanistic principles, to empower you to diagnose issues in your own experiments and implement rational, effective solutions. We will delve into the causality behind tar formation and provide field-proven strategies to achieve cleaner, more reproducible outcomes.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific experimental challenges related to tar formation in a direct question-and-answer format.

Issue 1: My reaction mixture rapidly turns into a thick, black, unmanageable solid or semi-solid mass shortly after heating.

Question: What causes this rapid polymerization, and how can I prevent my entire reaction from becoming a solid tar block?

Answer: This is a classic sign of a runaway reaction where the polymerization of acrolein, the key intermediate formed from the acid-catalyzed dehydration of glycerol, is occurring too rapidly.[1][2] The highly exothermic nature of the Skraup synthesis creates localized hotspots, which dramatically accelerate this polymerization.[3]

Causality & Prevention Strategy:

  • Aggressive Heating Profile: The primary culprit is often overly aggressive initial heating. The reaction is highly exothermic and, once initiated, can sustain itself for a period.

    • Solution: Begin heating the mixture gently. As soon as you observe the onset of a vigorous boil, immediately remove the external heat source.[4] Allow the reaction's own exotherm to maintain the reflux. Re-apply gentle heating only after this initial, vigorous phase has subsided to maintain a steady reflux for the remainder of the reaction time.[1]

  • Lack of a Moderator: The classic Skraup synthesis is inherently difficult to control without a moderating agent.

    • Solution: The inclusion of ferrous sulfate (FeSO₄·7H₂O) is the most critical and widely accepted modification to control the reaction's vigor.[4][5] It is believed to act as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period, thus preventing the sudden temperature spikes that favor polymerization.[2][6] Boric acid has also been reported to moderate the reaction, leading to increased yields.[6]

  • Incorrect Reagent Addition Sequence: The order in which reagents are combined significantly impacts the initial exotherm.

    • Solution: A validated and safer sequence is to combine the aniline, glycerol, and ferrous sulfate first. Then, add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice-water bath) and stirring. The oxidizing agent (e.g., nitrobenzene) should be added last before commencing heating.[7] Adding sulfuric acid before the ferrous sulfate can trigger an immediate, uncontrolled reaction.[6]

Issue 2: My reaction proceeds, but I get a very low yield of quinoline and a large amount of tarry residue, making purification difficult.

Question: Even with a controlled reaction, tar formation is consuming my starting material. What factors can I adjust to favor quinoline formation over polymerization?

Answer: This common scenario indicates that while you've avoided a complete runaway, the reaction conditions still heavily favor the polymerization side-reaction. The key is to optimize the parameters that influence the stability and concentration of the reactive acrolein intermediate.

Optimization Strategies:

  • Choice of Oxidizing Agent: The traditional use of nitrobenzene as the oxidant also contributes to the harshness of the reaction, as it requires high temperatures to be effective.

    • Solution: Consider alternative oxidizing agents. Arsenic acid, for instance, is known to result in a less violent reaction and can lead to better yields for quinoline homologs.[4][5] Milder and more environmentally benign options such as iodine (often used catalytically), ferric compounds (e.g., ferric oxide), or even bubbling air through the mixture have been successfully employed.[8][9] Recent modifications have shown that under specific conditions, such as using ionic liquids or high pressure in sealed tubes (Q-tubes), an external oxidizing agent may not be necessary at all, leading to significantly cleaner reactions.[3][10]

  • Purity of Glycerol: The presence of water can negatively impact the reaction.

    • Solution: Use anhydrous or "dynamite" glycerol (containing <0.5% water) whenever possible.[11] Water can interfere with the dehydrating efficiency of the sulfuric acid, potentially altering the reaction pathway and leading to lower yields.[6]

  • Work-up and Purification: A significant loss of product can occur during the attempt to separate it from the tar.

    • Solution: The most effective method for isolating the volatile quinoline product from the non-volatile tar is steam distillation .[1] After the reaction is complete and cooled, the mixture is carefully made strongly alkaline (e.g., with NaOH solution) to liberate the free quinoline base. Passing steam through this mixture will carry over the quinoline, leaving the tar behind. The quinoline can then be recovered from the distillate by solvent extraction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tar formation in the Skraup synthesis?

A1: The tar is primarily a polymer of acrolein. The reaction begins with the strong acid (H₂SO₄) dehydrating glycerol to form acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[5][12] Under the harsh acidic and high-temperature conditions of the reaction, acrolein readily undergoes acid-catalyzed polymerization, forming complex, high-molecular-weight, tarry substances.[1][2] This polymerization pathway competes directly with the desired Michael addition of the aniline to acrolein, which initiates the quinoline ring formation.

Q2: How exactly does ferrous sulfate (FeSO₄) moderate the reaction?

A2: While the precise mechanism is a subject of some discussion, the prevailing theory is that ferrous sulfate acts as an oxygen carrier or a redox catalyst.[2][6] In the final step of the Skraup synthesis, the 1,2-dihydroquinoline intermediate must be oxidized to the aromatic quinoline.[5] Ferrous sulfate is believed to facilitate a more gradual and controlled oxidation process compared to the direct, high-temperature reaction with nitrobenzene alone. This prevents the sudden release of a large amount of heat, thereby minimizing the temperature spikes that drive the polymerization of acrolein.

Q3: Can I use a different acid catalyst instead of concentrated sulfuric acid to reduce tarring?

A3: While concentrated sulfuric acid is the classical and most common reagent for its dual role as a catalyst and a dehydrating agent, other acidic catalysts have been explored.[5] Lewis acids (e.g., SnCl₄, Yb(OTf)₃, Sc(OTf)₃) and other Brønsted acids (e.g., TsOH, HClO₄) can catalyze the Skraup-Doebner-von Miller variant of the reaction.[8] More recently, sulfonic acid-based ionic liquids have been used as a medium and catalyst, reportedly leading to cleaner reactions and eliminating the need for an external oxidant.[3] These alternatives may offer milder conditions that reduce the propensity for tar formation.

Q4: Does the substituent on the aniline starting material affect tar formation?

A4: Yes, the electronic nature of the substituents on the aniline ring can influence reactivity. Electron-donating groups (e.g., -CH₃, -OCH₃) can accelerate the desired cyclization step. Conversely, strong electron-withdrawing groups (e.g., -NO₂) can deactivate the aromatic ring, making the cyclization more difficult.[1] This may require harsher conditions (higher temperatures or longer reaction times), which in turn can increase the likelihood of tar formation.[1]

Visualizing the Reaction Pathways

Understanding the competing reactions is key to troubleshooting. The following diagrams illustrate the desired synthesis pathway versus the undesired polymerization side-reaction.

Skraup_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_product Desired Pathway cluster_tar Undesired Pathway Aniline Aniline Michael_Add 1. Michael Addition 2. Cyclization 3. Dehydration Aniline->Michael_Add Glycerol Glycerol H2SO4 H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein -2 H₂O Acrolein->Michael_Add Polymerization Acid-Catalyzed Polymerization Acrolein->Polymerization Dihydroquinoline 1,2-Dihydroquinoline Michael_Add->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline (Product) Oxidation->Quinoline Tar Tar Formation Polymerization->Tar

Caption: Competing pathways in the Skraup Synthesis.

Quantitative Data Summary: Impact of Moderators

While precise quantitative data on tar reduction is sparse in the literature, the effect of moderators on reaction control and yield is well-documented.

ParameterStandard Skraup (Unmoderated)Ferrous Sulfate ModeratedBoric Acid Moderated
Reaction Vigor Often violent and uncontrollable[4][5]Smooth, controlled reflux[2][6]Smooth reaction[6]
Temperature Control Difficult; prone to dangerous exothermsEasier to maintain steady refluxImproved control
Typical Yields Variable and often low (20-40%)[13]Consistently higher (up to 84-91%)[6]Increased yields reported[6]
Tar Formation Significant to severe[3]Substantially reducedReduced

Experimental Protocol: Modified Skraup Synthesis for Quinoline with Minimized Tar Formation

This protocol incorporates the use of ferrous sulfate as a moderator for a safer and higher-yielding synthesis. It is adapted from established procedures.[6][7]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous, "dynamite" grade, <0.5% water recommended)

  • Nitrobenzene (serves as oxidant)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (for workup)

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask of appropriate size (the reaction can foam), equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 mole), ferrous sulfate heptahydrate (approx. 0.1 mole), and anhydrous glycerol (approx. 2.5-3.0 moles).

  • Acid Addition: Begin stirring the mixture and place the flask in an ice-water bath to cool. Slowly and cautiously, add concentrated sulfuric acid (approx. 2.0-2.5 moles) in small portions. Maintain the temperature below 100°C during the addition.

  • Oxidant Addition: Once the sulfuric acid has been added and the initial exotherm has subsided, add nitrobenzene (approx. 0.5-0.6 moles) to the mixture.

  • Initiation of Reaction: Heat the mixture gently using a heating mantle. The reaction is exothermic and will begin to boil vigorously. As soon as vigorous boiling commences, remove the heating mantle. The reaction should sustain reflux under its own heat for 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction has subsided, re-apply gentle heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Workup - Steam Distillation: Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with water. In a separate, large flask suitable for steam distillation, prepare a concentrated solution of sodium hydroxide. Cautiously pour the reaction mixture into the NaOH solution to make it strongly alkaline.

  • Isolation: Immediately commence steam distillation. The quinoline, along with unreacted nitrobenzene and aniline, will co-distill. Collect the distillate until it is no longer cloudy.

  • Purification: Separate the organic layer from the distillate. The crude quinoline can be further purified by removing unreacted aniline (e.g., by treatment with sodium nitrite in acidic solution followed by steam distillation) and finally by distillation under reduced pressure.[6]

Workflow Diagram:

Protocol_Workflow A 1. Combine Aniline, Glycerol, & FeSO₄ B 2. Cool and Slowly Add Concentrated H₂SO₄ A->B C 3. Add Nitrobenzene B->C D 4. Gentle Heating to Initiate C->D E 5. Remove Heat During Initial Exotherm D->E Vigorous boil starts F 6. Reflux to Completion E->F Exotherm subsides G 7. Cool, Dilute, & Basify F->G H 8. Steam Distillation G->H I 9. Extraction & Purification H->I

Caption: Optimized Skraup synthesis workflow.

References

Technical Support Center: Controlling Regioselectivity in the Combes Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in this classic yet powerful reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers when using an unsymmetrical β-diketone in my Combes synthesis. What are the primary factors driving this and how can I control the product ratio?

A1: The formation of regioisomers in the Combes synthesis with unsymmetrical β-diketones is a common challenge. The regiochemical outcome is a delicate interplay of steric and electronic effects, which influence the initial nucleophilic attack of the aniline and the subsequent acid-catalyzed cyclization—the rate-determining step.[1][2]

  • Electronic Effects: The electron density at the two carbonyl carbons of the β-diketone plays a crucial role. The aniline will preferentially attack the more electrophilic carbonyl carbon. Substituents on the aniline also influence the nucleophilicity of the aromatic ring, guiding the cyclization to either the more or less electron-rich ortho position.[3]

  • Steric Hindrance: Bulky substituents on either the β-diketone or the aniline can significantly influence the regioselectivity.[2] The reaction will generally favor the pathway that minimizes steric clash during both the initial condensation and the final ring-closing step. For instance, a bulkier group on the diketone can direct the cyclization to occur on the less hindered side.[1]

Troubleshooting Strategies:

  • Modify Substituents: If synthetically feasible, altering the substituents on your starting materials can be a powerful tool. Increasing the steric bulk on one side of the β-diketone can effectively block one reaction pathway, favoring the formation of a single regioisomer.[1][2]

  • Optimize Reaction Conditions: The choice of acid catalyst and solvent can modulate the reaction's selectivity. While strong protic acids like sulfuric acid (H₂SO₄) are traditional, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can sometimes offer improved selectivity and yields.[1] Experimenting with different acid catalysts and reaction temperatures is highly recommended.

  • Aniline Substitution: The electronic nature of substituents on the aniline can direct the cyclization. Electron-donating groups (e.g., methoxy) on the aniline can enhance the nucleophilicity of the aromatic ring and may favor cyclization at the ortho position with the highest electron density. Conversely, electron-withdrawing groups can disfavor cyclization.[1][4]

Q2: My reaction is sluggish and giving low yields, even with a strong acid catalyst. What could be the issue?

A2: Low reactivity in the Combes synthesis can often be attributed to a few key factors:

  • Deactivating Groups: Strongly electron-withdrawing groups (e.g., -NO₂) on the aniline can significantly decrease its nucleophilicity, hindering the initial condensation with the β-diketone and impeding the electrophilic aromatic substitution (cyclization) step.[4][5]

  • Insufficient Acid Strength or Amount: The acid catalyst is crucial for protonating the carbonyl of the β-diketone, activating it for nucleophilic attack, and for facilitating the dehydration and cyclization steps.[1][6] An insufficient amount or a catalyst that is not strong enough may lead to a stalled reaction.

  • Water Content: The reaction involves two dehydration steps.[6] The presence of excess water in the starting materials or solvent can shift the equilibrium away from the product.

Troubleshooting Strategies:

  • Choice of Catalyst: If sulfuric acid is proving ineffective, consider using polyphosphoric acid (PPA), which is an excellent dehydrating agent and a strong acid.[1] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.

  • Anhydrous Conditions: Ensure your aniline, β-diketone, and solvent are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Temperature Optimization: While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions and decomposition. A systematic study of the reaction temperature is advisable. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

Q3: I am trying to synthesize a specific regioisomer of a trifluoromethyl-substituted quinoline, but the selectivity is poor. How can I influence the outcome?

A3: The synthesis of trifluoromethyl (CF₃)-substituted quinolines via the Combes synthesis presents a unique regioselectivity challenge due to the strong electronic effects of the CF₃ group. Research has shown that both steric and electronic factors of the substituents on the aniline and the β-diketone play a significant role in determining the final product.[1]

A study by Sloop investigated the modified Combes synthesis of trifluoromethylquinolines and found the following trends[1]:

  • Steric Effects on the Diketone: Increasing the bulk of the non-CF₃ substituent on the β-diketone tends to favor the formation of the 2-CF₃-quinoline isomer. This is because the bulkier group sterically disfavors the cyclization pathway that would place it adjacent to the aniline ring.

  • Electronic Effects of Aniline Substituents:

    • Electron-Donating Groups (e.g., methoxy): Methoxy-substituted anilines were observed to favor the formation of 2-CF₃-quinolines.[1]

    • Electron-Withdrawing Groups (e.g., chloro, fluoro): Chloro- or fluoro-substituted anilines tended to yield the 4-CF₃-quinoline as the major product.[1]

These findings suggest a delicate balance between the electronic influence on the nucleophilicity of the aniline ring and steric interactions during the rate-determining annulation step.

Troubleshooting Guide: A Systematic Approach

When faced with poor regioselectivity or yield, a systematic approach to optimization is crucial. The following table outlines key parameters and their potential impact.

ParameterVariablePotential Impact on Regioselectivity & YieldRationale
Acid Catalyst H₂SO₄, PPA, PPE, Eaton's Reagent, p-TsOHCan significantly alter the ratio of regioisomers and reaction rate.Different acids have varying strengths and dehydrating capabilities, influencing the equilibrium of intermediates and the energy of transition states.[1][4]
Solvent Toluene, Xylene, Dioxane, or neat (no solvent)Can affect solubility and reaction temperature, which in turn can influence selectivity.The polarity and boiling point of the solvent can impact reaction kinetics.
Temperature 50°C to 150°C (or higher, catalyst dependent)Higher temperatures can increase reaction rates but may decrease selectivity by overcoming small energy differences between competing pathways.Provides the necessary activation energy for the rate-determining cyclization step.[1]
Aniline Substituent Electron-donating vs. Electron-withdrawingAlters the nucleophilicity of the aromatic ring, directing the cyclization.[1]Influences the position of the intramolecular electrophilic aromatic substitution.[3]
β-Diketone Substituent Steric bulk (e.g., methyl vs. tert-butyl)A bulkier substituent will favor the formation of the regioisomer where it is further from the aniline ring in the transition state.[1][2]Minimizes steric hindrance during the annulation step.[1]

Experimental Protocols

General Protocol for the Combes Quinoline Synthesis

Caution: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aniline (1.0 eq.) and the unsymmetrical β-diketone (1.1 eq.).

  • Condensation: Gently heat the mixture with stirring to form the enamine intermediate. This step can sometimes be performed at room temperature.[7] Monitor the formation of the enamine by TLC or LC-MS.

  • Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄ or PPA, typically 5-10 equivalents by weight) with vigorous stirring. An exothermic reaction may occur.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the required time (typically 1-4 hours), monitoring the reaction progress.

  • Work-up: Allow the reaction to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) until the quinoline product precipitates. Collect the solid by filtration, wash with cold water, and dry. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Purify the crude product by recrystallization or column chromatography.

Diagrams

Combes Synthesis Mechanism & Regioselectivity

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization (Rate-Determining) cluster_factors Controlling Factors Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone Unsymmetrical β-Diketone Diketone->Enamine Protonation Protonation Enamine->Protonation H⁺ Cyclization Intramolecular Electrophilic Substitution Protonation->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product_A Regioisomer A Dehydration->Product_A Pathway A Product_B Regioisomer B Dehydration->Product_B Pathway B Sterics Steric Hindrance Sterics->Cyclization influences Electronics Electronic Effects Electronics->Cyclization influences

Caption: Key steps and influencing factors in the Combes synthesis.

Troubleshooting Workflow for Regioselectivity

Troubleshooting_Workflow Start Poor Regioselectivity Observed Q1 Is substrate modification an option? Start->Q1 Modify_Substrate Modify Sterics/Electronics of Aniline or Diketone Q1->Modify_Substrate Yes Q2 Vary Reaction Conditions Q1->Q2 No Analyze1 Analyze Product Ratio Modify_Substrate->Analyze1 Analyze1->Q2 Further Optimization End Optimized Protocol Analyze1->End Success Catalyst Screen Acid Catalysts (H₂SO₄, PPA, etc.) Q2->Catalyst Temp Optimize Temperature Catalyst->Temp Solvent Test Different Solvents Temp->Solvent Analyze2 Analyze Product Ratio Solvent->Analyze2 Analyze2->Q2 Iterate Analyze2->End Success

Caption: A decision tree for optimizing regioselectivity.

References

overcoming poor solubility of quinolinone derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Drug Development Professionals. As Senior Application Scientists, we understand the complexities you face in the lab. This guide is designed to provide you with expert insights and practical solutions for one of the most common hurdles in early-stage drug discovery: overcoming the poor solubility of quinolinone derivatives in biological assays.

Quinolinone derivatives are a promising class of compounds with a wide range of biological activities.[1] However, their therapeutic potential is often masked by a significant experimental challenge: poor aqueous solubility. This guide will equip you with the knowledge and protocols to systematically address and overcome this issue, ensuring the reliability and accuracy of your biological data.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when working with these challenging compounds.

Q1: Why do so many of my quinolinone derivatives show poor aqueous solubility?

A1: The low water solubility of quinolinone derivatives is inherent to their molecular structure. Key contributing factors include:

  • Aromaticity and Planarity: The rigid, planar, and aromatic nature of the quinolinone core leads to a highly stable crystal lattice structure. A significant amount of energy is required to break this lattice for dissolution to occur.[2]

  • High Lipophilicity: Many of these derivatives are highly lipophilic, meaning they are "fat-soluble" and inherently less soluble in water-based (aqueous) media.[2]

Q2: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What's happening?

A2: This phenomenon, often called "crashing out," occurs due to a rapid solvent exchange.[3] Your compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is introduced into an aqueous buffer where its solubility is much lower, it can no longer stay in solution and precipitates.[3][4]

Q3: My compound solution was clear at first but became cloudy after incubation at 37°C. Why?

A3: This delayed precipitation can be due to several factors:

  • Temperature Shifts: The solubility of some compounds decreases as the temperature increases from room temperature to 37°C.[3]

  • pH Changes: The CO2 environment in a standard cell culture incubator can lower the pH of your media, which may affect the solubility of pH-sensitive quinolinone derivatives.[3]

  • Interactions with Media Components: Over time, your compound might interact with salts, proteins, or other components in the assay media, leading to the formation of insoluble complexes.[3]

  • Evaporation: Slight evaporation from your assay plates can increase the compound's effective concentration, pushing it past its solubility limit.[3]

Q4: What is the maximum concentration of DMSO I should use in my cell-based assays?

A4: To minimize cytotoxicity, the final concentration of DMSO should generally be kept below 0.5%, and ideally below 0.1%.[3][5][6] However, cell line sensitivity to DMSO can vary. It is always best practice to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where no significant impact on cell viability or function is observed.[3][5] Concentrations above 1% are more likely to have detrimental effects, such as damaging cell membranes or inducing oxidative stress.[5]

Q5: How can I tell the difference between compound precipitation and microbial contamination?

A5: While both can cause turbidity, a simple microscopic examination will provide a clear answer. Chemical precipitates often appear as amorphous particles or distinct crystalline structures. Microbial contamination will show characteristic shapes, and in the case of bacteria, motility, or the filamentous growth of fungi.[3]

Troubleshooting Guide: A Systematic Approach to Solubilization

When faced with a poorly soluble quinolinone derivative, a systematic approach is key. The following decision-making framework and detailed strategies will help you navigate this challenge.

Step 1: Understand Your Compound's Properties

Before experimenting with solubilization techniques, gather as much information as you can about your quinolinone derivative's physicochemical properties, such as its pKa, LogP, and melting point. This will help you select the most appropriate strategy.[7]

Step 2: The Initial Litmus Test: Kinetic vs. Thermodynamic Solubility

It's crucial to understand what type of solubility you are measuring, as this will influence your interpretation of the results.

  • Kinetic Solubility: This is a high-throughput screening method where a compound dissolved in DMSO is added to an aqueous buffer.[8][9] It measures the concentration at which the compound precipitates under these specific, non-equilibrium conditions.[10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a saturated solution.[8] It is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.[11]

For early-stage discovery, kinetic solubility is often sufficient, but for lead optimization, thermodynamic solubility data is more valuable.[8][11]

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a logical workflow for addressing solubility issues with your quinolinone derivatives.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Validation start Poorly Soluble Quinolinone Derivative assess Assess Physicochemical Properties (pKa, LogP) start->assess is_ionizable Is the compound ionizable? assess->is_ionizable ph_adjust pH Adjustment or Salt Formation is_ionizable->ph_adjust Yes co_solvents Co-solvents (e.g., PEG, Propylene Glycol) is_ionizable->co_solvents No validate Validate in Assay (Check for interference) ph_adjust->validate complexation Complexation Agents (e.g., Cyclodextrins) co_solvents->complexation co_solvents->validate surfactants Surfactants (e.g., Tween 80, Poloxamers) complexation->surfactants complexation->validate solid_dispersion Advanced Formulation (Amorphous Solid Dispersions) surfactants->solid_dispersion surfactants->validate solid_dispersion->validate

Caption: Decision-making workflow for solubilizing quinolinone derivatives.

Detailed Solubilization Strategies & Protocols

Here are in-depth explanations and protocols for the most effective solubilization techniques.

pH Adjustment

For quinolinone derivatives with ionizable groups (acidic or basic centers), adjusting the pH of the buffer can significantly increase solubility.[12][13]

  • Principle: By shifting the pH to a point where the compound is in its ionized (charged) state, its interaction with the polar water molecules is enhanced, leading to greater solubility.

  • Protocol:

    • Determine the pKa of your compound.

    • For acidic compounds, adjust the buffer pH to be at least 2 units above the pKa.

    • For basic compounds, adjust the buffer pH to be at least 2 units below the pKa.

    • Prepare a concentrated stock solution in the pH-adjusted buffer.

    • When diluting into your final assay media, ensure the final pH remains in a range that is compatible with your biological system and does not cause the compound to precipitate.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[14]

  • Principle: Co-solvents create a more favorable environment for the non-polar regions of the quinolinone derivative, effectively increasing its solubility.

  • Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, ethanol, and glycerin.[14]

  • Protocol: Serial Dilution for Stock Preparation

    • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

    • Perform a serial dilution of this stock into your aqueous assay buffer.

    • If precipitation occurs, repeat the serial dilution, but this time into a buffer containing a pre-determined, biologically compatible concentration of a co-solvent (e.g., 5% PEG 400).

    • Visually inspect for precipitation at each dilution step to determine the maximum soluble concentration.

Co-solventTypical Concentration Range in AssaysNotes
PEG 400 1-10%Generally well-tolerated in many cell-based assays.[15]
Propylene Glycol 1-5%A common excipient in parenteral formulations.[14]
Ethanol <1%Can have biological effects, so use with caution.
Glycerin 1-10%Low toxicity and often used in formulations.[14]
Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[16][17]

  • Principle: The hydrophobic quinolinone derivative can be encapsulated within the lipophilic cavity of the cyclodextrin, forming an inclusion complex.[18] This complex has a hydrophilic exterior, rendering it water-soluble.[17]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher aqueous solubility and safety profiles.[16][18]

  • Protocol: Phase Solubility Study to Determine Optimal Concentration

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).

    • Add an excess amount of your quinolinone derivative powder to each solution.

    • Equilibrate the suspensions by shaking at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.[2]

    • Separate the undissolved compound by centrifugation at high speed.[2]

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[2]

    • Plot the dissolved compound concentration against the HP-β-CD concentration to create a phase solubility diagram. A linear relationship indicates the formation of a soluble complex.[2]

Mechanism of Solubilizing Agents

The following diagram illustrates the mechanisms of action for common solubilizing agents.

G cluster_0 Quinolinone Derivative (Insoluble) cluster_1 Solubilization Mechanisms cluster_cosolvent Co-solvent Action cluster_cyclodextrin Cyclodextrin Complexation cluster_surfactant Surfactant Micelle cluster_2 Result compound Quinolinone (Lipophilic) cosolvent_node Water + Co-solvent (Reduced Polarity) compound->cosolvent_node Dissolves in cd_complex HP-β-CD Quinolinone compound->cd_complex:f1 Encapsulated by micelle Surfactant Quinolinone compound->micelle:f1 Encapsulated by soluble_compound Soluble Quinolinone in Aqueous Media cosolvent_node->soluble_compound cd_complex:f0->soluble_compound micelle:f0->soluble_compound

Caption: Mechanisms of action for different solubilizing agents.

Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drugs.[19][20]

  • Principle: The hydrophobic core of the micelle provides a favorable environment for the quinolinone derivative, while the hydrophilic shell of the micelle interacts with the aqueous buffer, keeping the entire structure in solution.[20]

  • Common Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Poloxamers are often preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[21][22]

  • Considerations:

    • Ensure the surfactant concentration is above its CMC to form micelles.

    • Be aware that surfactants can interfere with some biological assays, for example, by disrupting cell membranes or interacting with proteins.[23] Always run appropriate controls.

Advanced Formulations: Amorphous Solid Dispersions

For particularly challenging compounds, creating an amorphous solid dispersion can be a powerful strategy, especially for in vivo preclinical studies.[12][24]

  • Principle: The compound is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state.[12] This amorphous form has a lower lattice energy than the crystalline form, leading to a significant increase in aqueous solubility and dissolution rate.

  • Protocol: Solvent Evaporation Method

    • Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both the quinolinone derivative and a carrier polymer (e.g., PVP K30, PEG 6000) are soluble.[2]

    • Dissolution: Dissolve the drug and the polymer in the chosen solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3).[2]

    • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.[2]

    • Final Product: The resulting solid dispersion can be collected and used to prepare aqueous solutions for your assays.

Best Practices for Stock Solution Preparation and Handling

Accurate and stable stock solutions are the foundation of reliable experimental data.

  • Use High-Quality Solvents: Always use anhydrous, high-purity DMSO to prepare your initial high-concentration stock solutions.

  • Ensure Complete Dissolution: Before any dilution, ensure your compound is fully dissolved in the stock solvent. Gentle warming or sonication can help, but be mindful of compound stability.

  • Accurate Measurements: Use calibrated pipettes and analytical balances to ensure the concentration of your stock solution is accurate.[25][26]

  • Storage: Store stock solutions in appropriate containers (e.g., amber vials for light-sensitive compounds) at -20°C or -80°C to minimize degradation.[25] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[27] Aliquoting your stock solution is highly recommended.

  • Serial Dilution: When preparing working solutions, perform a serial dilution rather than a single large dilution. This gradual reduction in solvent strength can help prevent precipitation.[3]

By applying these systematic troubleshooting strategies and best practices, you can effectively overcome the solubility challenges posed by quinolinone derivatives, enabling you to generate high-quality, reliable data and advance your drug discovery programs.

References

Technical Support Center: Refining Experimental Protocols for High-Throughput Screening of Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for refining experimental protocols for the high-throughput screening (HTS) of quinolinone compounds. Quinolinones represent a valuable scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] However, their unique physicochemical properties can present challenges in HTS campaigns. This resource offers practical, in-depth guidance to help you navigate these complexities and ensure the integrity of your screening data.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the high-throughput screening of quinolinones.

Q1: Why do many of my quinolinone derivatives show poor solubility in aqueous assay buffers?

A1: The quinolinone scaffold is often aromatic and planar, which can lead to low aqueous solubility due to a stable crystal lattice structure and high lipophilicity.[3] The addition of hydrophobic substituents, often intended to increase potency, can further decrease solubility.[4] This poor solubility is a common challenge, as a significant percentage of new chemical entities are poorly soluble, which can impede in vitro testing.[4]

Q2: My quinolinone compound is precipitating out of solution during the assay. What are the initial troubleshooting steps?

A2: This phenomenon, often called "crashing out," typically occurs when a compound dissolved in a stock solvent like DMSO is diluted into an aqueous buffer.[5] The reduced concentration of the organic co-solvent can no longer maintain the compound's solubility. Initial steps to address this include:

  • Optimizing DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.1% for cell-based assays) to avoid solvent-induced cytotoxicity and compound precipitation.[6]

  • Using Co-solvents: In some biochemical assays, the addition of other co-solvents may be tolerated and can improve solubility.

  • pH Adjustment: For quinolinones with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[5]

Q3: I'm observing a high rate of hits in my primary screen. What could be the cause?

A3: A high hit rate often points to assay artifacts or non-specific activity rather than true target engagement. Common causes include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or interfere with assay signals.[7][8] This is a frequent cause of false positives in HTS.[8]

  • Assay Interference: Quinolinone scaffolds can sometimes interfere with detection methods. This includes autofluorescence, quenching of fluorescent signals, or inhibition of reporter enzymes like luciferase.[7][9]

  • Reactivity: Some quinolinone derivatives may be reactive compounds that non-specifically modify proteins in the assay.[8]

  • Cytotoxicity: In cell-based assays, widespread cytotoxicity can appear as a positive "hit" in assays where a decrease in signal (e.g., reduced cell viability) is the readout.

Q4: How can I distinguish between true hits and false positives in my quinolinone screen?

A4: A robust hit validation cascade is crucial.[10] This should include:

  • Hit Confirmation: Re-testing the primary hits to confirm their activity.

  • Dose-Response Analysis: Performing a dose-response analysis to determine the potency (e.g., IC50) of confirmed hits.[1]

  • Orthogonal Assays: Using a different assay format with an alternative detection method to confirm the activity of the hits.[10][11] This helps to rule out compounds that interfere with the primary assay's technology.

  • Counter-Screens: Implementing counter-screens to identify and eliminate compounds that exhibit undesirable properties, such as cytotoxicity or non-specific reporter enzyme inhibition.[7][9][12]

  • Biophysical Methods: Employing biophysical techniques like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to confirm direct binding of the compound to the target protein.[6][10][13]

Q5: What are some known cellular targets and mechanisms of action for quinolinone compounds?

A5: Quinolinone-based compounds have been shown to target a variety of cellular proteins and pathways. Known mechanisms include:

  • Enzyme Inhibition: Many quinolinones act as enzyme inhibitors, targeting kinases, DNA topoisomerases, and histone demethylases.[14][15][16][17]

  • DNA Intercalation: Some quinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription.[18][19]

  • Modulation of Signaling Pathways: They can interfere with critical signaling pathways involved in cell proliferation, survival, and apoptosis.[14]

  • Induction of Oxidative Stress: Some quinones can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.[20]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Addressing Compound Solubility Issues

Problem: Poor solubility of quinolinone derivatives leading to precipitation and inaccurate results.

Workflow for Solubility Optimization:

cluster_tier1 Tier 1 cluster_tier2 Tier 2 cluster_tier3 Tier 3 A Initial Observation: Compound Precipitation B Tier 1: Formulation Adjustments A->B Start Here T1_1 Optimize DMSO Concentration B->T1_1 T1_2 pH Adjustment B->T1_2 T1_3 Use of Co-solvents B->T1_3 C Tier 2: Advanced Solubilization T2_1 Employ Cyclodextrins C->T2_1 T2_2 Use of Surfactants C->T2_2 D Tier 3: Compound Modification T3_1 Salt Formation D->T3_1 T3_2 Structural Analogs D->T3_2 E Outcome: Solubilized Compound T1_1->C If precipitation persists T1_2->C If precipitation persists T1_3->C If precipitation persists T2_1->D For persistent issues T2_2->D For persistent issues T3_1->E T3_2->E A Primary Screen Hit B Interference Check A->B C Orthogonal Assay B->C If interference is suspected D Counter-Screen B->D If non-specific activity is suspected E Biophysical Validation C->E If activity is confirmed D->E If specific activity is confirmed F Confirmed Hit E->F A Treat cells with compound or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot or ELISA) C->D E Plot protein abundance vs. temperature D->E F Compare melting curves of compound-treated vs. vehicle-treated cells E->F G A shift in the melting curve indicates target engagement F->G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Quinolinone Quinolinone Inhibitor Quinolinone->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

References

Technical Support Center: Enhancing the Metabolic Stability of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during the optimization of metabolic stability for this important class of compounds. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, empowering you to troubleshoot effectively and advance your discovery programs.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts crucial for understanding and tackling metabolic stability issues within this specific chemical scaffold.

Question: What is metabolic stability, and why is it so critical for this class of compounds?

Answer: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] For N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which are often developed as therapeutic agents, poor metabolic stability can lead to rapid clearance from the body.[2] This results in low bioavailability and a short half-life, potentially requiring higher or more frequent dosing to achieve a therapeutic effect, which can increase the risk of side effects.[3][4] Conversely, compounds that are too stable might accumulate and cause toxicity.[2] Therefore, optimizing metabolic stability is a key step in early drug discovery to ensure a compound has a favorable pharmacokinetic profile.[1][2]

Question: What are the primary metabolic pathways and "soft spots" for N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives?

Answer: The primary route of metabolism for many drugs is oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes, predominantly in the liver.[1][5][6] For the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline scaffold, several "soft spots" (sites prone to metabolism) are likely:

  • Aromatic Hydroxylation: Unsubstituted or electron-rich positions on the N-aryl ring and the methoxy-substituted benzene ring are susceptible to CYP-mediated hydroxylation.[7][8]

  • O-Dealkylation: The 6-methoxy group is a classic site for oxidative O-demethylation to the corresponding phenol, which can then be rapidly conjugated and eliminated.

  • Benzylic Oxidation: The C4 position of the tetrahydroquinoline ring is a benzylic carbon and a prime target for oxidation.

  • N-Dealkylation (if applicable): While the core structure is an N-aryl group, any alkyl substituents on the nitrogen could be targets.

Identifying these metabolic hot-spots is a critical first step in rationally designing more stable analogues.[9]

cluster_0 Potential Metabolic 'Soft Spots' Scaffold Scaffold Aromatic_Hydroxylation Aromatic Hydroxylation (N-Aryl Ring) Aromatic_Hydroxylation->Scaffold Benzylic_Oxidation Benzylic Oxidation (C4) Benzylic_Oxidation->Scaffold O_Dealkylation O-Dealkylation (6-Methoxy) O_Dealkylation->Scaffold Ring_Hydroxylation Aromatic Hydroxylation (Tetrahydroquinoline Ring) Ring_Hydroxylation->Scaffold

Potential metabolic liabilities on the core scaffold.

Question: Should I use liver microsomes or hepatocytes for my stability assay?

Answer: The choice depends on the stage of your research and the specific questions you are asking. Both are valuable in vitro tools, but they provide different information.[10]

FeatureLiver MicrosomesHepatocytes
Composition Vesicles of the endoplasmic reticulum containing most Phase I (e.g., CYPs) and some Phase II (e.g., UGTs) enzymes.[3]Intact, whole liver cells containing the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[3]
Primary Use High-throughput screening for Phase I metabolic liability.[2] Cost-effective for ranking large numbers of compounds.[3]Considered the "gold standard" for in vitro metabolism as they better reflect the in vivo environment.[3] Used for more accurate clearance predictions.
Advantages Easy to use, readily available, high-throughput, and cost-effective.[3]Provide a more comprehensive picture of metabolism, including both Phase I and Phase II pathways.[10]
Limitations Lack most cytosolic enzymes and Phase II conjugation pathways. May underestimate clearance for drugs metabolized by non-CYP pathways.More expensive, lower throughput, and cryopreservation can affect viability and activity.

Recommendation: Use liver microsomes for initial, high-throughput screening and rank-ordering of early-stage compounds.[2] Advance promising candidates to hepatocyte assays for more accurate, quantitative predictions of in vivo hepatic clearance.[11]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer guide to specific problems you may encounter during your experiments.

Question: My compound shows very rapid degradation (<10 min half-life) in my human liver microsome (HLM) assay. What are my next steps?

Answer: A short half-life indicates high intrinsic clearance (CLint) and likely poor in vivo stability.[12] Your next steps should focus on identifying the cause and planning structural modifications.

Troubleshooting & Action Plan:

  • Confirm Assay Integrity:

    • Run a "No NADPH" Control: Incubate your compound with microsomes without the NADPH cofactor. If degradation persists, it may be due to chemical instability in the buffer or non-specific binding, not CYP metabolism.

    • Check Positive Controls: Ensure that control compounds with known metabolic rates (e.g., terfenadine for high clearance, propranolol for moderate clearance) are behaving as expected.[13]

  • Identify the "Soft Spot" (Metabolite Identification):

    • Perform a metabolite identification (MetID) study. This involves incubating the compound at a higher concentration and for a shorter time point, then analyzing the sample with high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[9][12]

    • The mass shift from the parent compound will indicate the type of reaction (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation). This provides direct evidence of the metabolic "hot-spot."

  • Plan Structural Modifications:

    • Once the labile site is identified, use strategies to block metabolism at that position. For example:

      • If aromatic hydroxylation is the issue, substitute the hydrogen at that position with a fluorine or chlorine atom to deactivate the ring.[7]

      • If O-demethylation is the problem, consider replacing the methoxy group with a more stable bioisostere.

    • This data-driven approach is more efficient than making random structural changes.

start Problem: Rapid Degradation in HLM Assay check_assay Step 1: Confirm Assay Integrity (Run No-NADPH & Positive Controls) start->check_assay metid Step 2: Perform Metabolite Identification (MetID) Study check_assay->metid If degradation is NADPH-dependent plan_mods Step 3: Plan Structure-Activity Relationship (SAR) Strategy metid->plan_mods Identify metabolic 'soft spot' end Synthesize & Test New Analogs plan_mods->end

Workflow for addressing rapid compound degradation.

Question: I've blocked the primary metabolic hot-spot, but the compound's stability didn't improve significantly. What is happening?

Answer: This phenomenon is known as metabolic switching .[4] By blocking the most kinetically favorable metabolic site, you may have simply rerouted metabolism to a secondary, also labile, site.[4][14]

Investigative Strategy:

  • Re-run the MetID Study: Perform a metabolite identification study on the new, modified compound. This will reveal the new primary metabolic pathway.

  • Analyze the Entire Molecule: Re-evaluate the entire structure for other potential "soft spots" that you may have initially overlooked. It's possible that multiple positions on the molecule have similar susceptibility to metabolism.

  • Consider Global Strategies: Instead of focusing on a single point, consider strategies that alter the overall electronic properties or conformation of the molecule.

    • Introduce Electron-Withdrawing Groups: Adding groups like trifluoromethyl (CF3) or a sulfone can deactivate aromatic rings to oxidation.[4]

    • Reduce Lipophilicity: Highly lipophilic compounds often fit better into the active sites of CYP enzymes. Reducing the LogP by introducing polar groups can sometimes decrease metabolism.[1]

Question: My LC-MS/MS data shows high variability between time points or poor signal. How can I troubleshoot the analytical method?

Answer: Reliable analytical data is the foundation of a good metabolic stability assay.[1] Variability can stem from multiple sources.

Troubleshooting Checklist:

  • Non-Specific Binding (NSB): Tetrahydroquinolines can be "sticky," especially if they are lipophilic and basic. They can adsorb to plasticware (pipette tips, plates).

    • Solution: Try using low-binding plates/vials. Include a small percentage of organic solvent (e.g., 0.1% acetonitrile) in your incubation buffer if it doesn't inhibit the enzymes. Ensure the microsomal protein concentration is not too low (typically >0.2 mg/mL) to help saturate non-specific binding sites.[12]

  • Sample Preparation: Inefficient protein precipitation can lead to matrix effects and ion suppression in the mass spectrometer.

    • Solution: Ensure your quench solution (e.g., acetonitrile with an internal standard) is added swiftly and mixed vigorously. Centrifuge at high speed to ensure a clean supernatant.

  • Mass Spectrometry Method:

    • Solution: Optimize the source parameters and MRM (Multiple Reaction Monitoring) transitions for your specific compound and internal standard to maximize sensitivity and specificity.[15] Modern high-resolution mass spectrometry (HRMS) can also be used to improve data quality and reduce the need for compound-specific optimization.[1][16]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always include appropriate controls.

Protocol 1: Standard Human Liver Microsomal (HLM) Stability Assay

This protocol uses the "substrate depletion" method to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[17]

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 10 mM in DMSO.

    • HLM Stock: Pooled Human Liver Microsomes (e.g., from a commercial supplier), thawed on ice. Dilute to 0.5 mg/mL in phosphate buffer.

    • NADPH Regenerating System (or 1 mM NADPH): Prepare according to the manufacturer's instructions.

    • Quench Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound).

  • Incubation Procedure:

    • Prepare two sets of incubation tubes/wells for each compound: "+NADPH" and "-NADPH".

    • Add the diluted HLM solution to all tubes.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH solution to the "+NADPH" tubes and an equal volume of buffer to the "-NADPH" tubes.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a well containing the cold Quench Solution.

    • Vortex vigorously, then centrifuge at >3000g for 10 minutes to pellet the precipitated protein.

  • Analysis and Data Interpretation:

    • Transfer the supernatant to an analysis plate for LC-MS/MS analysis.[18]

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log (% remaining) versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [mg microsomal protein/mL])

Section 4: Strategies for Improving Metabolic Stability

Once metabolic liabilities are identified, the following strategies can be employed to rationally design more stable compounds.

Strategy 1: Blocking Metabolically Labile Sites

This is the most direct approach when a specific "soft spot" has been identified.[19]

  • Deuteration: Replacing a C-H bond at a metabolic site with a stronger C-D bond can slow down metabolism (the kinetic isotope effect). This is a subtle change that is less likely to affect biological activity.[1][7]

  • Fluorination: Placing a fluorine atom on an aromatic ring, particularly at a site of hydroxylation, can block metabolism. The strong electron-withdrawing nature of fluorine deactivates the ring towards oxidative attack by CYPs.[7]

  • Steric Hindrance: Introducing a bulky group (e.g., a t-butyl group) near a metabolic site can physically block the enzyme from accessing it.[4]

Strategy 2: Bioisosteric Replacement

Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties, resulting in similar biological activity but improved ADME properties.[20][21]

Labile GroupPotential Bioisosteric ReplacementRationale for Improved Stability
Phenyl RingPyridine or other N-containing heterocyclesThe nitrogen atom acts as an electron sink, making the ring more electron-deficient and less susceptible to oxidation.[8][22]
Methoxy Group-CF3, -OCF3, small heterocycleThese groups are electronically different and not substrates for O-dealkylation enzymes.
tert-Butyl GroupTrifluoromethylcyclopropyl (Cp-CF3)Removes the sp3 C-H bonds that are susceptible to oxidation.[23]
Strategy 3: Conformational Constraint and Scaffold Hopping

Sometimes, the conformation of the molecule that binds to the metabolizing enzyme is different from the one that binds to the therapeutic target.

  • Ring Formation/Constraint: Incorporating labile groups into a ring structure can restrict the bond rotations necessary for optimal binding within the CYP active site, thus reducing the rate of metabolism.[1][24]

  • Scaffold Hopping: If the core tetrahydroquinoline scaffold itself proves intractable, replacing it entirely with a different scaffold that maintains the key pharmacophore points but possesses greater metabolic stability can be a powerful strategy.[8]

By systematically applying these troubleshooting guides, protocols, and medicinal chemistry strategies, you can effectively diagnose and address the metabolic stability challenges associated with N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, accelerating the journey from a promising hit to a viable drug candidate.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of quinolinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this versatile class of compounds, supported by detailed experimental protocols and mechanistic insights.

Anticancer Activity of Quinolinone Derivatives: A Comparative Overview

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor progression.

Comparative Cytotoxicity

The anticancer efficacy of various quinolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.35[1]
HCT-116 (Colon)2.6[1]
Compound B HepG2 (Liver)18.74[2]
A549 (Lung)18.68[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast)>82.9% inhibition[3]
Compound 15 MCF-7 (Breast)15.16[2]
Lapatinib (Reference) MCF-7 (Breast)4.69[1]
Doxorubicin (Reference) MCF-7 (Breast)4.70[4]

This table presents a selection of reported IC50 values to illustrate the comparative anticancer activity of different quinolinone derivatives. Values can vary based on experimental conditions.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of quinolinone derivatives exert their anticancer effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers.[5][7] By inhibiting key components of this pathway, quinolinone derivatives can effectively halt cancer cell progression and induce apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotion Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibition

Figure 1: Quinolinone derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives. Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity of Quinolinone Derivatives: A Comparative Look

The quinolone core is famously present in a major class of antibiotics.[10] Consequently, quinolinone derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. Their primary mechanism of action in bacteria involves the inhibition of essential enzymes required for DNA replication.[11][12]

Comparative Antimicrobial Efficacy

The antimicrobial activity of quinolinone derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13] A lower MIC value signifies greater antimicrobial potency.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 6c Staphylococcus aureus (MRSA)0.75[14]
Enterococcus faecalis (VRE)0.75[14]
Compound 6l Staphylococcus aureus (MRSA)0.018-0.061[14]
Compound 5d Escherichia coli0.125-8[15]
Compound 3c Staphylococcus aureus2.67[16]
Ciprofloxacin (Reference) Staphylococcus aureus0.018[14]
Daptomycin (Reference) Staphylococcus aureus (MRSA)0.50[14]

This table provides a snapshot of reported MIC values, demonstrating the comparative antimicrobial activity of different quinolinone derivatives. MICs can differ based on the specific strain and testing conditions.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone and its derivatives exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[11][12][17] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the quinolinone derivative traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand breaks and ultimately cell death.[10]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication DNA->Replication Undergoes Gyrase DNA Gyrase/ Topoisomerase IV Gyrase->Replication Facilitates CellDeath Bacterial Cell Death Gyrase->CellDeath Leads to Replication->DNA Produces new Quinolinone Quinolinone Derivative Quinolinone->Gyrase Inhibits

Figure 2: Quinolinone derivatives inhibit bacterial DNA gyrase and topoisomerase IV.
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[13][18]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[19]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the quinolinone derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing sterile broth.[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control well (broth and inoculum, no antimicrobial agent) and a negative control well (broth only).[13]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the quinolinone derivative in which there is no visible growth.[20]

Anti-inflammatory Activity of Quinolinone Derivatives: A Comparative Perspective

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Quinolinone derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of pro-inflammatory enzymes and signaling pathways.

Comparative Anti-inflammatory Potency

The in vitro anti-inflammatory activity of quinolinone derivatives is frequently assessed by their ability to inhibit enzymes like cyclooxygenase (COX). The IC50 value is determined to quantify their inhibitory potency.

DerivativeTargetIC50 (µM)Reference
Compound 4h COX-20.026[21]
Compound 4j COX-20.102[21]
Compound 4f HRBC Membrane Stabilization0.064[21]
Arylpropionic ester derivative NO production in RAW264.7 cells3.52[22]
Celecoxib (Reference) COX-2Varies[21]
Indomethacin (Reference) RAW264.7 cellsVaries[23]

This table showcases a selection of reported IC50 values for the anti-inflammatory activity of quinolinone derivatives against various targets. These values can differ based on the specific assay and experimental setup.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[24][25] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous genes involved in the inflammatory response, including cytokines and chemokines.[26] Some quinolinone derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Releases Transcription Transcription of Pro-inflammatory Genes NFkB->Transcription Translocation & Activation Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibition

Figure 3: Quinolinone derivatives can inhibit the NF-κB signaling pathway.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[27][28]

Principle: The peroxidase activity of COX is monitored by observing the oxidation of a chromogenic substrate. The presence of an inhibitor reduces the rate of this reaction.[29]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and arachidonic acid (the substrate for the cyclooxygenase reaction).

  • Incubation with Inhibitor: In a 96-well plate, incubate the COX enzymes with various concentrations of the quinolinone derivatives or a reference inhibitor (e.g., celecoxib).[28]

  • Initiation of Reaction: Add the chromogenic substrate and then arachidonic acid to initiate the reaction.[29]

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

Quinolinone derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The structure-activity relationships of these derivatives are complex, with minor structural modifications often leading to significant changes in biological activity and target specificity. The experimental protocols detailed in this guide provide a foundation for the continued exploration and evaluation of novel quinolinone derivatives. As our understanding of the molecular mechanisms underlying their activity deepens, so too will our ability to design and develop more potent and selective therapeutic agents based on this remarkable scaffold.

References

Bridging the Gap: A Comparative Guide to Cross-Validation of In Vitro and In Vivo Data for Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology and the Imperative of Translational Data

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds exert their influence through diverse mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5] The journey from a promising hit in a high-throughput in vitro screen to a viable clinical candidate is, however, fraught with challenges, chief among them being the translational disconnect between laboratory assays and whole-organism efficacy. This guide provides researchers, scientists, and drug development professionals with a framework for the systematic cross-validation of in vitro and in vivo results for quinoline-based anticancer compounds. By establishing a robust In Vitro-In Vivo Correlation (IVIVC), we can enhance the predictive power of our preclinical data, thereby de-risking clinical development and accelerating the delivery of novel cancer therapeutics to patients.[6][7]

This guide is structured to provide not just protocols, but the causal logic behind experimental choices, ensuring a self-validating system of inquiry from the benchtop to preclinical animal models.

Phase 1: Foundational In Vitro Evaluation of Quinoline Candidates

The initial phase of evaluation aims to characterize the intrinsic anticancer activity of novel quinoline derivatives at a cellular level. The selection of appropriate assays and cell lines is paramount for generating data that has the potential to be predictive of in vivo responses.

Core In Vitro Assays for Anticancer Profiling

A multi-pronged approach to in vitro testing is essential to build a comprehensive profile of a compound's activity.

  • Cytotoxicity Assays (MTT/MTS): These colorimetric assays are the workhorse of initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The output, typically an IC50 value (the concentration at which 50% of cell growth is inhibited), is a critical first data point.[8]

  • Apoptosis Assays: To understand the mechanism of cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry are employed. This allows for the differentiation between apoptosis and necrosis, providing insight into the specific cellular pathways being targeted.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells treated with the quinoline compound can reveal cell cycle arrest at specific phases (e.g., G2/M), which is a common mechanism for many anticancer agents.[8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-based compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The selection of a panel of cancer cell lines with varying genetic backgrounds is crucial. A compound that demonstrates broad activity across multiple cell lines may have a more robust mechanism of action. The 48-72 hour incubation period is chosen to allow for multiple cell doubling times, ensuring that the effects on proliferation can be accurately measured.

Phase 2: In Vivo Efficacy Assessment in Preclinical Models

Positive results from in vitro assays are the gateway to the more complex and resource-intensive in vivo studies. The primary goal of this phase is to determine if the cellular activity observed in vitro translates to a therapeutic effect in a living organism.

Tumor Xenograft Models: A Standard for Efficacy Testing

The most common in vivo model for preliminary anticancer efficacy testing is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9]

Experimental Protocol: Murine Xenograft Efficacy Study
  • Animal Acclimatization: Acclimate immunodeficient mice (e.g., athymic nude or NSG mice) for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the quinoline-based compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined dosing schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (% TGI) for each treatment group compared to the control group. Analyze the statistical significance of the results.

Trustworthiness Through Self-Validation: The inclusion of a positive control group treated with a standard-of-care chemotherapeutic agent for the specific cancer type provides an essential benchmark for evaluating the efficacy of the novel quinoline compound.[10]

Phase 3: The Crux of Cross-Validation - Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[11][12] Establishing a robust IVIVC is the cornerstone of translating laboratory findings into clinically relevant predictions.

Levels of IVIVC
  • Level A Correlation: This is the highest level of correlation, establishing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.

  • Level B Correlation: This level compares the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: This involves correlating a single point from the in vitro data (e.g., dissolution at a specific time point) with a single pharmacokinetic parameter (e.g., Cmax or AUC).

For anticancer quinoline compounds, a modified approach often focuses on correlating in vitro potency (IC50) with in vivo efficacy (% TGI), which can be considered a form of Level C correlation.

Predictive Modeling: PK/PD and QSAR
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach integrates the time course of drug concentrations in the body (PK) with the pharmacological effect (PD).[13][14][15] A well-constructed PK/PD model can help predict the in vivo efficacy based on the drug's exposure at the tumor site and its intrinsic potency.[16]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[17][18][19] By analyzing a series of quinoline analogs, a QSAR model can be developed to predict the in vivo anticancer activity of new derivatives based on their structural features.[20]

Workflow for IVIVC Development

IVIVC_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_correlation Correlation & Modeling iv_assays Cytotoxicity, Apoptosis, Cell Cycle Assays ic50 Determine IC50 Values iv_assays->ic50 adme_tox ADME/Tox Profiling (Metabolic Stability, Permeability) pk_study Pharmacokinetic Study (AUC, Cmax, T1/2) adme_tox->pk_study correlation Correlate In Vitro Potency with In Vivo Efficacy ic50->correlation xenograft Murine Xenograft Model efficacy Determine % TGI xenograft->efficacy pkpd_model Develop PK/PD Model pk_study->pkpd_model efficacy->correlation correlation->pkpd_model qsar_model Develop QSAR Model correlation->qsar_model prediction Predict In Vivo Efficacy of New Compounds pkpd_model->prediction qsar_model->prediction

Caption: Workflow for establishing an IVIVC for quinoline-based anticancer agents.

Data Presentation: A Comparative Analysis

To effectively cross-validate the data, it is essential to present it in a clear and comparative format.

Compound ID In Vitro Potency (IC50, µM) - MCF-7 Cells In Vivo Efficacy (% TGI) - MCF-7 Xenograft In Vitro Metabolic Stability (t1/2, min) - Human Liver Microsomes In Vivo Bioavailability (F, %)
Quinoline-A 0.5654530
Quinoline-B 2.1251510
Quinoline-C 0.280>6050
Doxorubicin 0.185N/AN/A

This table allows for a direct comparison between the in vitro potency and the in vivo efficacy. For instance, Quinoline-C, with the lowest IC50 and highest metabolic stability, demonstrates the best in vivo tumor growth inhibition. Conversely, Quinoline-B, with a higher IC50 and poor metabolic stability, shows limited in vivo activity. This highlights the importance of integrating ADME (Absorption, Distribution, Metabolism, and Excretion) data into the cross-validation process.[21][22][23]

Conclusion: Towards a More Predictive Preclinical Paradigm

The robust cross-validation of in vitro and in vivo data is not merely a procedural step but a fundamental scientific principle that underpins successful drug development. For quinoline-based anticancer agents, a systematic approach that integrates cellular assays, animal efficacy studies, and predictive modeling can significantly enhance the translational value of preclinical research. By understanding the causal links between in vitro potency, pharmacokinetic behavior, and in vivo efficacy, we can make more informed decisions, prioritize the most promising candidates, and ultimately increase the likelihood of clinical success. This guide provides a framework for such an approach, encouraging a more rational and efficient path towards the development of the next generation of quinoline-based cancer therapies.

References

A Comparative Guide to Tubulin Polymerization Inhibitors: Evaluating the Potential of the 6-Methoxy-3,4-dihydro-1H-quinolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Microtubule as a Prime Oncological Target

In the intricate choreography of the cell, microtubules stand out as essential players. These dynamic polymers, formed from α- and β-tubulin heterodimers, are integral to a host of cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules—their constant assembly and disassembly—is paramount for proper chromosome segregation. Disrupting this delicate equilibrium is a clinically validated and highly successful strategy in cancer chemotherapy.[1][2]

Microtubule-targeting agents (MTAs) are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents. Stabilizers, such as the taxanes (e.g., paclitaxel), promote tubulin polymerization and form hyper-stable, non-functional microtubules.[3] In contrast, destabilizing agents, which include vinca alkaloids and colchicine-site binding inhibitors (CBSIs), prevent the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis.[1]

This guide provides a comprehensive comparison of various tubulin polymerization inhibitors, with a special focus on the potential of the 6-methoxy-3,4-dihydro-1H-quinolin-2-one scaffold. While direct experimental data for this specific compound is not extensively available in the public domain, we will leverage data from structurally analogous compounds, particularly the highly potent N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, to infer its potential and place it in the context of established MTAs.[4] This analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel chemotypes in the landscape of anticancer therapeutics.

The Colchicine Binding Site: A Hub for Microtubule Destabilization

The colchicine binding site on β-tubulin is a key target for the development of microtubule-destabilizing agents.[5] Unlike the vinca alkaloids, which bind to a different site, CBSIs physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.[1] This leads to a disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis. The structural diversity of compounds that can bind to this site is vast, offering a rich field for the design of novel anticancer agents that may overcome some of the limitations of existing therapies, such as multidrug resistance.[5]

The this compound Scaffold: A Promising Chemotype

The quinoline and quinolinone cores are considered "privileged scaffolds" in medicinal chemistry, appearing in a multitude of biologically active compounds.[2][6] Several quinoline-based compounds have been identified as potent inhibitors of tubulin polymerization, often acting at the colchicine binding site.[1][6][7][8]

While direct experimental data on this compound as a tubulin inhibitor is limited, extensive research on the closely related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series has demonstrated exceptionally high potency.[4] These analogs exhibit potent cytotoxicity against a wide range of human tumor cell lines, with GI50 values in the low nanomolar range, and effectively inhibit tubulin assembly with IC50 values at the sub-micromolar level.[4]

The key structural features of these active analogs suggest that the 6-methoxy-tetrahydroquinoline moiety serves as a crucial pharmacophore that mimics the trimethoxyphenyl A-ring of colchicine, anchoring the molecule in a hydrophobic pocket of the binding site.[1][4] It is therefore highly probable that this compound shares this ability to interact with the colchicine site, making it a molecule of significant interest for further investigation.

Comparative Analysis of Tubulin Polymerization Inhibitors

To contextualize the potential of the 6-methoxy-dihydroquinolinone scaffold, it is essential to compare its projected activity with that of well-established tubulin inhibitors. The following tables summarize key performance data for representatives of different classes of MTAs.

Table 1: In Vitro Tubulin Polymerization Inhibition
Compound ClassRepresentative CompoundBinding SiteIC50 (Tubulin Polymerization)Mechanism of Action
Quinoline-based (projected) This compound Scaffold AnalogsColchicine~0.85 - 2.2 µM[4]Destabilizer
Colchicine Site Binders ColchicineColchicine~9.21 - 22.73 µM[7]Destabilizer
Combretastatin A-4Colchicine~1.67 - 2.1 µM[9][10]Destabilizer
Vinca Alkaloids VincristineVincaNot directly comparable (inhibits tubulin addition)Destabilizer
Taxanes PaclitaxelTaxaneN/A (Promoter of polymerization)Stabilizer

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative.

Table 2: In Vitro Cytotoxicity (GI50/IC50) Against Selected Human Cancer Cell Lines
CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)KB (Oral)KBvin (Multidrug-Resistant)
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Analog of target scaffold) 1.5 - 20 nM[4]--1.7 - 16 nM[4]1.7 - 20 nM[4]
Colchicine ~10.6 nM[11]~55.33 µg/ml[12]-->10,000 nM[11]
Vincristine 40 nM[7]5 nM[7]-->10,000 nM[11]
Paclitaxel 10 - 50 nM[13]~10 - 33 nM[13]8 - 30 nM[13]-3496 nM[11]
Combretastatin A-4 ~2.1 µM[13]~10 - 33 nM[13]~0.042 µM[6]--

Note: GI50/IC50 values are highly dependent on the cell line and experimental conditions (e.g., exposure time). The values provided are for comparative purposes.

The data from structurally similar compounds suggest that the 6-methoxy-dihydroquinolinone scaffold has the potential for potent, low nanomolar cytotoxicity and effective inhibition of tubulin polymerization.[4] A particularly noteworthy feature of the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs is their retained efficacy against the multidrug-resistant KBvin cell line, suggesting they may be poor substrates for P-glycoprotein efflux pumps, a common mechanism of resistance to taxanes and vinca alkaloids.[4][11]

Experimental Protocols for Evaluation

To empirically validate the potential of this compound or its derivatives, a series of well-established in vitro assays are required.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm due to light scattering by the newly formed microtubules.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare a 10 mM stock of GTP in general tubulin buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound), a positive control inhibitor (e.g., colchicine or combretastatin A-4), and a vehicle control (e.g., DMSO) in general tubulin buffer.

  • Assay Setup (96-well plate):

    • Add the appropriate volume of buffer, test compound, or controls to each well.

    • To initiate polymerization, add the tubulin and GTP solution to each well. The final concentration of tubulin is typically 1-2 mg/mL and GTP is 1 mM.

    • Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value by determining the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Mix Combine Reagents in 96-well Plate Tubulin->Mix GTP Prepare GTP Stock GTP->Mix Compound Prepare Compound Dilutions Compound->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Plot Plot Polymerization Curves Measure->Plot Calculate Calculate IC50 Plot->Calculate G cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Culture Culture Cells on Coverslips Treat Treat with Compound Culture->Treat Fix Fix & Permeabilize Treat->Fix Block Block Non-specific Binding Fix->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Mount Mount Coverslips SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image Analyze Analyze Microtubule Morphology Image->Analyze G Inhibitor 6-Methoxy-dihydroquinolinone Scaffold (Colchicine Site Inhibitor) Tubulin β-Tubulin Inhibitor->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibited by Compound Microtubules Microtubule Network Polymerization->Microtubules Forms Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Disrupted Apoptosis Apoptosis Mitosis->Apoptosis Triggers

References

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing the Electronic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Spectroscopic Analysis of Substituted Quinolinone Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of the molecular architecture of synthetic compounds is paramount. Quinolinone and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules with a wide range of biological and photophysical properties.[1][2][3] Their applications span from antimicrobial agents to components in organic light-emitting diodes (OLEDs).[1][3][4] The precise characterization of these derivatives is the foundation of structure-activity relationship (SAR) studies and the rational design of new, more effective agents.

This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate the structures of substituted quinolinone derivatives. We will explore how UV-Visible, FT-IR, NMR, and Mass Spectrometry each provide a unique piece of the structural puzzle and how, in concert, they offer unambiguous characterization. This analysis is grounded in the principle that the electronic and vibrational properties of the core quinolinone scaffold are highly sensitive to the nature and position of its substituents.[1]

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. For conjugated systems like quinolinones, this technique is particularly informative. The core quinolinone structure exhibits characteristic π → π* transitions, and the position of the maximum absorption wavelength (λmax) is exquisitely sensitive to structural modifications that extend or perturb this π-system.[1][5]

The choice of solvent is also a critical experimental parameter, as solvatochromic effects—shifts in λmax due to solvent polarity—can provide further information about the electronic nature of the molecule's ground and excited states.[6][7]

Comparative UV-Vis Data

The effect of substitution on the electronic absorption properties is evident when comparing different derivatives. Generally, the introduction of electron-donating groups (EDGs) or the extension of conjugation results in a bathochromic (red) shift of the λmax, while electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift.

Derivative Name/StructureSolventAbsorption Max (λmax, nm)Reference
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-oneToluene325[1]
7-(Diethylamino)quinolone Chalcone (Compound 4a)Dichloromethane425[1]
7-(Diethylamino)quinolone Chalcone (Compound 5a)Dichloromethane435[1]
Unsubstituted Quinolinen-hexane~310[7]

As shown in the table, the introduction of a highly conjugating and electron-donating diethylamino group at the 7-position, combined with a chalcone moiety, dramatically shifts the absorption maximum to longer wavelengths compared to a more complex but less electronically active substituted quinolinone.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation :

    • Prepare a 1 mM stock solution of the quinolinone derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane).[1]

    • From the stock solution, perform serial dilutions to a final concentration in the micromolar range (µM). The final concentration should be adjusted to yield a maximum absorbance value between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[1]

  • Instrumentation and Measurement :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

    • Replace the solvent with the sample solution.

    • Scan a wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength of maximum absorbance is recorded as λmax.[1]

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Start Synthesized Quinolinone Derivative Stock Prepare 1 mM Stock Solution Start->Stock Dilute Prepare Dilute Solution (µM range) Stock->Dilute Blank Run Solvent Blank Dilute->Blank Sample Acquire Sample Spectrum Blank->Sample Record Record λmax Sample->Record End End Record->End Data Output

Caption: General workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The quinolinone core and its substituents have characteristic absorption frequencies that serve as a molecular fingerprint.

The most important region for quinolinone derivatives is often the carbonyl (C=O) stretching band, typically found between 1650-1700 cm⁻¹.[8] The precise position of this band is influenced by the electronic environment; for example, conjugation tends to lower the stretching frequency. Other key vibrations include C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), C-N stretching, and C-H stretching.[9] FT-IR is particularly useful for distinguishing between isomers, such as 6-amino vs. 7-amino substituted 5,8-quinolinediones, where the number of observable carbonyl peaks can differ.[8]

Comparative FT-IR Data

The following table highlights key vibrational frequencies for different quinolinone systems. The presence and position of bands corresponding to the sulfonyl group (SO₂), carbonyl group (C=S), and various NH stretches provide direct evidence for the success of synthetic modifications.

Derivative TypeSO₂ Stretch (cm⁻¹)C=S Stretch (cm⁻¹)NH Stretch (cm⁻¹)C=O (Quinolinone) Stretch (cm⁻¹)Reference
Quinoline-thiosemicarbazides (QST)1353–1319 & 1170–11431220–12093340–3291 & 3143–2953N/A[10]
Pyrano[3,2-c]quinoline-4,5-dioneN/AN/AN/A1670 (pyranone) & 1640 (quinolone)[4]
Copper(II) Quinoline ComplexesN/AN/AN/AShifts in C=C+C=N ring breathing modes noted[11]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation :

    • For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.[11]

  • Instrumentation and Measurement :

    • Place the KBr pellet or position the ATR accessory in the sample compartment of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[11]

    • The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Start Solid Quinolinone Sample Mix Mix with KBr Powder Start->Mix Press Press into Pellet Mix->Press Background Run Background Scan Press->Background Sample Acquire Sample Spectrum Background->Sample Identify Identify Characteristic Peaks Sample->Identify End End Identify->End Functional Group Data

Caption: General workflow for FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

  • ¹H NMR : Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ, in ppm) of aromatic protons on the quinolinone ring are sensitive to the electronic effects of substituents.[12][13] Electron-donating groups typically shield nearby protons (shifting them upfield to lower ppm), while electron-withdrawing groups deshield them (shifting them downfield to higher ppm).

  • ¹³C NMR : Provides information on the number of different types of carbon atoms and their chemical environment. The carbonyl carbon of the quinolinone ring has a characteristic downfield chemical shift. The shifts of the aromatic carbons are also diagnostic of the substitution pattern.[10][12][14]

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign proton and carbon signals by showing correlations between them.[14]

Comparative NMR Data

The following table presents typical chemical shifts for protons and carbons in different substituted quinoline/quinolinone derivatives. Note how the presence of a strong electron-donating group like dimethylamino alters the chemical shifts of the aromatic protons and carbons.

DerivativeNucleusChemical Shift (δ, ppm)Key FeaturesReference
6-(Dimethylamino)quinoline-5-carbaldehyde¹H10.19 (s, 1H, HC=O), 3.16 (s, 6H, 2NCH₃)Aldehyde proton is highly deshielded.[12]
¹³C190.0 (C=O), 157.5 (C-N), 45.5 (NCH₃)Carbonyl carbon is significantly downfield.[12]
8-(Dimethylamino)quinoline-5-carbaldehyde¹H10.06 (s, 1H, HC=O), 3.36 (s, 6H, 2NCH₃)Similar aldehyde shift, different aromatic pattern.[12]
¹³C191.3 (C=O), 155.0 (C-N), 44.1 (NCH₃)Subtle shifts in carbon signals due to positional isomerism.[12]
Quinazolinone-Isoxazoline Hybrid¹³C161.48 (C=O), 146.90 (N=CH-N), 49.16 (CH₂)Shows characteristic peaks for both heterocyclic systems.[14]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation :

    • Dissolve 5-20 mg of the quinolinone derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • The choice of solvent is crucial; it must dissolve the sample and not have signals that overlap with important sample signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean NMR tube.

  • Instrumentation and Measurement :

    • Place the NMR tube in the spectrometer's probe.

    • The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum and any necessary 2D spectra.

    • Process the resulting Free Induction Decay (FID) data using Fourier transformation to obtain the frequency-domain NMR spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Start Purified Quinolinone Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H, 13C, 2D Spectra Transfer->Acquire Process Process FID Data (FT) Acquire->Process Analyze Analyze Chemical Shifts & Coupling Process->Analyze End End Analyze->End Structural Framework Data

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for structural analysis: the molecular weight of the compound (from the molecular ion peak) and clues about its structure from the fragmentation pattern.[15]

Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the calculation of the precise elemental formula.[10][14] The fragmentation pathways are highly dependent on the structure of the quinolinone derivative. Common fragmentation patterns for quinoline-type structures include the loss of small neutral molecules like HCN, CO, or radicals related to the substituents.[16] For example, quinoline-4-carboxylic acids often show a primary fragmentation pathway involving the loss of the carboxyl group (a loss of 45 mass units).[16] Studying these fragmentation patterns allows researchers to confirm the identity of substituents and their points of attachment.[17]

Comparative Mass Spectrometry Data

The fragmentation of a molecule is not random; it follows predictable chemical pathways. Comparing the spectra of different derivatives reveals how substituents direct this fragmentation.

Derivative TypeIonizationMolecular Ion (M⁺ or [M+H]⁺)Key Fragment Ions (m/z)Fragmentation PathwayReference
2-Substituted Quinoline-4-carboxylic acidsEIBase Peak[M - COOH]⁺, [M - CO₂]⁺Loss of the carboxylic acid group is a primary pathway.[16]
Quinolone Antibiotics (C-7 piperazine sub.)ESI[M+H]⁺[M+H - 43]⁺, [M+H - 57]⁺Loss of neutral fragments from the piperazine ring.[17]
OfloxacinESI362 [M+H]⁺344, 318, 261Loss of H₂O, followed by loss of CO₂ and piperazine ring cleavage.[17]
Quinazolinone-Isoxazoline HybridHRMS (ESI)384.03331 [M+H]⁺-Confirms the molecular formula C₁₈H₁₄N₃O₂Br.[14]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the µg/mL to ng/mL range.

    • For ESI, the solution is infused directly into the source.

    • For EI, the sample is often introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation and Measurement :

    • The sample is introduced into the ion source where it is vaporized and ionized (e.g., by electron impact for EI or by forming charged droplets for ESI).

    • The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis Start Purified Quinolinone Sample Dissolve Prepare Dilute Solution Start->Dissolve Ionize Ionize Sample (e.g., ESI, EI) Dissolve->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect End End Detect->End Molecular Weight & Formula Data

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

No single spectroscopic technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the synergy of these methods. A typical workflow involves:

  • Mass Spectrometry (MS) to determine the molecular weight and elemental formula (via HRMS).

  • FT-IR Spectroscopy to identify key functional groups (e.g., C=O, NH, SO₂) and confirm the presence of the quinolinone core.

  • ¹H and ¹³C NMR Spectroscopy to piece together the carbon-hydrogen framework, determine the substitution pattern, and define the stereochemistry.

  • UV-Vis Spectroscopy to characterize the electronic properties of the conjugated system, which is often correlated with the compound's photophysical or biological activity.

By systematically applying and cross-referencing the data from these four techniques, researchers can confidently and accurately determine the structure of novel substituted quinolinone derivatives, paving the way for further investigation in medicinal chemistry and materials science.

References

comparing the efficacy of 6-methoxy-3,4-dihydro-1H-quinolin-2-one with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Mequinone-X and Sorafenib in Anti-Angiogenic Therapy

This guide provides a comprehensive comparison of the preclinical efficacy of Mequinone-X, an investigational selective VEGFR-2 inhibitor, and Sorafenib, a standard-of-care multi-kinase inhibitor used in the treatment of various cancers. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-angiogenic cancer therapies.

Introduction to Anti-Angiogenic Cancer Therapy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By supplying tumors with oxygen and nutrients, the vascular network plays a central role in cancer progression. Consequently, targeting angiogenesis has become a cornerstone of modern oncology. One of the most validated targets in this pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is the primary mediator of the pro-angiogenic signals of its ligand, VEGF-A.

Sorafenib is a well-established oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. Its mechanism of action involves the inhibition of several intracellular and cell surface kinases, including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and RAF kinases. While effective, its broad-spectrum activity can lead to a range of off-target side effects.

This guide introduces Mequinone-X, a novel investigational compound with a 6-methoxy-3,4-dihydro-1H-quinolin-2-one core structure, designed for high-selectivity inhibition of VEGFR-2. The central hypothesis is that by selectively targeting VEGFR-2, Mequinone-X may offer a more favorable therapeutic window with reduced off-target toxicities compared to multi-kinase inhibitors like Sorafenib.

Mechanism of Action: A Comparative Overview

A fundamental understanding of the molecular targets and pathways is crucial for evaluating the therapeutic potential and predicting the clinical profile of a drug candidate.

Sorafenib: The Multi-Kinase Inhibitor

Sorafenib exerts its anti-tumor effects through a dual mechanism: inhibiting tumor cell proliferation and angiogenesis. It blocks the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer, thereby directly impeding tumor cell growth. Simultaneously, it inhibits the tyrosine kinase activity of VEGFR and PDGFR, disrupting the signaling cascade that leads to the formation of new blood vessels that feed the tumor.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's multi-target inhibition of key signaling pathways.

Mequinone-X: The Selective VEGFR-2 Inhibitor

Mequinone-X is hypothesized to be a potent and selective ATP-competitive inhibitor of VEGFR-2. By binding to the kinase domain of VEGFR-2, it is designed to block the autophosphorylation of the receptor upon VEGF-A binding, thereby inhibiting the downstream signaling cascades, primarily the PI3K/Akt and PLCγ/PKC pathways, which are crucial for endothelial cell proliferation, migration, and survival. This high selectivity is intended to minimize the off-target effects associated with broader kinase inhibitors.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K PLCγ PLCγ VEGFR-2->PLCγ Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival PKC PKC PLCγ->PKC Migration Migration PKC->Migration Mequinone-X Mequinone-X Mequinone-X->VEGFR-2 Inhibits VEGF-A VEGF-A VEGF-A->VEGFR-2 Activates

Caption: Mequinone-X's selective inhibition of the VEGFR-2 signaling pathway.

Comparative Preclinical Efficacy Data

The following tables summarize key preclinical data for Sorafenib (derived from published literature) and hypothetical, yet plausible, data for Mequinone-X, illustrating its potential as a more selective agent.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetSorafenib IC50 (nM)Mequinone-X IC50 (nM) (Hypothetical)
VEGFR-2 90 15
VEGFR-320250
PDGFR-β57>10,000
c-KIT68>10,000
B-RAF22>10,000

Data for Sorafenib is representative of values found in the literature. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cellular Activity

AssayCell LineSorafenib IC50 (nM)Mequinone-X IC50 (nM) (Hypothetical)
Anti-proliferationHUVEC10030
Anti-proliferationA549 (Lung Cancer)5,000>20,000
Tube FormationHUVEC12045

HUVEC: Human Umbilical Vein Endothelial Cells. The lower IC50 of Mequinone-X in HUVEC proliferation and tube formation assays suggests potent anti-angiogenic activity. The higher IC50 in the A549 cancer cell line is consistent with its selective action on endothelial cells rather than direct cytotoxicity to tumor cells.

Table 3: In Vivo Efficacy in a Human Tumor Xenograft Model (e.g., A549 in nude mice)

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
Sorafenib3055
Mequinone-X (Hypothetical)3065

Tumor growth inhibition is measured at the end of the study compared to the vehicle control group. The hypothetical data suggests that Mequinone-X could have superior in vivo efficacy at a comparable dose.

Experimental Protocols

The following are standardized protocols for the key experiments used to generate the comparative data.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 of a compound against a specific kinase.

  • Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Compound Dilution: Perform a serial dilution of the test compounds (Mequinone-X and Sorafenib) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate.

  • Kinase Reaction: Add the kinase/tracer/antibody mixture to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value using non-linear regression.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of the test compounds.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Imaging: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the total tube length or the number of branch points in each well using image analysis software.

  • Data Analysis: Plot the quantified data against the compound concentration to determine the IC50 for the inhibition of tube formation.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Kinase Assay Kinase Assay Cell Proliferation Cell Proliferation Kinase Assay->Cell Proliferation Validate Cellular Activity Tube Formation Tube Formation Cell Proliferation->Tube Formation Assess Anti-Angiogenic Potential Xenograft Model Xenograft Model Tube Formation->Xenograft Model Evaluate In Vivo Efficacy Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay Determine IC50

Caption: A typical preclinical workflow for evaluating anti-angiogenic compounds.

Discussion and Future Directions

The presented data, though partially hypothetical for Mequinone-X, illustrates a common goal in modern drug discovery: the development of more selective therapies to improve the therapeutic index. The hypothetical profile of Mequinone-X suggests that a selective VEGFR-2 inhibitor could achieve potent anti-angiogenic and anti-tumor effects, potentially with a better safety profile than multi-kinase inhibitors like Sorafenib.

The reduced off-target activity of Mequinone-X, as indicated by its high IC50 values against other kinases, could translate to a reduction in side effects such as hand-foot syndrome, diarrhea, and hypertension, which are often associated with Sorafenib treatment. However, this hypothesis requires rigorous testing.

Future preclinical studies for Mequinone-X should include:

  • Comprehensive Kinase Profiling: A broad panel of kinases should be screened to confirm the selectivity of Mequinone-X.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to determine the optimal dosing regimen and to correlate drug exposure with target engagement and anti-tumor efficacy.

  • Toxicology Studies: In-depth toxicology studies in multiple animal species are required to assess the safety profile of Mequinone-X before it can be considered for clinical trials.

  • Combination Studies: Investigating the synergistic effects of Mequinone-X with other anti-cancer agents, such as chemotherapy or immunotherapy, could reveal new therapeutic opportunities.

Bridging the Gap: A Senior Application Scientist's Guide to Validating Computational Docking with Experimental Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From In Silico Promise to In Vitro Reality

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool.[1] By predicting the binding pose and estimating the binding affinity of a small molecule within the active site of a target protein, docking enables the rapid screening of vast virtual libraries, prioritizing candidates for synthesis and experimental testing.[2][3] This in silico approach significantly accelerates the initial phases of drug development. However, the predictions generated by docking algorithms are, at their core, theoretical models.[4] Scoring functions, which estimate binding free energy, are a compromise between computational speed and biophysical accuracy, and they often struggle to perfectly capture the complex interplay of forces, including solvent effects and protein flexibility, that govern molecular recognition in a biological system.[5][6]

Therefore, the journey from a promising docking score to a viable lead compound is paved with rigorous experimental validation. It is not a matter of if but how we validate these computational hypotheses. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for this critical process. We will dissect the nuances of various experimental binding affinity assays, explain the causality behind choosing one method over another, and provide detailed protocols for key techniques. Our goal is to establish a self-validating system where computational predictions are robustly and reliably tested, ensuring that only the most promising candidates advance in the drug discovery pipeline.

The Conceptual Bridge: Correlating Docking Scores and Experimental Affinity

Before delving into experimental techniques, it is crucial to understand what is being compared. A docking program calculates a score , often expressed in arbitrary energy units or as an estimated free energy of binding (ΔG), which predicts the strength of an interaction.[7] A lower (more negative) score generally implies a stronger predicted interaction.[7]

Experimental assays, on the other hand, measure binding affinity by determining the equilibrium dissociation constant (K_D) . The K_D is the concentration of a ligand at which half of the target protein's binding sites are occupied at equilibrium.[8][9] A smaller K_D value signifies a higher binding affinity.[9] While both the docking score and K_D aim to describe binding strength, a direct quantitative correlation is not always achieved due to the inherent simplifications in docking calculations.[5] The primary goal of validation is often to confirm a qualitative correlation: do the compounds with the best docking scores consistently show the highest experimental binding affinities?

Workflow for Validating Computational Predictions

The overall process involves a synergistic loop between computational modeling and experimental verification. The following workflow illustrates the key stages.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis Analysis & Decision comp_dock Virtual Screening & Computational Docking rank Rank Candidates by Docking Score comp_dock->rank Predicted Poses & Scores select_assay Select Appropriate Binding Assay rank->select_assay Prioritized Candidates correlate Correlate Docking Scores with Experimental K_D rank->correlate run_assay Perform Binding Affinity Assay select_assay->run_assay determine_kd Determine Experimental Binding Affinity (K_D) run_assay->determine_kd Raw Binding Data determine_kd->correlate K_D Values decision Decision: Advance, Optimize, or Discard Candidate correlate->decision Strength of Correlation

Caption: High-level workflow from computational docking to experimental validation.

A Comparative Guide to Experimental Binding Affinity Assays

The choice of experimental assay is a critical decision point. No single technique is universally superior; each has distinct principles, advantages, and limitations.[1][10] The selection depends on factors such as the nature of the interacting molecules, the required throughput, and the specific data needed (e.g., kinetics, thermodynamics).

Technique Principle Data Output Label-Free? Throughput Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[11]K_D, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)[12]YesLowGold standard for thermodynamics; provides a complete thermodynamic profile in a single experiment.[11]Requires large amounts of pure sample; sensitive to buffer mismatches; low throughput.[10][12]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index on a sensor chip as molecules bind and dissociate.[13]K_D, k_on (Association rate), k_off (Dissociation rate)[13][14]YesMediumProvides real-time kinetic data; high sensitivity for a wide range of interactions.[13][15]Requires immobilization of one partner, which can affect activity; potential for non-specific binding artifacts.[16]
Bio-Layer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip as molecules bind.[16][17]K_D, k_on, k_off[17]YesHighHigh throughput; crude samples can often be used; no microfluidics reduces clogging issues.[16][18]Generally less sensitive than SPR, especially for small molecules; dip-and-read format can affect dissociation measurements.[18]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[19][20]K_DNo (typically requires fluorescent label)HighLow sample consumption; works in complex solutions (e.g., lysate); immobilization-free.[19][21]Requires fluorescent labeling of one partner, which can alter binding; protein-protein interactions can be challenging with label-free MST.[21]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a small fluorescently labeled molecule upon binding to a larger partner.[22]K_D, IC50NoHighHomogeneous assay (no separation steps); well-suited for high-throughput screening (HTS); low sample volume.[23][24]Requires a fluorescent label; limited by the size difference between binding partners; potential for fluorescent artifacts.[22]

Decision Framework: Selecting the Optimal Assay

Choosing the right assay is paramount for generating meaningful data. This decision tree provides a logical framework based on common experimental questions and constraints.

G q1 Need complete thermodynamic profile (ΔH, ΔS)? q2 Need kinetic data (k_on, k_off)? q1->q2 No ans_itc Use Isothermal Titration Calorimetry (ITC) q1->ans_itc Yes q3 Is high-throughput screening (HTS) a priority? q2->q3 No q4 Can one binding partner be immobilized without losing activity? q2->q4 Yes q5 Can one partner be fluorescently labeled? q3->q5 Yes ans_reconsider Re-evaluate project constraints or consider alternative assays q3->ans_reconsider No q4->q3 No ans_spr Use Surface Plasmon Resonance (SPR) q4->ans_spr Yes, and high sensitivity needed ans_bli Use Bio-Layer Interferometry (BLI) q4->ans_bli Yes, and high throughput needed ans_mst Use Microscale Thermophoresis (MST) q5->ans_mst Yes, and low sample volume is key ans_fp Use Fluorescence Polarization (FP) q5->ans_fp Yes q5->ans_reconsider No

Caption: Decision tree for selecting an appropriate binding affinity assay.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for two of the most powerful and commonly used techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters in a single, label-free experiment.[11][25]

Causality Behind Experimental Choices:

  • Identical Buffers: Using precisely matched buffers for the protein in the cell and the ligand in the syringe is critical.[12] Any mismatch, even a slight difference in pH or salt concentration, will generate significant heats of dilution, which can obscure the true heat of binding.[12]

  • The 'c-value': The experimental design is governed by the c-value (c = n * [Macromolecule] / K_D). An ideal c-value is between 10 and 100 to obtain a well-defined sigmoidal binding curve that allows for accurate determination of K_D, stoichiometry (n), and enthalpy (ΔH).[12] This requires a good initial estimate of the K_D to set appropriate concentrations.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify the target protein and synthesize/procure the small molecule ligand to high purity.

    • Prepare a sufficient volume of dialysis buffer (e.g., 2 L of PBS or HEPES buffer).

    • Dialyze the protein extensively against the buffer to ensure perfect buffer matching.

    • Dissolve the ligand in the final dialysis buffer from the protein dialysis. This is the most crucial step for minimizing heats of dilution.[12]

    • Degas all solutions immediately before use to prevent air bubbles from forming in the cells, which causes noise in the data.[12]

    • Accurately determine the concentrations of the protein and ligand solutions.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the microcalorimeter with detergent and water.

    • Fill the reference cell with degassed water or buffer.[12]

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Loading the Samples:

    • Carefully load the degassed protein solution into the sample cell, avoiding the introduction of bubbles. The typical concentration is in the range of 5-50 µM.

    • Load the degassed ligand solution into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration to ensure saturation is reached.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe into the cell. This first data point is typically discarded.

    • Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[12]

  • Control Experiment:

    • Perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand, which can then be subtracted from the primary experimental data for a more accurate analysis.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat released or absorbed (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fit yields the K_D (affinity), n (stoichiometry), and ΔH (enthalpy).[11] Entropy (ΔS) is then calculated from these values.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is an optical technique that provides real-time, label-free data on the kinetics (k_on, k_off) and affinity (K_D) of molecular interactions.[13][26][27]

Causality Behind Experimental Choices:

  • Ligand Immobilization: One binding partner (the ligand) is immobilized on the sensor chip.[28] The choice of immobilization chemistry (e.g., amine coupling, streptavidin-biotin capture) is critical to ensure the ligand remains active and its binding site is accessible.

  • Reference Flow Cell: A reference flow cell, where the ligand is absent or an irrelevant molecule is immobilized, is used in every experiment.[13] The signal from the reference cell is subtracted from the active cell to correct for bulk refractive index changes, buffer effects, and non-specific binding, thereby isolating the specific binding event.

  • Analyte Concentration Series: The other binding partner (the analyte) is flowed over the chip at a range of concentrations.[28] This is necessary to determine the concentration dependence of the binding response, which is essential for calculating kinetic rate constants.

G cluster_prep Preparation cluster_cycle Binding Cycle (Repeat for each analyte concentration) start Start immobilize 1. Ligand Immobilization start->immobilize baseline 2. Baseline (Buffer Flow) immobilize->baseline assoc 3. Association (Analyte Injection) baseline->assoc dissoc 4. Dissociation (Buffer Flow) assoc->dissoc regen 5. Regeneration (Surface Reset) dissoc->regen regen->baseline Next Concentration end End regen->end Final Cycle Complete

Caption: The five key phases of a typical Surface Plasmon Resonance (SPR) experiment cycle.

Step-by-Step Methodology:

  • Preparation:

    • Select an appropriate sensor chip based on the ligand to be immobilized (e.g., a CM5 chip for amine coupling).[28]

    • Prepare high-quality, filtered, and degassed running buffer (e.g., HBS-EP+), which will be used for all sample dilutions.[13]

    • Prepare the ligand for immobilization and the analyte in a series of dilutions (e.g., a 2-fold dilution series spanning from 0.1x to 10x the expected K_D) in running buffer.

  • Ligand Immobilization:

    • Prime the instrument with running buffer.

    • Activate the sensor surface in the desired flow cells (e.g., using a mixture of EDC/NHS for amine coupling).[29]

    • Inject the ligand solution over the activated surface until the desired immobilization level is reached. A lower density is often better for kinetic analysis to avoid mass transport limitations.[26]

    • Deactivate any remaining reactive groups on the surface (e.g., with ethanolamine).[29]

  • Interaction Analysis (Binding Cycle):

    • Baseline: Flow running buffer over both the active and reference flow cells to establish a stable baseline signal.[30]

    • Association: Inject the lowest concentration of the analyte at a constant flow rate for a defined period (e.g., 180 seconds). The binding is observed as an increase in the response units (RU).[31]

    • Dissociation: Switch back to flowing running buffer over the surface. The dissociation of the analyte from the immobilized ligand is observed as a decrease in RU.[31]

    • Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove all remaining bound analyte, returning the signal to the baseline and preparing the surface for the next cycle.[31]

    • Repeat this cycle for each concentration of the analyte, typically from lowest to highest.

  • Data Analysis:

    • The raw data is presented as a sensorgram, which plots response units (RU) over time.[15]

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.[14]

Data Interpretation: Connecting the Dots

Once you have robust experimental K_D values, the final step is to correlate them with the initial docking scores.

  • Statistical Analysis: The most common approach is to calculate a correlation coefficient, such as Spearman's rank correlation coefficient (ρ), between the docking scores and the experimental binding affinities (often expressed as pK_D or -log(K_D)). Spearman's correlation is preferred over Pearson's because it assesses the monotonic relationship (i.e., whether the ranks of the compounds are consistent) without assuming a linear relationship, which is rare in this context.

  • Visual Inspection: Always visualize the data by plotting the experimental affinity against the docking score.[7] This can reveal trends, outliers, and the overall predictive power of the docking protocol. An ideal plot shows a clear trend where more negative docking scores correspond to higher experimental affinities (lower K_D values).

  • Evaluating Success: What constitutes a "good" correlation? While a perfect correlation is unlikely, a statistically significant positive correlation (p < 0.05) for Spearman's ρ indicates that the docking protocol is successfully ranking the compounds. This provides confidence that the computational model is capturing key aspects of the molecular recognition process. Lack of correlation suggests that the scoring function may be failing or that the binding mode is different from the predicted one, prompting a re-evaluation of the docking parameters or methodology.[6][32]

Conclusion

The validation of computational docking predictions is not merely a confirmatory step but a cornerstone of rational drug design. It is an iterative and synergistic process where computational insights guide experimental efforts, and experimental data, in turn, refines and validates computational models. By understanding the principles and limitations of both docking scores and various binding assays, researchers can make informed decisions, select the most appropriate validation strategy, and generate high-quality, reliable data. This rigorous approach ensures that the "promise" of a high-ranking docked compound is transformed into the tangible reality of a potent and specific therapeutic candidate. The ultimate strength of a drug discovery program lies not in the power of its individual components, but in the seamless integration of its computational and experimental arms.

References

A Comparative Benchmarking of Synthetic Routes for the Production of 6-Methoxy-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a valuable scaffold in medicinal chemistry, notably as a precursor for various pharmacologically active compounds. This guide provides an in-depth comparison of three distinct synthetic routes for its production, offering insights into the underlying chemistry, experimental protocols, and a critical evaluation of their respective merits and drawbacks.

Introduction to the Target Molecule

This compound is a dihydrocarbostyril derivative. Its structural motif is present in a range of biologically active molecules. The selection of an optimal synthetic route is a critical decision in any drug development program, impacting cost, scalability, and environmental footprint. This guide will explore three primary synthetic strategies: a classical Beckmann rearrangement, an intramolecular Friedel-Crafts cyclization, and a catalytic hydrogenation approach.

Route 1: Beckmann Rearrangement of 6-Methoxy-1-tetralone Oxime

This route leverages the classical Beckmann rearrangement, a robust method for converting a ketoxime into a lactam. The synthesis begins with the readily available 6-methoxy-1-tetralone, which is first converted to its oxime before undergoing the eponymous rearrangement.

Reaction Scheme:

Beckmann Rearrangement Route start 6-Methoxy-1-tetralone oxime 6-Methoxy-1-tetralone oxime start->oxime NH2OH·HCl, NaOAc product This compound oxime->product Polyphosphoric acid (PPA) or other acidic catalyst

Caption: Synthetic pathway via Beckmann rearrangement.

Mechanistic Insights

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, such as polyphosphoric acid (PPA), which transforms it into a good leaving group (water).[1][2][3] This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of water.[4] The resulting nitrilium ion is then attacked by water, and after tautomerization, the stable lactam product is formed.

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-1-tetralone Oxime

  • To a solution of 6-methoxy-1-tetralone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to afford 6-methoxy-1-tetralone oxime.

Step 2: Beckmann Rearrangement to this compound

  • Add the dried 6-methoxy-1-tetralone oxime (1 equivalent) to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.

  • Maintain the temperature and continue stirring for 30-60 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

Advantages and Disadvantages
Advantages Disadvantages
High-yielding and reliable transformation.Use of corrosive and viscous polyphosphoric acid can be challenging for large-scale operations.
The starting material, 6-methoxy-1-tetralone, is commercially available or can be synthesized in high yield.[5][6]The reaction workup involves handling large volumes of acidic and basic solutions.
The reaction is generally clean with few side products.Potential for Beckmann fragmentation as a competing reaction pathway under certain conditions.[3]

Route 2: Intramolecular Friedel-Crafts Cyclization

This approach involves the formation of an N-aryl amide followed by an intramolecular Friedel-Crafts reaction to construct the quinolinone ring system. A common starting material for this route is p-anisidine.

Reaction Scheme:

Friedel-Crafts Route start p-Anisidine amide N-(4-methoxyphenyl)-3-chloropropionamide start->amide 3-Chloropropionyl chloride, Et3N product This compound amide->product AlCl3 or other Lewis acid

Caption: Synthetic pathway via intramolecular Friedel-Crafts cyclization.

Mechanistic Insights

The synthesis commences with the acylation of p-anisidine with 3-chloropropionyl chloride to form the corresponding amide. The subsequent intramolecular Friedel-Crafts alkylation is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7][8] The Lewis acid coordinates to the carbonyl oxygen of the amide, enhancing the electrophilicity of the aromatic ring, and also to the chlorine atom of the alkyl chain, facilitating the formation of a carbocation or a carbocation-like species that then attacks the electron-rich aromatic ring to close the six-membered ring.

Experimental Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

  • Dissolve p-anisidine (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane or toluene.

  • Cool the mixture in an ice bath and add 3-chloropropionyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 3-4 equivalents) in a high-boiling solvent such as 1,2-dichloroethane, add the N-(4-methoxyphenyl)-3-chloropropionamide (1 equivalent) portion-wise.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Advantages and Disadvantages
Advantages Disadvantages
Utilizes readily available and relatively inexpensive starting materials.Requires stoichiometric amounts of a Lewis acid, which can generate significant waste.
The two-step process is straightforward and can be performed in a one-pot fashion.[9]The Friedel-Crafts reaction can be sensitive to substrate purity and moisture.
The reaction conditions can be optimized to achieve good yields.The workup procedure can be challenging due to the need to quench a large amount of Lewis acid.

Route 3: Catalytic Hydrogenation of 6-Methoxy-1H-quinolin-2-one

This route involves the initial synthesis of the unsaturated analog, 6-methoxy-1H-quinolin-2-one, followed by a selective catalytic hydrogenation of the double bond in the heterocyclic ring.

Reaction Scheme:

Hydrogenation Route start Appropriate Precursors unsaturated 6-Methoxy-1H-quinolin-2-one start->unsaturated Various methods (e.g., Doebner-von Miller) product This compound unsaturated->product H2, Pd/C or Ru-NHC catalyst

Caption: Synthetic pathway via catalytic hydrogenation.

Mechanistic Insights

The synthesis of the unsaturated 6-methoxy-1H-quinolin-2-one can be achieved through various methods, such as the Doebner-von Miller reaction or other condensation reactions. The subsequent catalytic hydrogenation involves the use of a heterogeneous catalyst, like palladium on carbon (Pd/C), or a homogeneous catalyst, such as a Ruthenium-N-heterocyclic carbene (Ru-NHC) complex.[10][11] The hydrogen molecule is activated on the catalyst surface, and the hydrogen atoms are then transferred to the double bond of the quinolinone in a stereospecific manner.

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-1H-quinolin-2-one (Illustrative Example)

(Note: Multiple routes exist for this precursor; a representative method is outlined.)

  • A mixture of p-anisidine, an α,β-unsaturated acid (e.g., acrylic acid), and an oxidizing agent in a suitable solvent is heated. The specific conditions will vary depending on the chosen named reaction.

  • The reaction is worked up and the product is purified to yield 6-methoxy-1H-quinolin-2-one.

Step 2: Catalytic Hydrogenation

  • In a pressure vessel, dissolve 6-methoxy-1H-quinolin-2-one (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Advantages and Disadvantages
Advantages Disadvantages
Catalytic hydrogenation is a highly efficient and clean reaction with minimal byproducts.The synthesis of the unsaturated precursor can be multi-step and may have lower overall yields.
The catalyst can often be recovered and reused, improving the process's green credentials.[1][12]The use of high-pressure hydrogen requires specialized equipment and safety precautions.
The reaction is typically performed under mild conditions.The catalyst can sometimes be poisoned by impurities in the substrate.

Comparative Summary and Conclusion

Metric Route 1: Beckmann Rearrangement Route 2: Intramolecular Friedel-Crafts Route 3: Catalytic Hydrogenation
Overall Yield Good to ExcellentGoodModerate to Good (depends on precursor synthesis)
Scalability Moderate (viscous PPA can be an issue)GoodExcellent
Cost of Reagents ModerateLow to ModerateModerate (catalyst cost)
Green Chemistry Fair (corrosive acid waste)Poor (high E-factor due to Lewis acid)Good to Excellent (catalytic, high atom economy in the final step)[13][14][15]
Safety Moderate (handling of PPA)Moderate (handling of AlCl₃ and quenching)Moderate (handling of flammable H₂ gas)

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project.

  • The Beckmann Rearrangement offers a reliable and often high-yielding pathway, particularly for lab-scale synthesis where the handling of PPA is manageable.

  • The Intramolecular Friedel-Crafts Cyclization is an attractive option due to the low cost of starting materials, but its environmental impact and challenges in workup for large-scale production are significant drawbacks.

  • The Catalytic Hydrogenation route represents the most atom-economical and potentially greenest option for the final transformation. However, the overall efficiency is contingent on an effective synthesis of the unsaturated precursor. For industrial applications, this route, coupled with an optimized synthesis of the starting quinolinone, is likely the most promising.

Researchers and process chemists should carefully consider these factors to select the most appropriate synthetic strategy that aligns with their goals for yield, cost, safety, and environmental sustainability.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 6-methoxy-3,4-dihydro-1H-quinolin-2-one for its Biological Target

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in a Promiscuous World

In the landscape of modern drug discovery, the efficacy of a small molecule is inextricably linked to its selectivity. The 3,4-dihydro-2(1H)-quinolinone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of pharmacologically active agents, including the phosphodiesterase 3 (PDE3) inhibitor Cilostazol and the atypical antipsychotic Aripiprazole.[1] This chemical backbone's proven success, however, also hints at a potential for promiscuity, making a thorough assessment of selectivity a critical step in the development of any new agent built upon it.

This guide focuses on a representative compound from this class, 6-methoxy-3,4-dihydro-1H-quinolin-2-one . While this specific molecule is not extensively characterized in the public domain, the known pharmacology of its structural relatives strongly suggests that it is likely to exhibit inhibitory activity against one or more members of the phosphodiesterase (PDE) superfamily.[1] For the purposes of this in-depth technical guide, we will proceed with the scientifically-grounded hypothesis that its primary biological target is Phosphodiesterase 4 (PDE4) , a key regulator of intracellular cyclic adenosine monophosphate (cAMP) and a validated target for inflammatory and neurological disorders.

This guide will provide a comprehensive framework for assessing the selectivity of this compound for PDE4, comparing its hypothetical performance against established PDE4 inhibitors, Roflumilast and Rolipram . We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers in their own selectivity profiling endeavors.

The Rationale for Selectivity: Why Targeting PDE4 Requires a Sharpshooter's Aim

The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms, that hydrolyze the second messengers cAMP and cGMP.[2][3][4] While PDE4 is a prime target for diseases like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis, off-target inhibition of other PDE families can lead to a range of undesirable side effects.[5] For instance, inhibition of PDE3, which is crucial in cardiovascular function, can lead to serious cardiac events. Similarly, inhibition of PDE6, a key enzyme in the visual phototransduction cascade, can cause visual disturbances. Therefore, a successful PDE4 inhibitor must not only be potent but also highly selective.

The PDE4 family itself is further divided into four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which have distinct tissue distributions and physiological roles. Inhibition of PDE4B is primarily associated with anti-inflammatory effects, while PDE4D inhibition has been linked to emesis, a common dose-limiting side effect of early PDE4 inhibitors.[6] This underscores the need for a nuanced selectivity profile, not just against other PDE families, but also within the PDE4 subtypes.

Visualizing the Landscape: The cAMP Signaling Pathway and the Role of PDE4

To appreciate the impact of a PDE4 inhibitor, it is essential to understand its place within the cAMP signaling cascade. The following diagram illustrates this pathway and the central role of PDE4.

PDE4 Signaling Pathway cAMP Signaling Pathway and PDE4 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Substrate PKA_active Protein Kinase A (Active) CREB CREB PKA_active->CREB Phosphorylates CREB_p p-CREB Gene Gene Transcription (Anti-inflammatory) CREB_p->Gene Promotes AMP AMP PDE4->AMP Hydrolyzes Inhibitor 6-methoxy-3,4-dihydro- 1H-quinolin-2-one Inhibitor->PDE4 Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.

The Experimental Gauntlet: A Step-by-Step Workflow for Assessing Selectivity

A robust assessment of selectivity requires a multi-pronged approach, beginning with broad biochemical screens and progressing to more physiologically relevant cell-based assays. The following workflow provides a comprehensive strategy.

Selectivity Profiling Workflow Experimental Workflow for Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Interpretation start Test Compound: 6-methoxy-3,4-dihydro- 1H-quinolin-2-one primary_screen Primary Screen: Inhibition of PDE4B start->primary_screen pde_panel Broad PDE Panel Screen (PDE1-11) primary_screen->pde_panel If active subtype_panel PDE4 Subtype Panel (PDE4A, 4B, 4C, 4D) pde_panel->subtype_panel reporter_assay cAMP Reporter Gene Assay in PDE4-expressing cells subtype_panel->reporter_assay ic50 Determine IC50 values subtype_panel->ic50 cytokine_assay Cytokine Release Assay (e.g., TNF-α from PBMCs) reporter_assay->cytokine_assay reporter_assay->ic50 cytokine_assay->ic50 selectivity_index Calculate Selectivity Indices ic50->selectivity_index profile_comparison Compare Selectivity Profile to Roflumilast & Rolipram selectivity_index->profile_comparison

Caption: A comprehensive workflow for assessing the selectivity of a putative PDE4 inhibitor.

Experimental Protocols

Rationale: This initial screen provides a broad overview of the compound's activity against the entire PDE superfamily, allowing for the early identification of off-target activities.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (PDE1 through PDE11) are obtained from a commercial vendor. The substrate, either [³H]-cAMP or [³H]-cGMP, is prepared in the appropriate assay buffer.

  • Compound Preparation: this compound, Roflumilast, and Rolipram are serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the assay buffer, the respective PDE enzyme, and the test compound at a specific concentration. The reaction is initiated by the addition of the radiolabeled substrate.

  • Incubation: The plate is incubated at 30°C for a predetermined time, allowing the enzyme to hydrolyze the substrate.

  • Termination and Separation: The reaction is terminated, and the product ([³H]-AMP or [³H]-GMP) is separated from the unreacted substrate using methods like scintillation proximity assay (SPA) or by passing the reaction mixture through an anion-exchange resin.

  • Detection and Data Analysis: The amount of product formed is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO), and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Rationale: This assay moves from a purified enzyme system to a more physiologically relevant cellular context. It measures the functional consequence of PDE4 inhibition – an increase in intracellular cAMP – by linking it to the expression of a reporter gene.[7][8]

Protocol:

  • Cell Line: A stable HEK293 cell line engineered to express a specific human PDE4 subtype (e.g., PDE4B) and a cAMP-responsive element (CRE) driving the expression of a luciferase reporter gene is used.

  • Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: The luminescence signal, which is proportional to the intracellular cAMP level, is plotted against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Comparative Selectivity Profile

The following table presents hypothetical but realistic IC50 data for our test compound and the comparators. This data illustrates how selectivity is quantified and compared.

EnzymeThis compound (IC50, nM)Roflumilast (IC50, nM)[9]Rolipram (IC50, nM)[10]
PDE1 >10,000>10,000>10,000
PDE2 >10,000>10,000>10,000
PDE3 8,500>10,000>10,000
PDE4A 150µM range~130
PDE4B 250.84~130
PDE4C 200µM range>1,000
PDE4D 900.68~240
PDE5 >10,000>10,000>10,000
PDE6 >10,000>10,000>10,000
PDE7 >10,000>10,000>10,000
PDE8 >10,000>10,000>10,000
PDE9 >10,000>10,000>10,000
PDE10 9,800>10,000>10,000
PDE11 >10,000>10,000>10,000

Selectivity Index Calculation:

The selectivity of a compound for PDE4 over other PDE families is calculated by dividing the IC50 value for the off-target PDE by the IC50 value for the primary target (e.g., PDE4B). A higher selectivity index indicates greater selectivity.

  • Selectivity of this compound for PDE4B over PDE3: 8,500 nM / 25 nM = 340-fold

  • Selectivity of this compound for PDE4B over PDE4D: 90 nM / 25 nM = 3.6-fold

Interpretation and Conclusion: Weaving a Narrative from the Data

Based on our hypothetical data, this compound emerges as a potent PDE4B inhibitor with excellent selectivity over other PDE families. Its more than 300-fold selectivity against PDE3 is a crucial feature, suggesting a lower risk of cardiovascular side effects compared to non-selective inhibitors.

Within the PDE4 family, our compound shows a preference for PDE4B over PDE4D (3.6-fold). While this is a modest selectivity, it is a step in the right direction for potentially mitigating the emetic effects associated with strong PDE4D inhibition. In comparison, Roflumilast exhibits very high potency for both PDE4B and PDE4D, while Rolipram shows less pronounced subtype selectivity.

The journey of a drug candidate from a promising scaffold to a clinical reality is paved with rigorous and well-designed experiments. The comprehensive assessment of selectivity, as outlined in this guide, is not merely a checkbox in the preclinical development process; it is the very foundation upon which the safety and efficacy of a novel therapeutic are built. By understanding the "why" behind each experimental step and by systematically comparing a new chemical entity against established benchmarks, researchers can make informed decisions and ultimately, contribute to the development of more precise and effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-methoxy-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-methoxy-3,4-dihydro-1H-quinolin-2-one, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Summary

Before handling or preparing for disposal, it is crucial to understand the potential hazards associated with this compound. While a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available, data from structurally similar quinolinone and quinoline derivatives suggest treating this compound with a high degree of caution.[1][2][3]

Potential Hazards Include:

  • Acute Toxicity: May be harmful if swallowed.[1][4]

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: Handling the compound as a powder may cause respiratory irritation.[1]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential irritation.[2]
Body A properly fitted laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of dusts or aerosols.[6]
Core Disposal Principle: Professional Hazardous Waste Management

The primary and unequivocally recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] This compound and any materials contaminated with it must be treated as hazardous chemical waste.[2][7]

CRITICAL: Do NOT dispose of this chemical down the drain or in the regular trash. [1][2][8] This practice is a serious regulatory violation and poses a significant threat to aquatic ecosystems and public health.[3]

Operational Plan for Waste Management

A systematic approach to waste management from the point of generation to its final collection is essential for maintaining a safe laboratory environment.

Proper segregation is the first line of defense against dangerous chemical reactions.[9][10]

  • Classification: All waste streams containing this compound must be identified as "Hazardous Chemical Waste." This includes:

    • The pure solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, absorbent paper).[1]

  • Segregation: Store this waste separately from incompatible materials.[9] Based on general quinoline chemistry, avoid mixing with strong oxidizing agents, strong acids, or bases unless part of a specific neutralization protocol.[5][11]

The integrity of your waste container is critical to prevent leaks and spills.[10]

  • Compatibility: Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[12]

  • Condition: The container must be in good condition, free from cracks or deterioration, and must have a secure, leak-proof, screw-top cap.[9]

  • Headroom: Do not fill the container completely. Leave at least one inch of headroom (about 10% of the container volume) to allow for expansion of contents.[9]

Accurate labeling is a regulatory requirement and is vital for emergency responders.

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate list of all components in the container, including solvents, with their approximate percentages or volumes.[9]

  • The date when waste was first added to the container (the "accumulation start date").

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Labs must designate a specific location for the temporary storage of hazardous waste.[9][12]

  • Location: The SAA must be at or near the point of waste generation.[12]

  • Containment: Store waste containers within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[9][12]

  • Inspection: The SAA must be inspected weekly for any signs of leakage or container degradation.[9][10]

  • Contact EHS: Once your waste container is nearly full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[1][9][12]

  • Provide Information: Be prepared to provide a complete and accurate description of the waste as detailed on your label.[1]

The following diagram illustrates the standard workflow for managing this chemical waste.

G cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination A Waste Generation (e.g., unused compound, contaminated gloves, solutions) B Identify as Hazardous Waste A->B C Select & Fill Compatible Container B->C D Securely Cap & Label Container C->D E Store in Secondary Containment within Satellite Accumulation Area (SAA) D->E F Weekly SAA Inspection E->F G Container Full or Nearing Time Limit? E->G G->E No H Contact EHS / Licensed Contractor for Pickup G->H Yes I Provide Accurate Waste Manifest H->I J Professional Disposal (Incineration Preferred) I->J

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.[7]

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Increase ventilation by opening sashes on chemical fume hoods.

  • Assess: If the spill is large, involves highly concentrated material, or you are not trained to handle it, contact your EHS emergency line immediately.

  • Contain & Absorb: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain and absorb the material.[7][11]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials, including gloves and absorbents, must be disposed of as hazardous waste.[7]

In-Lab Chemical Treatment: For Consideration Only

For certain quinolinone derivatives, chemical degradation via hydrolysis under strong acidic or basic conditions may be a theoretical possibility to break the ring structure into less hazardous components.[1] However, this approach is not recommended as a standard disposal procedure for this compound.

This procedure should only be considered under the following strict conditions:

  • It is performed by highly trained personnel with a deep understanding of the reaction chemistry.

  • It is conducted in a controlled laboratory setting within a certified chemical fume hood.[1]

  • A thorough risk assessment has been completed and approved.

  • The disposal of the resulting neutralized solution must still comply with all local wastewater and hazardous waste regulations.[9]

Without validated protocols specific to this compound, attempting in-lab treatment introduces unnecessary risks. The most trustworthy and authoritative method remains disposal through a licensed professional service.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research and institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-methoxy-3,4-dihydro-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.